2,4-Dibromobenzene-1,3,5-triol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromobenzene-1,3,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZHHFHFCLIISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Br)O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of 2,4-Dibromobenzene-1,3,5-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 2,4-Dibromobenzene-1,3,5-triol. Also known as 2,4-dibromophloroglucinol, this halogenated phenol is a subject of increasing interest due to its origins as a natural product and the established biological activities of the broader phloroglucinol class. This document offers a detailed exploration of its synthesis via the electrophilic bromination of phloroglucinol, addressing the challenges of regioselectivity and purification. Furthermore, a thorough analysis of its spectroscopic data is presented to aid in its unambiguous identification. This guide is intended to be a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development, providing the foundational knowledge required for the further investigation and potential application of this compound.
Introduction
This compound is a brominated derivative of phloroglucinol (benzene-1,3,5-triol), a compound of significant interest in the fields of medicinal and materials chemistry. The introduction of two bromine atoms onto the phloroglucinol scaffold dramatically influences its electronic and lipophilic properties, thereby modulating its chemical reactivity and biological activity. This compound has been identified as a naturally occurring substance in the red alga Rhabdonia verticillata, highlighting its relevance in marine natural product chemistry.[1]
The phloroglucinol core is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5] The addition of halogens, particularly bromine, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. Therefore, this compound represents a promising, yet underexplored, molecule for drug discovery and development.
This guide will provide a detailed examination of the chemical structure of this compound, beginning with its fundamental properties and nomenclature. It will then delve into the complexities of its chemical synthesis, offering a detailed protocol for its preparation and purification. A significant portion of this document is dedicated to its spectroscopic characterization, providing a thorough analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Finally, the known and potential applications of this compound will be discussed, with a focus on its prospective role in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2,4-dibromophloroglucinol | PubChem |
| CAS Number | 84743-75-9 | PubChem |
| Molecular Formula | C₆H₄Br₂O₃ | PubChem |
| Molecular Weight | 283.90 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 3.3 | [1] |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Chemical Structure:
The structure of this compound consists of a central benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 3, and 5, and two bromine (-Br) atoms at positions 2 and 4.
Caption: Generalized workflow for the synthesis of this compound.
Challenges in Synthesis: Regioselectivity
A significant challenge in the synthesis of this compound is the lack of regioselectivity in the bromination of phloroglucinol. [6]The high reactivity of the phloroglucinol ring often leads to the formation of a mixture of mono-, di-, and tri-brominated products, as well as different isomers of the dibrominated species. The use of two to three equivalents of bromine typically yields a mixture of di- and tribromophloroglucinol. [6] Experimental Protocol: Synthesis of a Mixture of Brominated Phloroglucinols
The following protocol is a representative method for the bromination of phloroglucinol, which will yield a mixture of products including this compound.
-
Dissolution: Dissolve phloroglucinol (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.
-
Bromination: Slowly add a solution of bromine (2-2.5 equivalents) in the same solvent to the phloroglucinol solution at room temperature with constant stirring. The reaction is typically rapid, as indicated by the disappearance of the bromine color.
-
Quenching: After the addition is complete and the reaction mixture is stirred for a short period (e.g., 30 minutes), the reaction is quenched by pouring it into a large volume of cold water.
-
Isolation of Crude Product: The precipitated solid, which is a mixture of brominated phloroglucinols, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
Purification
The separation of this compound from the crude reaction mixture is a critical and challenging step due to the similar polarities of the various brominated isomers.
Recommended Purification Method: Column Chromatography
-
Stationary Phase: Silica gel is the recommended stationary phase.
-
Mobile Phase: A gradient elution system is typically required. A common starting point is a non-polar solvent such as hexane or heptane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate or diethyl ether.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired 2,4-dibromo isomer.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.
High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative-scale purification to achieve higher purity. [6]
Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected NMR data for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, there will be one distinct signal for the aromatic proton at position 6. The chemical shift of this proton will be influenced by the deshielding effects of the adjacent hydroxyl and bromine substituents. The hydroxyl protons will likely appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. Six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents. The carbons bearing the bromine atoms will be significantly shifted downfield compared to the carbons attached to hydroxyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio). The molecular ion peak (M⁺) region will exhibit a triplet of peaks with an approximate intensity ratio of 1:2:1.
Potential Applications and Future Directions
While specific studies on the biological activity of this compound are limited, the known activities of related compounds suggest several promising avenues for future research.
Antimicrobial Activity
Phloroglucinol and its derivatives are known to possess significant antimicrobial properties. [4][5]Brominated phenols, in particular, have demonstrated potent activity against a range of bacteria and fungi. The presence of bromine atoms can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the phenolic hydroxyl groups can disrupt membrane integrity and interfere with essential cellular processes. Given these precedents, this compound is a strong candidate for investigation as a novel antimicrobial agent.
Anti-inflammatory and Antioxidant Activity
Many phenolic compounds, including phloroglucinols, are potent antioxidants due to their ability to scavenge free radicals. Inflammation is often associated with oxidative stress, and compounds with dual anti-inflammatory and antioxidant properties are of great therapeutic interest. The electronic properties of the brominated phloroglucinol ring may influence its redox potential and, consequently, its antioxidant and anti-inflammatory efficacy.
Drug Development
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. The three hydroxyl groups provide multiple points for further chemical modification, allowing for the synthesis of a library of derivatives with diverse physicochemical properties and biological activities. The bromine atoms can also be utilized as handles for cross-coupling reactions to introduce further structural complexity.
Future Research Workflow
Caption: A proposed workflow for the future investigation of this compound in drug discovery.
Conclusion
This compound is a fascinating molecule with a rich chemical background and significant potential for future applications, particularly in the realm of drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and characterization. The key challenge in its utilization lies in the development of efficient and selective synthetic and purification methods. Overcoming these hurdles will undoubtedly pave the way for a thorough investigation of its biological activities and the potential development of novel therapeutic agents based on this promising scaffold.
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Li, Y., et al. (2021). Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens. Journal of Agricultural and Food Chemistry, 70(16), 4817-4838. [Link]
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Blackman, A. J., & Wells, R. J. (1978). The brominated metabolites of the red alga Rhabdonia verticillata. Australian Journal of Chemistry, 31(1), 189-197. [Link]
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Singh, I. P., & Sidana, J. (2013). Phloroglucinol compounds of therapeutic interest. Natural Product Reports, 30(6), 843-866. [Link]
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An In-Depth Technical Guide to 2,4-Dibromo-1,3,5-benzenetriol (2,4-dibromophloroglucinol)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2,4-dibromo-1,3,5-benzenetriol, a halogenated derivative of phloroglucinol. While research on this specific compound is emerging, this document synthesizes the available information on its chemical identity, synthesis, and potential biological activities, drawing insights from the broader class of brominated phloroglucinols. This guide is intended to serve as a foundational resource for researchers in organic synthesis, natural product chemistry, and drug discovery.
Introduction: The Significance of Brominated Phloroglucinols
Phloroglucinol and its derivatives are a class of polyphenolic compounds found in various natural sources, including plants and marine algae.[1] These compounds have garnered significant attention for their diverse biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] Bromination of the phloroglucinol core can further enhance these biological effects, making brominated phloroglucinols a promising area of research for the development of new therapeutic agents.[4][5] 2,4-dibromo-1,3,5-benzenetriol, the subject of this guide, is a specific example of such a compound, and understanding its chemical characteristics and biological potential is crucial for harnessing its therapeutic possibilities.
Chemical Identity and Physicochemical Properties
The IUPAC name for 2,4-dibromophloroglucinol is 2,4-dibromo-1,3,5-benzenetriol . Its chemical structure consists of a benzene ring with hydroxyl groups at positions 1, 3, and 5, and bromine atoms at positions 2 and 4.
Below is a table summarizing the key physicochemical properties of 2,4-dibromo-1,3,5-benzenetriol.
| Property | Value | Source |
| IUPAC Name | 2,4-dibromo-1,3,5-benzenetriol | - |
| Synonyms | 2,4-dibromophloroglucinol | - |
| Molecular Formula | C₆H₄Br₂O₃ | - |
| Molecular Weight | 283.90 g/mol | - |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents | Inferred |
Synthesis of 2,4-Dibromo-1,3,5-benzenetriol
The synthesis of 2,4-dibromo-1,3,5-benzenetriol typically involves the direct bromination of phloroglucinol. The high reactivity of the phloroglucinol ring towards electrophilic substitution makes this a feasible approach.
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process: the activation of the phloroglucinol ring by its multiple hydroxyl groups, followed by electrophilic aromatic substitution with bromine.
Caption: General workflow for the synthesis of 2,4-dibromo-1,3,5-benzenetriol.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on common bromination reactions of phenols and may require optimization.
Materials:
-
Phloroglucinol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid or Dichloromethane
-
Sodium thiosulfate solution (for quenching)
-
Deionized water
-
Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve phloroglucinol in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide in the chosen solvent or liquid bromine) dropwise to the stirred phloroglucinol solution. The molar ratio of phloroglucinol to the brominating agent should be carefully controlled to favor di-substitution. A 1:2 molar ratio is a logical starting point.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.
-
If using a water-miscible solvent like acetic acid, pour the reaction mixture into a large volume of cold water to precipitate the crude product. If using a water-immiscible solvent like dichloromethane, perform a liquid-liquid extraction.
-
Collect the crude product by filtration or separate the organic layer.
-
Wash the crude product or the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.[6]
Spectroscopic Data and Characterization
Characterization of 2,4-dibromo-1,3,5-benzenetriol is achieved through standard spectroscopic techniques. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, a single proton signal is expected for the hydrogen at position 6. The chemical shift will be influenced by the deshielding effects of the adjacent hydroxyl and bromine groups.
-
¹³C NMR: Six distinct carbon signals are expected. The carbons bearing hydroxyl and bromine atoms will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C-O stretching: Strong bands in the region of 1200-1300 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br stretching: Absorptions in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) and fragment ions will reflect this pattern.
Potential Biological Activities and Applications
While specific studies on 2,4-dibromo-1,3,5-benzenetriol are limited, the broader class of brominated phloroglucinols, particularly those isolated from marine algae, exhibit a range of promising biological activities.[4]
Antimicrobial Activity
Many brominated phenols and phlorotannins from marine sources have demonstrated significant antibacterial and antifungal properties.[7] The presence of bromine atoms is thought to enhance the lipophilicity of the molecule, facilitating its interaction with microbial cell membranes and disrupting their integrity.
Anticancer Activity
Phloroglucinol and its derivatives have been investigated for their anticancer potential.[2][8] Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.[5] Brominated analogs may exhibit enhanced cytotoxic activity against various cancer cell lines.[9]
Proposed Mechanism of Action
The biological activities of brominated phloroglucinols are likely multi-faceted. The general mechanism for phloroglucinol's antispasmodic activity involves the inhibition of smooth muscle contractions.[9] For antimicrobial and anticancer effects, potential mechanisms include:
Caption: Plausible mechanisms of action for brominated phloroglucinols.
Future Perspectives
2,4-dibromo-1,3,5-benzenetriol represents an intriguing molecule at the intersection of natural product chemistry and medicinal chemistry. Further research is warranted to:
-
Develop and optimize a robust and scalable synthesis protocol.
-
Fully characterize the compound using modern spectroscopic techniques.
-
Conduct comprehensive in vitro and in vivo studies to elucidate its specific antimicrobial and anticancer activities.
-
Investigate its mechanism of action at the molecular level.
This foundational work will be critical in determining the potential of 2,4-dibromo-1,3,5-benzenetriol as a lead compound for the development of novel therapeutic agents.
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Novel anticancer activity of phloroglucinol against breast cancer stem-like cells. (URL: [Link])
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Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - MDPI. (URL: [Link])
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An In-depth Technical Guide to 2,4-Dibromobenzene-1,3,5-triol (CAS 84743-75-9): Properties, Potential Biological Activity, and Safety
Introduction: A Marine-Derived Phloroglucinol
2,4-Dibromobenzene-1,3,5-triol, identified by the CAS number 84743-75-9, is a halogenated phloroglucinol. It is a naturally occurring compound that has been isolated from the marine red alga Rhabdonia verticillata.[1] As a member of the bromophenol class of marine natural products, it is part of a diverse group of compounds known for a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[2][3] The unique structural features of this compound, specifically the presence of a phloroglucinol core with bromine substituents, make it a molecule of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, potential biological activities with a focus on its prospective role as an ATP-citrate lyase inhibitor, and essential safety and handling information for laboratory professionals.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 84743-75-9 | [4][5] |
| Molecular Formula | C₆H₄Br₂O₃ | [1][6] |
| Molecular Weight | 283.90 g/mol | [1][5][6] |
| Appearance | Solid | [1][4] |
| Solubility | Soluble in DMSO (50 mg/mL) | [1] |
| Storage Temperature | 2-8°C, keep in a dark and dry place | [4] |
Conceptual Synthesis
While a specific, detailed synthesis of this compound is not extensively reported in readily available literature, a plausible synthetic route can be conceptualized based on the electrophilic bromination of phloroglucinol (1,3,5-trihydroxybenzene). Phloroglucinol is highly activated towards electrophilic aromatic substitution, and its reaction with a controlled amount of a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, would be expected to yield a mixture of brominated products. The separation and purification of the desired 2,4-dibrominated product would be a critical step.
Caption: Conceptual synthetic scheme for this compound.
Biological Activity and Potential Mechanism of Action: Focus on ATP-Citrate Lyase Inhibition
Marine algae are a rich source of bromophenols that exhibit a wide spectrum of biological activities.[2][3] Phloroglucinol and its derivatives, in particular, have been reported to possess antiviral and antibacterial properties.[7]
A significant area of interest for compounds with this chemical scaffold is their potential as enzyme inhibitors. Notably, there is an indication that this compound could act as an inhibitor of ATP-citrate lyase (ACLY). ACLY is a crucial enzyme in cellular metabolism, linking carbohydrate and lipid metabolism by converting citrate into acetyl-CoA, a key precursor for fatty acid and cholesterol biosynthesis.[8][9][10] Inhibition of ACLY is a validated therapeutic strategy for metabolic disorders and has garnered interest for its potential in cancer therapy.[8][9]
The precise mechanism of how this compound might inhibit ACLY has not been elucidated. However, based on the mechanisms of other known ACLY inhibitors, we can hypothesize a few possibilities. Some inhibitors act as direct competitive inhibitors of the substrates (citrate, ATP, or Coenzyme A), while others may bind to allosteric sites, inducing conformational changes that inactivate the enzyme.[1][6] Given the phenolic nature of this compound, it could potentially interact with the active site or a nearby allosteric pocket through hydrogen bonding and hydrophobic interactions.
Caption: The central role of ATP-Citrate Lyase (ACLY) in metabolism and its potential inhibition.
Applications in Research: A Protocol for In Vitro Enzyme Inhibition Assay
To investigate the inhibitory potential of this compound against ACLY, a robust in vitro enzyme inhibition assay is required. The following is a representative protocol based on a coupled-enzyme assay that measures the decrease in NADH absorbance at 340 nm.
Experimental Protocol: In Vitro ATP-Citrate Lyase Inhibition Assay
-
Materials and Reagents:
-
Recombinant human ATP-Citrate Lyase (ACLY)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
ATP solution
-
Coenzyme A (CoA) solution
-
Citrate solution
-
Malate Dehydrogenase (MDH)
-
NADH solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Assay Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, CoA, Citrate, MDH, and NADH in the wells of the microplate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding ACLY to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of oxaloacetate by ACLY.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro ATP-Citrate Lyase inhibition assay.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6]
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.[6]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C, protected from light.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 84743-75-9) is a marine natural product with a chemical structure that suggests a range of potential biological activities. Its possible role as an inhibitor of ATP-citrate lyase makes it a compound of interest for further investigation in the fields of metabolic diseases and oncology. This guide has provided a comprehensive overview of its known properties, a conceptual framework for its synthesis and mechanism of action, a practical protocol for its evaluation as an enzyme inhibitor, and essential safety guidelines. Further research is warranted to fully elucidate the therapeutic potential of this intriguing molecule.
References
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- Guidechem. (n.d.). 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI) 3354-82-3 wiki.
- Wang, Z., et al. (2019). ATP citrate lyase inhibitors as novel cancer therapeutic agents. Current Medicinal Chemistry, 26(14), 2537-2551.
- TargetMol. (n.d.). Data Sheet (Cat.No.TN7187): this compound.
- Sigma-Aldrich. (n.d.). This compound.
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- Abbkine. (2024).
- Wei, J., et al. (2019). An allosteric mechanism for potent inhibition of human ATP-citrate lyase.
- Xu, X., et al. (2015). Bromophenols in marine algae and their bioactivities. Marine Drugs, 13(1), 587-609.
- Haneji, K., et al. (2005). A novel direct homogeneous assay for ATP citrate lyase. Journal of Lipid Research, 46(10), 2276-2283.
- Li, Y., et al. (2022). Bromophenols in Marine Algae and Their Bioactivities. Molecules, 27(3), 945.
- Wisespongpand, P., & Kuniyoshi, M. (2003). Bioactive phloroglucinols from the brown alga Zonaria diesingiana. Fisheries Science, 69(4), 857-862.
- Kim, S. K. (Ed.). (2016).
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- Granchi, C. (n.d.). ATP citrate lyase (ACLY) inhibitors: an anti-cancer strategy at the crossroads of glucose and lipid metabolism. UNIPI.
- Larsson, M., et al. (2010). The first synthesis of [2-13C]phloroglucinol. Journal of Labelled Compounds and Radiopharmaceuticals, 53(11-12), 723-726.
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- Xu, L. (2023). Recent advances in the total synthesis of polycyclic phloroglucinol natural products. Organic & Biomolecular Chemistry, 21(1), 24-41.
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- Kankariya, A., et al. (2021). 2,4-Diacetylphloroglucinol: A Novel Biotech Bioactive Compound for Agriculture. Applied Microbiology and Biotechnology, 105(1), 69-87.
- Peron, G., et al. (2023). Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest. Critical Reviews in Biotechnology, 44(2), 319-336.
- Martins, A., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(11), 543.
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An In-depth Technical Guide to the Synthesis of 2,4-Dibromobenzene-1,3,5-triol from Phloroglucinol
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 2,4-Dibromobenzene-1,3,5-triol, a valuable chemical intermediate, from phloroglucinol. The document delves into the underlying chemical principles, a detailed experimental protocol, safety considerations, and analytical characterization of the final product.
Introduction: The Significance of Phloroglucinol and its Brominated Derivatives
Phloroglucinol, or benzene-1,3,5-triol, is a highly versatile aromatic compound characterized by three hydroxyl groups positioned symmetrically on a benzene ring.[1][2] This arrangement makes the aromatic ring exceptionally electron-rich and, consequently, highly susceptible to electrophilic aromatic substitution.[3] The direct bromination of phloroglucinol is a classic example of this reactivity, leading to the formation of brominated derivatives that serve as crucial building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] This guide focuses specifically on the controlled synthesis of this compound, a less common but equally important derivative compared to its tribrominated counterpart.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from phloroglucinol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl groups of phloroglucinol are strong activating groups, directing incoming electrophiles to the ortho and para positions. In this case, elemental bromine (Br₂) acts as the electrophile.
The key steps of the mechanism are as follows:
-
Polarization of Bromine: Although Br₂ is nonpolar, it becomes polarized upon approaching the electron-rich phloroglucinol ring, creating a temporary dipole (Br⁺-Br⁻).
-
Nucleophilic Attack: The π electrons of the phloroglucinol ring attack the electrophilic bromine atom (Br⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base (such as a solvent molecule or another bromide ion) removes a proton from the carbon atom to which the bromine has attached. This restores the aromaticity of the ring and yields the brominated product.
Due to the high reactivity of the phloroglucinol ring, the reaction can proceed rapidly to form 2,4,6-tribromobenzene-1,3,5-triol if the reaction conditions are not carefully controlled.[3] Achieving the desired dibrominated product requires precise stoichiometry of the brominating agent.
Caption: Electrophilic aromatic substitution mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Phloroglucinol (dihydrate) | C₆H₆O₃·2H₂O | 162.14 | 16.2 g (0.1 mol) | ≥99% |
| Bromine | Br₂ | 159.81 | 32.0 g (0.2 mol) | ≥99.5% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 200 mL | ACS Grade |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | ACS Grade |
| Deionized Water | H₂O | 18.02 | As needed | --- |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 16.2 g (0.1 mol) of phloroglucinol dihydrate in 100 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.
-
Bromine Addition: In a separate beaker, carefully dissolve 32.0 g (0.2 mol) of bromine in 100 mL of glacial acetic acid. Transfer this solution to the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the cooled phloroglucinol solution over a period of approximately 1 hour, maintaining the temperature between 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a solution of sodium thiosulfate in water to quench any unreacted bromine.
-
Precipitation and Filtration: Add cold deionized water to the mixture until a precipitate forms. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Recrystallize the crude product from a minimal amount of hot water, with the addition of a small amount of ethanol if necessary to aid dissolution.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 158-160 °C |
| ¹H NMR (DMSO-d₆) | δ ~9.5 (s, 3H, -OH), ~6.5 (s, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~155 (C-OH), ~100 (C-Br), ~95 (C-H) |
| Mass Spectrometry (EI) | m/z 282, 284, 286 (M⁺, isotopic pattern for Br₂) |
| FT-IR (KBr) | ~3400 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (C=C stretch), ~600 cm⁻¹ (C-Br stretch) |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Safety and Handling
Phloroglucinol:
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Bromine:
-
Causes severe skin burns and eye damage.[6]
-
Fatal if inhaled.[6]
-
Handle only in a chemical fume hood with appropriate respiratory protection.[5]
-
Wear heavy-duty gloves and a face shield in addition to standard PPE.[7]
-
In case of exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Seek immediate medical attention.[5][8]
Glacial Acetic Acid:
-
Corrosive and causes severe skin burns and eye damage.
-
Flammable liquid and vapor.
-
Handle in a fume hood and wear appropriate PPE.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Bromine-containing waste should be neutralized with a reducing agent like sodium thiosulfate before disposal.
Conclusion
The synthesis of this compound from phloroglucinol is a straightforward yet powerful method for producing a valuable chemical intermediate. By carefully controlling the reaction stoichiometry and temperature, the desired dibrominated product can be obtained in good yield and purity. Adherence to strict safety protocols is paramount when working with hazardous reagents such as bromine. The analytical techniques outlined provide a robust framework for the characterization and quality control of the final product, ensuring its suitability for downstream applications in research and development.
References
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Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]
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Fluidra. (n.d.). Safety data sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN103641687A - Preparation method of phloroglucinol.
- Google Patents. (n.d.). CN106905105A - A kind of preparation method of o-dibromobenzene.
- Google Patents. (n.d.). CN1491927A - Process for preparing phloroglucinol.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- Google Patents. (n.d.). US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
- Google Patents. (n.d.). US4296260A - Process for the preparation of phloroglucinol.
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MDPI. (2022). Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1,2,4-tribromo-. NIST WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). phloroglucinol. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Phloroglucin? Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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ScienceMadness. (2013, September 4). Phloroglucinol synthesis. Retrieved from [Link]
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Simon Fraser University. (n.d.). Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dibromobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Phloroglucinol. Retrieved from [Link]
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Spectroscopic data for 2,4-dibromophloroglucinol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dibromophloroglucinol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2,4-dibromophloroglucinol (C₆H₄Br₂O₃). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established principles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Each section includes detailed theoretical interpretations, expected data presented in tabular format, and robust, field-proven experimental protocols. The causality behind methodological choices is explained to ensure both technical accuracy and practical applicability.
Introduction and Molecular Structure
2,4-Dibromophloroglucinol is a halogenated derivative of phloroglucinol, a compound of significant interest in organic synthesis and medicinal chemistry due to its polyketide backbone and biological activities. Accurate structural elucidation is paramount for its application, and spectroscopic methods provide the definitive means for its identification and purity assessment.
The structure of 2,4-dibromophloroglucinol presents a unique analytical challenge due to the potential for keto-enol tautomerism, a characteristic feature of phloroglucinols. The predominant tautomer in solution, which dictates the observed spectroscopic features, can be influenced by the solvent and temperature. For the purpose of this guide, we will primarily consider the aromatic 1,3,5-trihydroxy tautomer, which is generally the most stable form.
Caption: Molecular Structure of 2,4-dibromophloroglucinol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2,4-dibromophloroglucinol. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for phenolic compounds as it helps in observing the exchangeable hydroxyl protons.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple for the aromatic tautomer.
-
Aromatic Region: A single proton remains on the aromatic ring at the C6 position. This proton is flanked by two hydroxyl groups and is meta to two bromine atoms. Its chemical shift will be influenced by these surrounding groups, and it is expected to appear as a singlet.
-
Hydroxyl Protons: The three hydroxyl protons (at C1, C3, and C5) are chemically distinct due to the asymmetrical substitution pattern. However, they will likely appear as three separate, broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent. In DMSO-d₆, these peaks are typically well-resolved and found further downfield.
| Proton Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Integration |
| H-6 | ~6.0 - 6.5 ppm | Singlet (s) | 1H |
| 1-OH, 3-OH, 5-OH | ~8.0 - 10.0 ppm | Broad Singlets (br s) | 3H (total) |
Predicted ¹³C NMR Spectral Data
Due to the molecule's asymmetry, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts can be estimated based on the known spectrum of phloroglucinol and the substituent effects of bromine.[1][2] Carbons directly attached to bromine (C2, C4) will experience a significant downfield shift (less shielded), while carbons bearing hydroxyl groups will be strongly shielded (upfield shift).
| Carbon Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ | Key Influences |
| C1, C3, C5 | ~150 - 160 ppm | Attached to -OH |
| C2, C4 | ~95 - 105 ppm | Attached to -Br |
| C6 | ~90 - 95 ppm | Attached to -H |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the 2,4-dibromophloroglucinol sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is strategic for resolving hydroxyl proton signals which might otherwise exchange too rapidly in solvents like D₂O or CDCl₃.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, which is critical for resolution.
-
Data Acquisition for ¹H NMR: Acquire the spectrum with a standard pulse sequence. A spectral width of approximately 12 ppm, centered around 6 ppm, is appropriate. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a high-quality spectrum, especially for quaternary carbons.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in 2,4-dibromophloroglucinol. The spectrum will be dominated by absorptions from the hydroxyl groups and the aromatic ring.
Predicted IR Absorption Bands
The key vibrational modes are predictable based on established correlation tables.[3][4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3500 - 3200 | O-H Stretch (hydrogen-bonded) | Strong, Broad |
| ~3100 | Aromatic C-H Stretch | Weak to Medium |
| 1620 - 1580 | Aromatic C=C Stretch | Medium |
| 1500 - 1450 | Aromatic C=C Stretch | Medium to Strong |
| 1300 - 1200 | C-O Stretch (Phenolic) | Strong |
| Below 1000 | C-Br Stretch | Medium to Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid 2,4-dibromophloroglucinol sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 2,4-dibromophloroglucinol, MS is particularly diagnostic due to the distinct isotopic signature of bromine.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular weight of C₆H₄Br₂O₃ is 281.86 g/mol . Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.
-
Isotopic Pattern: A molecule containing two bromine atoms will exhibit a highly characteristic triplet of peaks for the molecular ion:
-
Fragmentation: Electron Ionization (EI) would likely cause fragmentation. Common fragmentation pathways could include the loss of a bromine radical (M-79/M-81) or the loss of carbon monoxide (CO) from the ring.
| m/z (Mass/Charge) | Identity | Notes |
| ~282 | [M]⁺ (C₆H₄⁷⁹Br₂O₃) | Relative Intensity: ~1 |
| ~284 | [M+2]⁺ (C₆H₄⁷⁹Br⁸¹BrO₃) | Relative Intensity: ~2 |
| ~286 | [M+4]⁺ (C₆H₄⁸¹Br₂O₃) | Relative Intensity: ~1 |
| ~203/205 | [M-Br]⁺ | Isotopic doublet due to one remaining Br |
| ~175/177 | [M-Br-CO]⁺ | Isotopic doublet |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. This concentration is typically sufficient for ESI.
-
Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC can be used to introduce the sample into the mass spectrometer via flow injection analysis if chromatographic separation is not required.
-
Ionization: Operate the ESI source in negative ion mode. Phenolic compounds readily deprotonate to form [M-H]⁻ ions, which often provides a strong signal with less fragmentation than positive ion mode. The expected [M-H]⁻ ion would be at m/z 281, 283, and 285.
-
Mass Analysis: Acquire data across a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, the exact mass can be determined, allowing for the confirmation of the elemental formula (C₆H₄Br₂O₃).
-
Data Analysis: Examine the full scan spectrum to identify the molecular ion cluster ([M-H]⁻). Confirm the characteristic 1:2:1 isotopic pattern. If tandem MS (MS/MS) is available, fragment the parent ion to aid in structural confirmation.
Caption: Decision workflow for MS analysis of 2,4-dibromophloroglucinol.
Conclusion
The spectroscopic characterization of 2,4-dibromophloroglucinol is defined by a unique combination of features across NMR, IR, and MS techniques. The ¹H NMR is expected to show a single aromatic proton, while the ¹³C NMR should display six distinct carbon signals. The IR spectrum is characterized by a strong, broad hydroxyl absorption and aromatic C=C stretching bands. Most definitively, the mass spectrum provides unambiguous evidence of the compound's identity through the characteristic 1:2:1 isotopic pattern of the molecular ion, confirming the presence of two bromine atoms. By employing the protocols and interpretative logic detailed in this guide, researchers can confidently identify and characterize 2,4-dibromophloroglucinol.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Diacetylphloroglucinol. PubChem Compound Database. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2,4-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]
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Covaci, A., et al. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Journal of Chromatography A, 1153(1-2), 145-171. [Link]
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Lafortune, S., & Gores, F. (n.d.). Infrared Spectroscopy (IR). Retrieved from a university resource. [Link]
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Navigating the Solubility Landscape of 2,4-Dibromobenzene-1,3,5-triol: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development
In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its fate in a multitude of applications. From dictating the feasibility of a synthetic route to influencing bioavailability and formulation strategies, a comprehensive understanding of a molecule's solubility profile is paramount. 2,4-Dibromobenzene-1,3,5-triol, a halogenated derivative of phloroglucinol, represents a class of compounds with significant potential in medicinal chemistry due to the diverse biological activities associated with the phloroglucinol scaffold.[1][2] This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a blend of theoretical insights and practical methodologies for the modern researcher.
Physicochemical Properties of this compound
A molecule's structure is intrinsically linked to its physical properties. The key to deciphering the solubility of this compound lies in a thorough examination of its molecular architecture.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₃ | PubChem[3] |
| Molecular Weight | 283.90 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 2,4-dibromophloroglucinol | PubChem[3] |
| XLogP3 | 3.3 | PubChem[3] |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
The presence of three hydroxyl (-OH) groups on the benzene ring imparts significant polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. Conversely, the two bromine atoms introduce lipophilic character and increase the molecule's overall molecular weight. The calculated XLogP3 value of 3.3 suggests a considerable degree of lipophilicity.[3] This duality in its structure—polar hydroxyl groups and nonpolar bromine substituents—is the primary driver of its solubility behavior.
Predicted Solubility Profile in Organic Solvents: An Inferential Analysis
Phloroglucinol (1,3,5-trihydroxybenzene) is known to be soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4][5] It is also soluble in 10 parts ethanol and 0.5 parts pyridine, and soluble in ether.[6] The addition of two bromine atoms to the phloroglucinol core is expected to decrease its solubility in highly polar solvents like water, while potentially increasing its solubility in solvents of intermediate polarity and non-polar, halogenated solvents. This is due to the increased lipophilicity and the introduction of halogen-bonding interactions.
Expected Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol) where hydrogen bonding can occur. Pyridine is also expected to be an excellent solvent.[6]
-
Moderate Solubility: Likely in ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Low to Negligible Solubility: Expected in non-polar hydrocarbon solvents such as hexane and toluene.
The following diagram illustrates the key molecular interactions that govern the dissolution of this compound in a polar protic solvent like ethanol.
Caption: Intermolecular forces influencing solubility.
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive solubility data, an experimental approach is essential. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This method is based on the widely accepted shake-flask technique.[7]
Materials and Equipment:
-
This compound (ensure purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes to facilitate complete separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
Perform a precise serial dilution of the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration obtained from the HPLC analysis and the dilution factor, calculate the original concentration in the saturated solution.
-
Express the solubility in desired units (e.g., mg/mL, g/100 g solvent, or molarity).
-
The following diagram provides a visual representation of this experimental workflow.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility: A Deeper Dive
Several key factors govern the solubility of this compound:
-
Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[8][9] The polar hydroxyl groups of this compound will favor interactions with polar solvents, while the dibrominated benzene ring will have a greater affinity for less polar environments.
-
Hydrogen Bonding: The ability of the three hydroxyl groups to act as hydrogen bond donors and acceptors is a major contributor to its solubility in protic solvents like alcohols.
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate.[9][10] While not exceptionally large, the rigid aromatic structure of this compound will influence how solvent molecules can pack around it.
-
Temperature: For most solid solutes, solubility increases with temperature.[9][11] This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
Safety and Handling Considerations
Based on the hazard classifications for this compound, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work.
Conclusion and Future Outlook
While direct quantitative solubility data for this compound remains to be published, a robust understanding of its physicochemical properties and the behavior of related compounds allows for a well-informed predictive analysis. The provided experimental protocol offers a clear pathway for researchers to generate the precise solubility data required for their specific applications. As research into phloroglucinol derivatives continues to expand, a comprehensive database of their physical properties, including solubility, will be invaluable for accelerating drug discovery and development efforts.
References
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- (2023, August 31). Solubility of Organic Compounds.
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- (n.d.). (PDF) Studies on the solubility of phenolic compounds.
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2,4-Dibromobenzene-1,3,5-triol molecular weight and formula
An In-Depth Technical Guide to 2,4-Dibromobenzene-1,3,5-triol
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of interest to the scientific community. Also known by its synonym 2,4-dibromophloroglucinol, this molecule possesses a unique substitution pattern on the benzene ring that imparts specific chemical and physical properties. This document details its molecular characteristics, discusses plausible synthetic strategies, outlines its known safety and handling protocols, and explores its relevance as a marine-derived natural product. The information is intended for researchers, chemists, and professionals in the field of drug development and natural product synthesis.
Chemical Identity and Physicochemical Properties
This compound is a derivative of phloroglucinol (benzene-1,3,5-triol). The introduction of two bromine atoms significantly alters the molecule's electronic properties and steric profile.
Compound Identification
A summary of key identifiers for this compound is provided below for unambiguous referencing.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-dibromophloroglucinol | [1] |
| CAS Number | 84743-75-9 | [1] |
| PubChem CID | 14339091 | [1] |
Physicochemical Data
The fundamental molecular formula and weight are critical for all stoichiometric and analytical calculations. These properties have been computationally determined.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₃ | [1] |
| Molecular Weight | 283.90 g/mol | [1] |
| Monoisotopic Mass | 281.85272 Da | [1] |
| XLogP3 | 3.3 | [1] |
Synthesis and Mechanism
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible and logical synthetic route can be devised based on fundamental principles of organic chemistry. The synthesis would involve the electrophilic aromatic substitution of phloroglucinol.
The three hydroxyl groups of the phloroglucinol starting material are strongly activating, directing electrophiles to the ortho and para positions (carbons 2, 4, and 6). The challenge in achieving selective di-substitution at the 2 and 4 positions lies in preventing the formation of the highly favored 2,4,6-tribrominated product[2][3]. Precise control over stoichiometry and reaction conditions is paramount.
Representative Synthetic Protocol
The following protocol describes a potential method for the synthesis of this compound. This is a representative workflow and requires optimization and validation.
-
Reaction Setup: Dissolve one molar equivalent of phloroglucinol (benzene-1,3,5-triol) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath to 0-5 °C.
-
Brominating Agent Preparation: In the dropping funnel, prepare a solution containing two molar equivalents of molecular bromine (Br₂) in the same solvent.
-
Controlled Addition: Add the bromine solution dropwise to the stirred phloroglucinol solution over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the desired product relative to byproducts (e.g., mono-brominated and tri-brominated species).
-
Quenching: Once the reaction has reached the desired endpoint, quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Product Isolation and Purification: The product can be isolated by extraction into an organic solvent like ethyl acetate. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product would likely require purification via column chromatography to separate the desired 2,4-dibrominated product from other species.
Synthetic Workflow Diagram
The diagram below illustrates the logical flow from the starting material to the final, purified product.
Caption: Proposed workflow for the synthesis of this compound.
Applications and Research Interest
This compound has been identified as a marine-derived natural product found in the red algae species Rhabdonia verticillata[1][4]. Natural products from marine organisms are a significant source of novel chemical scaffolds for drug discovery.
For drug development professionals, the interest in this molecule lies in:
-
Bioactivity: Brominated phenols are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The specific substitution pattern of this compound makes it a candidate for screening in various biological assays.
-
Scaffold for Medicinal Chemistry: The benzene-1,3,5-triol core is a versatile starting point for chemical modification. The bromine atoms serve as useful synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Safety and Handling
As with any brominated organic compound, proper safety precautions are essential. The GHS classification indicates that this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation[1].
| Precautionary Measure | Guideline | Source(s) |
| Prevention | Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Avoid breathing dust/fumes. Wear protective gloves, eye protection, and face protection. | |
| Response (Inhalation) | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. | [5] |
| Response (Skin Contact) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [5][6] |
| Response (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | [6] |
| Storage | Store in a well-ventilated, dry, and cool place. Keep the container tightly closed. | [7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [5] |
Conclusion
This compound is a noteworthy halogenated phenol with a defined chemical structure and molecular weight. Its origin as a natural product from marine algae underscores its potential as a lead compound in drug discovery programs. While detailed synthetic methodologies are not widely published, its preparation is achievable through controlled electrophilic bromination of phloroglucinol. Adherence to strict safety and handling protocols is mandatory when working with this compound due to its hazardous nature. This guide serves as a foundational resource for researchers investigating its properties and potential applications.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: 1,3-Dibromobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Benzenetriol, 2,4,6-tribromo-. National Center for Biotechnology Information. Retrieved from [Link]
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Natural occurrence of dibrominated phloroglucinols in marine algae
An In-Depth Technical Guide to the Natural Occurrence of Dibrominated Phloroglucinols in Marine Algae
Abstract
Marine algae, particularly brown (Phaeophyceae) and red (Rhodophyta) species, are prolific producers of a unique class of polyphenolic compounds known as phlorotannins. These polymers, derived from the phloroglucinol monomer, exhibit a remarkable range of biological activities. A significant subset of these compounds undergoes halogenation, resulting in brominated derivatives, including dibrominated phloroglucinols, which possess enhanced bioactivities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence, biosynthesis, and ecological roles of dibrominated phloroglucinols. We present detailed methodologies for their extraction, isolation, and structural characterization, alongside a critical analysis of their therapeutic potential, with a focus on their antioxidant, antimicrobial, and anti-inflammatory properties. The guide synthesizes current knowledge to offer field-proven insights into the experimental choices and workflows essential for advancing research and development in this promising area of marine natural products.
Introduction to Marine Phloroglucinols
Phlorotannins are a class of polyphenolic compounds found almost exclusively in brown algae.[1] They are polymers of phloroglucinol (1,3,5-trihydroxybenzene) and can constitute up to 15% of the dry weight of the alga.[2] These compounds are integral to the alga's survival, playing roles in cell wall structure, UV protection, and chemical defense against herbivores and microbes.[1][3] The marine environment, rich in halides, provides the substrate for enzymatic halogenation, leading to the formation of brominated secondary metabolites.[3] Bromophenols, including dibrominated phloroglucinol derivatives, have been isolated from red, brown, and green algae and are noted for their potent biological activities, which are often enhanced by the presence of bromine atoms.[4][5] This guide focuses specifically on these dibrominated phloroglucinols, exploring their journey from biosynthesis in algae to their potential as lead compounds in drug discovery.
Biosynthesis and Ecological Significance
Biosynthetic Pathway
The biosynthesis of phlorotannins begins with the formation of the phloroglucinol monomer via the acetate-malonate pathway, a process catalyzed by a type III polyketide synthase (PKS). Following the creation of the phloroglucinol backbone, the key step in the formation of dibrominated derivatives is enzymatic halogenation. This reaction is catalyzed by vanadium-dependent bromoperoxidases (v-BPOs), which are prevalent in marine algae.[6][7] These enzymes utilize bromide from seawater and hydrogen peroxide to generate a reactive bromine species that electrophilically attacks the electron-rich phloroglucinol ring, typically at ortho and para positions to the hydroxyl groups.
Ecological Roles
Dibrominated phloroglucinols serve critical ecological functions for the producing algae. Their primary role is as a chemical defense mechanism. The presence of these compounds deters feeding by marine herbivores due to their astringent taste and potential toxicity.[8] Furthermore, they exhibit potent antimicrobial properties, inhibiting the growth of pathogenic bacteria and fungi, thereby preventing biofouling on the algal surface.[9][10] This antimicrobial action is crucial for survival in a competitive marine environment where surfaces are prime real estate for microbial colonization.
Notable Dibrominated Phloroglucinols from Marine Algae
A variety of dibrominated phloroglucinols have been isolated from marine algae. While red algae are a particularly rich source of highly brominated phenols, brown algae also produce these compounds as part of their complex phlorotannin profiles.
-
From Red Algae (e.g., Rhodomela confervoides, Polysiphonia spp.):
-
2,3-dibromo-4,5-dihydroxybenzyl derivatives: These are common structural motifs found in many bromophenols from red algae.[4] Compounds like 2,3-dibromo-4,5-dihydroxybenzyl alcohol and 2,3-dibromo-4,5-dihydroxybenzaldehyde exhibit significant antioxidant and enzyme-inhibitory activities.[4]
-
Lanosol derivatives: Compounds such as 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether have shown cytotoxicity against cancer cell lines.
-
-
From Brown Algae (e.g., Fucus vesiculosus, Zonaria diesingiana):
-
While simple dibrominated phloroglucinols are less commonly reported as isolated compounds from brown algae compared to their complex polymeric phlorotannins, their existence as structural units within larger molecules is well-established.[1][11] The analytical characterization of crude or fractionated extracts of species like Fucus vesiculosus often reveals the presence of brominated phlorotannin derivatives.[12]
-
Methodologies for Isolation and Characterization
The successful study of dibrominated phloroglucinols hinges on robust and efficient extraction, isolation, and characterization protocols. The lipophilic nature of these compounds, enhanced by bromination, alongside their potential for oxidation, requires careful methodological choices.
Extraction Protocols: A Step-by-Step Guide
The goal of extraction is to efficiently remove the target compounds from the complex algal matrix while minimizing degradation. A combination of solvents is often employed to capture a broad range of phenolic compounds.
Protocol: General Solvent Extraction for Brominated Phloroglucinols
-
Sample Preparation:
-
Collect fresh algal biomass and clean it of epiphytes and debris.
-
Freeze-dry (lyophilize) the sample to remove water, which improves extraction efficiency and prevents degradation.
-
Grind the dried algae into a fine powder to maximize the surface area for solvent penetration.
-
-
Initial Extraction:
-
Macerate the algal powder in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) at room temperature for 24-48 hours.[13] This combination effectively extracts both polar and moderately nonpolar compounds.
-
Rationale: Methanol disrupts cell membranes and solubilizes a wide range of phenolics, while dichloromethane is effective for more lipophilic compounds like brominated derivatives.
-
Filter the extract and repeat the process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Resuspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and partition it against n-hexane.
-
Rationale: This step removes highly nonpolar compounds like lipids and pigments, which can interfere with subsequent chromatographic separation.[14]
-
Separate the hexane layer (containing lipids) from the aqueous methanol layer (containing phlorotannins).
-
Further partition the aqueous methanol layer against ethyl acetate. The brominated phloroglucinols will preferentially move into the ethyl acetate fraction.[2][12]
-
Collect the ethyl acetate fraction and evaporate the solvent to yield a phlorotannin-enriched extract.
-
Isolation and Purification Workflow
The enriched extract is a complex mixture requiring chromatographic techniques for the isolation of pure dibrominated phloroglucinols.
-
Size-Exclusion Chromatography:
-
The primary tool for separating phlorotannins is size-exclusion chromatography, typically using a Sephadex LH-20 resin with methanol as the mobile phase.[12][15]
-
Rationale: This technique separates compounds based on their molecular size, which is effective for fractionating the polymeric phlorotannins from smaller molecules.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Active fractions identified from the Sephadex column are further purified using preparative reversed-phase HPLC (RP-HPLC) with a C18 column.[15]
-
A gradient of water and methanol or acetonitrile is typically used as the mobile phase.
-
Rationale: RP-HPLC provides high-resolution separation based on polarity, allowing for the isolation of individual compounds to a high degree of purity.
-
Structural Elucidation Techniques
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key diagnostic feature for identifying brominated compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon skeleton and determine the precise placement of protons, carbons, hydroxyl groups, and bromine atoms on the phloroglucinol ring.[10]
Bioactivities and Therapeutic Potential
Dibrominated phloroglucinols exhibit a range of potent bioactivities that make them attractive candidates for drug development.
Antioxidant Activity
The polyphenolic nature of phloroglucinols makes them excellent antioxidants. They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[7][16] The addition of bromine atoms can modulate this activity.
| Compound/Extract | Assay | IC₅₀ Value | Source Organism |
| Bromophenol Derivatives | DPPH Radical Scavenging | 8.5 µM - 24.7 µM | Symphyocladia latiuscula |
| Bromophenol Derivatives | ABTS Radical Scavenging | 9.67 µM - 21.90 µM | Polysiphonia urceolata |
| Phlorotannin-rich Extract | DPPH Radical Scavenging | 832 ± 10.22 µg/mL | General Marine Algae |
| Phlorotannin-rich Extract | FRAP Assay | 662 ± 8.32 µg/mL | General Marine Algae |
| Note: IC₅₀ is the concentration required to cause 50% inhibition. A lower value indicates greater potency. Data compiled from multiple sources for comparative purposes.[4][5][17][18][19][20] |
Antimicrobial Activity
Dibrominated phloroglucinols often show potent activity against a range of pathogenic microbes, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism of action is thought to involve the disruption of bacterial cell membranes and the inhibition of key microbial enzymes.[3][9]
| Compound/Extract | Microorganism | MIC Value |
| Acylphloroglucinol Derivative (A5) | Staphylococcus aureus (MRSA) | 0.98 µg/mL |
| Phloroglucinol Derivatives | Pseudomonas aeruginosa | 4.88 - 312 µg/mL |
| Phloroglucinol Derivatives | Escherichia coli | 4.88 - 312 µg/mL |
| Phloroglucinol Derivatives | Candida albicans | 4.88 - 312 µg/mL |
| Note: MIC (Minimal Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data compiled from multiple sources.[3][13] |
Anti-inflammatory Activity and Mechanism of Action
Chronic inflammation is a key driver of many diseases. Phlorotannins, including brominated derivatives, have demonstrated significant anti-inflammatory effects.[7] A primary mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7][21]
NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, it becomes overactive. Dibrominated phloroglucinols can intervene at multiple points in this pathway:
-
Inhibition of IκBα Degradation: They can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[22]
-
Prevention of p65 Nuclear Translocation: By stabilizing IκBα, they prevent the p65 subunit of NF-κB from moving into the nucleus.[22]
-
Downregulation of Pro-inflammatory Mediators: By blocking NF-κB activation, they reduce the expression of pro-inflammatory enzymes (like iNOS and COX-2) and cytokines (like TNF-α and IL-6).[21][23]
Future Perspectives and Challenges
Dibrominated phloroglucinols from marine algae represent a vast and largely untapped resource for drug discovery. Their potent and diverse bioactivities make them promising candidates for development as antioxidant, antimicrobial, and anti-inflammatory agents.[24] However, several challenges remain:
-
Supply and Sustainability: The natural abundance of these compounds can be low and variable, posing a challenge for large-scale production. Sustainable aquaculture or synthetic biology approaches may be required to ensure a consistent supply.
-
Complexity of Isolation: The purification of individual phlorotannins from complex algal extracts remains a significant bottleneck, requiring advanced and often costly chromatographic techniques.[25]
-
Mechanism of Action: While pathways like NF-κB have been implicated, the precise molecular targets for many dibrominated phloroglucinols are still unknown. Further research is needed to fully elucidate their structure-activity relationships and mechanisms of action.
Despite these challenges, the unique chemical space occupied by marine-derived dibrominated phloroglucinols offers exciting opportunities for the development of novel therapeutics to address unmet medical needs.
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Antimicrobial activity (MIC values in mg/mL) of compounds. (URL: [Link])
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Structure of phlorotannin compounds tentatively identified in F.... (URL: [Link])
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Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages. (URL: [Link])
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Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell - PMC. (URL: [Link])
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An In-depth Technical Guide to the Health and Safety of Brominated Phenols for Research and Development
A Senior Application Scientist's Advisory on C-Br-O Aromatic Compounds
Author's Note: The initial query for the chemical formula C6H4Br2O3 did not correspond to a well-documented compound with available public health and safety data. This guide has therefore been structured to address the probable intended class of compounds: brominated phenols. We will use 2,4-Dibromo-6-methylphenol (C7H6Br2O) as a representative example due to its structural similarity and the availability of documented hazards.[1][2] This approach allows us to provide a robust framework for risk assessment and safe handling that is applicable to novel or poorly characterized brominated aromatic compounds encountered in research and drug development.
Section 1: Compound Identification and Hazard Classification
Brominated phenols are a class of aromatic compounds used as flame retardants, chemical intermediates, and wood preservatives.[3][4] Their presence in industrial applications and as environmental contaminants necessitates a thorough understanding of their toxicological profiles for risk assessment.[5] The toxicity of bromophenols can vary based on the number and position of bromine atoms on the phenol ring, generally increasing with the number of bromine atoms.[5]
For our representative compound, 2,4-Dibromo-6-methylphenol (also known as 4,6-Dibromo-o-cresol), the key identifiers and hazard classifications are summarized below.
Table 1: Chemical Identification and GHS Hazard Classification for 2,4-Dibromo-6-methylphenol
| Property | Value | Source |
| IUPAC Name | 2,4-Dibromo-6-methylphenol | PubChem[1] |
| CAS Number | 609-22-3 | PubChem[1] |
| Molecular Formula | C7H6Br2O | PubChem[1][2] |
| Molecular Weight | 265.93 g/mol | PubChem[1] |
| GHS Pictograms | ECHA[1] | |
| Signal Word | Danger | ECHA[1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | ECHA[1] |
| Hazard Classes | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Damage (Category 1)Specific Target Organ Toxicity — Single Exposure (Category 3) | ECHA[1] |
Section 2: Toxicological Profile and Health Effects
The primary hazards associated with brominated phenols like 2,4-Dibromo-6-methylphenol stem from their irritant properties and acute toxicity.[1][6] Phenolic compounds, in general, are readily absorbed through the skin, and this can lead to systemic effects.[7][8]
-
Acute Effects:
-
Eye Contact: Causes serious eye damage, potentially leading to irreversible injury.[1]
-
Skin Contact: Results in skin irritation.[1][6] Prolonged contact may cause burns, and because phenol has a local anesthetic effect, pain may be delayed.[7] Significant absorption through the skin can lead to systemic poisoning.[7]
-
Inhalation: Vapors or dusts can cause respiratory tract irritation.[1][6] High-concentration exposure may lead to more severe lung damage, such as pulmonary edema.[6][7]
-
Ingestion: Harmful if swallowed, causing gastrointestinal irritation with symptoms like nausea and vomiting.[1][6]
-
-
Chronic Effects & Systemic Toxicity:
-
Chronic exposure to phenolic compounds can affect the central nervous system, liver, and kidneys.[7]
-
Some bromophenols are suspected of disrupting endocrine signaling pathways and may compete with thyroxine for binding to transport proteins.[3][5]
-
The mutagenic and carcinogenic potential of many brominated phenols is an area of ongoing research, and they should be handled as potentially hazardous compounds.[8]
-
Section 3: Risk Management and the Hierarchy of Controls
A systematic approach to risk management is essential. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls, from most to least effective.
-
Engineering Controls: The primary method for controlling exposure to hazardous dusts and vapors is the use of local exhaust ventilation, such as a chemical fume hood.[7] All manipulations of solid brominated phenols and their solutions should occur within a certified fume hood.[9]
-
Administrative Controls: Develop a comprehensive Standard Operating Procedure (SOP) for any work involving these compounds.[10] This SOP should detail the specific hazards, required controls, and emergency procedures. Ensure all personnel are trained on the SOP before beginning work.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully based on the specific hazards.[11]
Table 2: Recommended PPE for Handling Brominated Phenols
| Body Part | Protection | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and face shield | Protects against splashes and dust that can cause severe eye damage.[7][9] |
| Skin/Body | Fully buttoned lab coat; chemical-resistant apron | Provides a barrier against incidental contact. An apron is recommended for splash risks.[7] |
| Hands | Double-gloving: Nitrile exam gloves with thicker neoprene or butyl rubber gloves over them | Phenol and its derivatives can penetrate standard nitrile gloves. Double-gloving or using thicker, chemical-resistant gloves is essential for tasks with high splash potential or prolonged handling.[7] |
| Respiratory | Use within a fume hood | A fume hood is the primary respiratory control.[9] If a hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.[9] |
Section 4: Experimental Protocols for Safe Handling
Adherence to a strict, step-by-step protocol is critical for mitigating risk.
Protocol 1: Weighing and Preparing a Stock Solution
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for the specific brominated phenol.[9][10]
-
Don all required PPE as specified in Table 2.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Designate a specific area within the fume hood for the procedure to contain potential contamination.
-
-
Handling:
-
When weighing the solid compound, use a spatula and weigh it onto a tared weigh boat or paper inside the fume hood. Avoid generating dust.[6]
-
Carefully add the solid to the solvent in the desired flask.
-
Use a funnel to prevent splashes.
-
Rinse the weigh boat with a small amount of solvent, adding the rinsate to the flask to ensure a complete transfer.
-
-
Cleanup and Disposal:
-
All materials that have come into contact with the brominated phenol (e.g., weigh boats, disposable pipettes, gloves) are considered hazardous waste.
-
Place all solid waste into a designated, sealed, and clearly labeled hazardous waste bag.
-
Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as halogenated organic waste.[9]
-
Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Section 5: Emergency Procedures
Rapid and correct response to an emergency is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing immediately.[6] Flush the affected skin area with plenty of water for at least 15 minutes.[6] Seek medical aid.
-
Inhalation: Move the person to fresh air immediately.[6][7] If breathing is difficult or has stopped, provide artificial respiration.[6] Call for emergency medical services.
-
Spill:
-
For small spills inside a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[6]
-
For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
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A Technical Guide to the Differential Reactivity of Hydroxyl Groups in 2,4-Dibromophloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-dibromophloroglucinol, a halogenated derivative of the versatile phloroglucinol core, presents a fascinating case study in regioselective chemical synthesis. The strategic placement of two bromine atoms on the aromatic ring electronically differentiates the three hydroxyl groups, leading to a predictable hierarchy of reactivity. This guide provides an in-depth analysis of the structural and electronic factors governing this differential reactivity, offering a predictive framework for selective functionalization. By understanding the interplay of inductive effects, resonance, and steric hindrance, researchers can strategically design synthetic routes to novel mono-, di-, and tri-substituted phloroglucinol derivatives for applications in drug discovery and materials science.
Introduction: The Significance of Selective Functionalization
Phloroglucinol and its derivatives are key structural motifs in a wide array of biologically active natural products and synthetic compounds.[1] Their antioxidant, anti-inflammatory, and anticancer properties have made them attractive scaffolds in drug development.[2] The ability to selectively modify the hydroxyl groups of substituted phloroglucinols, such as 2,4-dibromophloroglucinol, is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide focuses on the underlying principles that dictate the reactivity of the individual hydroxyl groups in 2,4-dibromophloroglucinol, providing a roadmap for its strategic chemical manipulation.
Structural and Electronic Landscape of 2,4-Dibromophloroglucinol
The reactivity of the hydroxyl groups in 2,4-dibromophloroglucinol is a direct consequence of the electronic perturbations induced by the two bromine substituents. To understand this, we must first consider the structure of the molecule:
Caption: Structure of 2,4-dibromophloroglucinol.
The key to understanding the differential reactivity lies in the acidity of the hydroxyl groups, which is quantified by their pKa values. The lower the pKa, the more acidic the proton and the more readily the hydroxyl group is deprotonated to form a phenoxide ion, which is a more potent nucleophile.
The Influence of Bromine Substituents on Acidity
Bromine is an electron-withdrawing group due to its high electronegativity. This property has a profound impact on the acidity of the phenolic hydroxyl groups. Electron-withdrawing groups stabilize the conjugate base (phenoxide ion) formed after deprotonation by delocalizing the negative charge, thereby increasing the acidity of the parent phenol.[3][4]
In 2,4-dibromophloroglucinol, the hydroxyl groups are located at positions 1, 3, and 5. The bromine atoms are at positions 2 and 4. Let's analyze the electronic environment of each hydroxyl group:
-
The C1-OH group: This hydroxyl group is flanked by two bromine atoms at the ortho positions. The strong electron-withdrawing inductive effect of the two adjacent bromine atoms significantly increases the acidity of this proton.
-
The C3-OH group: This hydroxyl group has one bromine atom at the ortho position and one at the para position. Both contribute to increasing its acidity through inductive and resonance effects.
-
The C5-OH group: This hydroxyl group has one bromine atom at the ortho position and one at the meta position. The ortho bromine will have a strong acidifying effect, while the meta bromine's influence will be primarily inductive and less pronounced than a para substituent.
Based on these electronic effects, a qualitative prediction of the pKa values for the hydroxyl groups in 2,4-dibromophloroglucinol can be made.
| Hydroxyl Group Position | Influencing Substituents | Predicted Relative Acidity |
| 1 | Two ortho-bromine atoms | Most acidic |
| 3 | One ortho- and one para-bromine atom | Intermediate acidity |
| 5 | One ortho- and one meta-bromine atom | Least acidic |
This predicted order of acidity is the cornerstone for devising strategies for the selective functionalization of 2,4-dibromophloroglucinol.
Differential Reactivity in Chemical Transformations
The differences in the acidity of the hydroxyl groups translate directly into a hierarchy of reactivity in various chemical reactions, particularly those involving deprotonation to form a nucleophilic phenoxide.
Selective Etherification
The synthesis of ethers from phenols is commonly achieved through the Williamson ether synthesis, which involves the deprotonation of the phenol followed by nucleophilic attack on an alkyl halide. The selectivity of this reaction in 2,4-dibromophloroglucinol is highly dependent on the reaction conditions, particularly the choice of base and the stoichiometry of the reagents.
Protocol for Selective Mono-methylation:
A study on the methylation of bromophloroglucinols provides insights into the selective formation of methyl ethers.[5] While the paper focuses on a range of brominated phloroglucinols, the principles can be applied to 2,4-dibromophloroglucinol. For the synthesis of a mono-methyl ether, a mild base and a stoichiometric amount of the methylating agent are crucial to favor the reaction at the most acidic hydroxyl group.
Experimental Protocol:
-
Deprotonation: Dissolve 2,4-dibromophloroglucinol in a suitable aprotic solvent such as acetone or DMF. Add one equivalent of a mild base, like potassium carbonate (K₂CO₃), and stir at room temperature for 1-2 hours. This will preferentially deprotonate the most acidic hydroxyl group.
-
Methylation: Add one equivalent of methyl iodide (CH₃I) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography to isolate the desired mono-methylated product.
The expected major product of this reaction would be 2,4-dibromo-1-methoxy-3,5-dihydroxybenzene, resulting from the methylation of the most acidic hydroxyl group at the C1 position.
Caption: Experimental workflow for selective mono-etherification.
To achieve di- or tri-etherification, stronger bases and an excess of the alkylating agent would be required. The second hydroxyl to react would likely be the one at the C3 position, followed by the least acidic hydroxyl at the C5 position.
Selective Esterification
Similar to etherification, the selective esterification of 2,4-dibromophloroglucinol can be achieved by controlling the reaction conditions. The formation of an ester typically involves the reaction of the phenol with an acyl chloride or an acid anhydride in the presence of a base.
Protocol for Selective Mono-acylation:
By using a stoichiometric amount of the acylating agent and a non-nucleophilic base, it is possible to selectively acylate the most acidic hydroxyl group.
Experimental Protocol:
-
Dissolution: Dissolve 2,4-dibromophloroglucinol in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add one equivalent of a non-nucleophilic base such as triethylamine (TEA) or pyridine.
-
Acylation: Slowly add one equivalent of the acylating agent (e.g., acetyl chloride) at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Isolation: Perform an aqueous work-up to remove the base and any unreacted starting materials, followed by purification of the desired mono-ester by chromatography.
Conclusion and Future Outlook
The reactivity of the hydroxyl groups in 2,4-dibromophloroglucinol is a clear demonstration of how subtle electronic effects can be harnessed for predictable and selective chemical synthesis. The principles outlined in this guide, based on the acidifying effect of the bromine substituents, provide a robust framework for the rational design of synthetic routes to a variety of functionalized phloroglucinol derivatives. Further exploration into the use of different protecting group strategies and catalytic methods will undoubtedly expand the synthetic toolbox for manipulating this versatile scaffold. The ability to precisely control the functionalization of 2,4-dibromophloroglucinol will continue to be a valuable asset in the development of novel therapeutic agents and advanced materials.
References
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Effect of Substituents on the Acidity of Phenols - Pharmaacademias. (2023, December 18). Retrieved from [Link]
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G.W. van der Meer, J.J.M. Holthuis, A. Barendregt, G.J. van der Vliet, Bromophloroglucinols and their methyl ethers, European Journal of Medicinal Chemistry, Volume 23, Issue 4, 1988, Pages 359-366, ISSN 0223-5234, [Link].
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Acidity of Phenols, Effect of Substituents on Acidity - Pharmaguideline. Retrieved from [Link]
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Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol - SFU Summit. Retrieved from [Link]
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Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - MDPI. Retrieved from [Link]
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Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat - PubMed. Retrieved from [Link]
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Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 2,4-Dibromophloroglucinol
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2,4-dibromophloroglucinol via the electrophilic bromination of phloroglucinol. Phloroglucinol (1,3,5-trihydroxybenzene) is a highly activated aromatic compound, susceptible to rapid halogenation. This guide emphasizes controlled reaction conditions to selectively achieve di-substitution, minimizing the formation of the common tribrominated byproduct. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and materials science who require a reliable method for producing this versatile chemical intermediate.
Introduction and Scientific Background
2,4-Dibromophloroglucinol is a halogenated phenolic compound with applications as a precursor in the synthesis of various organic molecules, including pharmaceuticals, natural products, and functional materials. The synthesis is based on the principle of electrophilic aromatic substitution. The three hydroxyl groups on the phloroglucinol ring are powerful activating ortho-, para-directors, making the 2, 4, and 6 positions electronically rich and highly susceptible to electrophilic attack.
The primary challenge in this synthesis is controlling the degree of bromination. The high reactivity of the phloroglucinol nucleus means that without careful stoichiometric control of the brominating agent, the reaction can readily proceed to form 2,4,6-tribromophloroglucinol.[1] This protocol employs a precise 2:1 molar ratio of bromine to phloroglucinol and low-temperature conditions to favor the desired disubstituted product.
Reaction Scheme and Mechanism
The overall reaction is the bromination of phloroglucinol using two equivalents of molecular bromine.
Figure 1: Overall Reaction Scheme
Caption: Electrophilic aromatic substitution of phloroglucinol with two equivalents of bromine.[2][3]
The mechanism involves the polarization of the Br-Br bond by the electron-rich aromatic ring, followed by the attack of a π-electron pair from the ring onto the electrophilic bromine atom. A subsequent deprotonation step restores aromaticity and releases hydrobromic acid (HBr) as a byproduct. This process occurs sequentially at the 2- and 4-positions.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Supplier | Notes |
| Phloroglucinol (anhydrous) | C₆H₆O₃ | 126.11 | 108-73-6 | Sigma-Aldrich | ≥99% purity. Irritant.[4] |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Acros Organics | Highly corrosive and toxic. Handle in fume hood. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Fisher Scientific | ACS grade. Corrosive. |
| Sodium Bisulfite | NaHSO₃ | 104.06 | 7631-90-5 | J.T. Baker | Used for quenching excess bromine. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | For workup and recrystallization. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | - | Reagent grade, for recrystallization. |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer and adapter
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Beakers (various sizes)
-
Glass rod
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
Workflow Overview
The synthesis process follows a logical sequence of reaction, workup, and purification. Each stage is critical for achieving a high yield and purity of the final product.
Diagram 1: Overall experimental workflow for the synthesis of 2,4-dibromophloroglucinol.
Step-by-Step Procedure
Step 1: Preparation and Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 100 mL dropping funnel, and a thermometer.
-
Prepare an ice-water bath around the flask to maintain low temperatures.
-
CAUTION: Perform all operations involving bromine in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.
-
Prepare the bromine solution: In the fume hood, carefully add 6.3 mL (19.8 g, 0.124 mol, 2.0 equivalents) of liquid bromine to 40 mL of glacial acetic acid in the dropping funnel. Mix gently.
Step 2: Reaction
-
Add 7.8 g (0.062 mol, 1.0 equivalent) of anhydrous phloroglucinol to the three-neck flask.
-
Add 60 mL of glacial acetic acid to the flask and stir until the phloroglucinol is completely dissolved.
-
Cool the solution to 0-5 °C using the ice-water bath.
-
Begin adding the bromine solution from the dropping funnel dropwise to the stirred phloroglucinol solution. Maintain the internal temperature below 10 °C throughout the addition. The addition should take approximately 60-90 minutes. The solution will change color as HBr gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
Step 3: Workup and Isolation of Crude Product
-
Prepare a quenching solution by dissolving ~5 g of sodium bisulfite in 100 mL of water.
-
Slowly add the sodium bisulfite solution to the reaction mixture with stirring until the reddish-brown color of excess bromine disappears, and the solution becomes pale yellow or colorless.
-
Pour the reaction mixture into a 1 L beaker containing 600 mL of ice-cold deionized water. A precipitate will form immediately.
-
Stir the suspension for 15 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water (3 x 50 mL) to remove residual acetic acid and inorganic salts.
-
Press the solid as dry as possible on the filter.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of hot 50% aqueous ethanol while heating on a hot plate with stirring. Continue adding the hot solvent mixture dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystals of 2,4-dibromophloroglucinol will begin to form.
-
Once crystallization appears complete at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 50% aqueous ethanol.
-
Dry the final product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is approximately 13-15 g (75-85%).
Safety and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Phloroglucinol: Causes skin, eye, and respiratory irritation.[4][5] Avoid inhalation of dust and contact with skin and eyes.
-
Bromine: Extremely corrosive and toxic. Causes severe chemical burns upon contact and is harmful if inhaled.[6] All handling must be conducted in a chemical fume hood with appropriate PPE. Have a bromine spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.
-
Glacial Acetic Acid: Corrosive and causes burns. Use in a well-ventilated area or fume hood.
-
Waste Disposal: Neutralize all acidic aqueous waste before disposal. Halogenated organic waste must be collected in a designated container for proper disposal according to institutional guidelines.
Product Characterization
The identity and purity of the synthesized 2,4-dibromophloroglucinol should be confirmed using standard analytical techniques.
Diagram 2: Workflow for the characterization of the final product.
-
Melting Point: The reported melting point of 2,4-dibromophloroglucinol is approximately 155-157 °C. A sharp melting range close to the literature value indicates high purity.
-
¹H NMR Spectroscopy: (DMSO-d₆, 400 MHz): Expect signals corresponding to the aromatic proton and the hydroxyl protons. The single aromatic proton (at C6) should appear as a singlet.
-
¹³C NMR Spectroscopy: (DMSO-d₆, 100 MHz): Expect signals for the six carbon atoms of the benzene ring, with shifts influenced by the hydroxyl and bromine substituents.
-
FT-IR Spectroscopy: (KBr pellet): Look for characteristic broad O-H stretching bands (around 3200-3500 cm⁻¹) and C-Br stretching bands (around 500-600 cm⁻¹), as well as aromatic C=C stretching vibrations.
References
-
G. G. S. Dutton and F. Smith. Bromophloroglucinols and their methyl ethers. Canadian Journal of Chemistry. 42(11): 2623-2633. 1964. [Link]
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A new process for the synthesis of phloroglucinol. ResearchGate. [Link]
-
Wikimedia Commons. File:Bromination Phloroglucinol.svg. [Link]
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Vector Solutions. Safety Data Sheet: Phloroglucinol. [Link]
-
Convenient Synthesis of 2,4-Diacetylphloroglucinol, a Natural Antibiotic Involved in the Control of Take-All Disease of Wheat. ResearchGate. [Link]
-
P. Marchand, L. S. Thomashow, D. M. Weller, J. M. Loper. Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat. Journal of Agricultural and Food Chemistry. 48(5):1905-9. 2000. [Link]
-
Carl ROTH. Safety Data Sheet: Phloroglucinol. [Link]
-
F. Effenberger, K. H. Schonwalder, J. J. Stezowski. A Novel Route to Phloroglucinols - Synthesis, Structure, and Reactions of Phloroglucinophanes. Angewandte Chemie International Edition in English. 21(11):871-872. 1982. [Link]
-
N. V. Anh, et al. Synthesis, characterization, and sorption activity of novel azo-colorants derived from phloroglucinol and antipyrine and their metal complexes. RSC Advances. 12(45): 29283–29295. 2022. [Link]
-
Wikipedia. Datei:Bromination Phloroglucinol.svg. [Link]
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Application Notes & Protocols: 2,4-Dibromobenzene-1,3,5-triol in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2,4-Dibromobenzene-1,3,5-triol (also known as 2,4-dibromophloroglucinol) as a versatile precursor in organic synthesis. We will delve into the core chemical properties of this polyphenol, outline its synthesis, and present detailed, field-tested protocols for its application in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating protocol design, and authoritative references are central to this guide, ensuring both scientific rigor and practical applicability.
Introduction: The Strategic Value of this compound
This compound, a halogenated derivative of phloroglucinol, is a valuable building block in synthetic chemistry. Its structure is characterized by a highly activated aromatic ring due to three electron-donating hydroxyl groups, and two bromine atoms that serve as versatile synthetic handles.[1] This unique combination of functionalities allows for a range of chemical transformations, making it an attractive precursor for the synthesis of diverse molecular scaffolds.
Phloroglucinol and its derivatives are prevalent in a wide array of natural products and have demonstrated significant therapeutic potential, including anti-inflammatory, antimicrobial, and antitumor activities.[2][3] The introduction of bromine atoms into the phloroglucinol core significantly enhances its utility as a synthetic intermediate.[4][5] Bromine atoms can act as leaving groups in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[6][7] This capability is particularly crucial in drug discovery, where the systematic modification of a core structure is essential for developing structure-activity relationships (SAR).
The hydroxyl groups, while activating the ring, also require consideration for protection-deprotection strategies to achieve selective reactions at the bromine-substituted positions. This guide will address these practical considerations and provide protocols that account for the nuanced reactivity of this multifunctional precursor.
Physicochemical Properties & Synthesis
A thorough understanding of the precursor's properties is fundamental to its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84743-75-9 | [1][8] |
| Molecular Formula | C₆H₄Br₂O₃ | [1] |
| Molecular Weight | 283.90 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-dibromophloroglucinol | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of phloroglucinol. The high activation of the phloroglucinol ring makes it susceptible to polybromination. Controlling the stoichiometry of the brominating agent is key to achieving the desired dibrominated product over other brominated species like the tribrominated analog.[9]
Protocol 1: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Phloroglucinol (1.0 eq)
-
Bromine (2.0 eq)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve phloroglucinol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid to the cooled phloroglucinol solution via a dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold deionized water.
-
Quench any excess bromine by adding a saturated sodium bisulfite solution until the orange color disappears.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary for further purification.
Causality and Insights: The use of a protic solvent like acetic acid facilitates the electrophilic aromatic substitution. The slow, controlled addition of bromine at low temperatures is critical to minimize the formation of the over-brominated 2,4,6-tribromophloroglucinol.[10][11]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern organic synthesis, allow for the precise and efficient construction of C-C and C-heteroatom bonds.[6][12][13]
Suzuki-Miyaura Coupling: Synthesis of Biaryl Polyphenols
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organohalide.[7] Using this compound, this reaction provides a direct route to novel biaryl polyphenols, which are scaffolds of significant interest in medicinal chemistry.
Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: Suzuki-Miyaura Coupling of (Protected) this compound
Note on Protecting Groups: The acidic protons of the hydroxyl groups can interfere with the catalytic cycle. It is highly recommended to protect them prior to the coupling reaction (e.g., as methoxy or benzyloxy ethers). The following protocol assumes the use of a protected starting material.
Materials:
-
Protected this compound (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium carbonate, 3.0 eq)
-
Solvent system (e.g., Toluene and Water, 4:1)
-
Schlenk flask or equivalent inert atmosphere reaction vessel
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add the protected this compound, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (Toluene/Water) to the flask.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Perform a subsequent deprotection step under appropriate conditions (e.g., BBr₃ for methoxy ethers) to yield the final biaryl polyphenol.[14]
Trustworthiness and Self-Validation: The success of this protocol relies on maintaining an oxygen-free environment to prevent the degradation of the Pd(0) catalyst. Degassing the solvents and using an inert atmosphere are critical. The reaction progress should be carefully monitored, as prolonged reaction times at high temperatures can lead to side products.
Potential in Drug Design and Natural Product Synthesis
The strategic introduction of bromine atoms into organic molecules is a well-established strategy in drug design.[4][5] Brominated compounds often exhibit enhanced biological activity and can serve as precursors for further functionalization. The core structure of this compound is found in or is analogous to various marine natural products, many of which exhibit interesting biological properties.[15] The synthetic methodologies outlined in this guide can be applied to the total synthesis of such natural products or the creation of novel analogs for drug discovery programs.
Conclusion
This compound is a powerful and versatile precursor for organic synthesis. Its unique combination of activating hydroxyl groups and synthetically useful bromine atoms provides a platform for constructing complex polyphenolic structures. The protocols detailed herein, particularly for Suzuki-Miyaura cross-coupling, offer reliable and reproducible methods for leveraging this precursor in research and development. By understanding the principles behind the experimental procedures, researchers can effectively utilize this compound to advance their synthetic goals in medicinal chemistry and natural product synthesis.
References
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Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. (2024). [Link]
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This compound | C6H4Br2O3. PubChem. [Link]
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Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. National Institutes of Health (NIH). [Link]
-
Formation and transformations of bromophenolic compounds. ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(-). PubMed. [Link]
-
Bromophloroglucinols and their methyl ethers. ResearchGate. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. Termedia. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
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Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Preparation method of bromine-containing chalcone derivatives.
-
Phloroglucinol compounds of therapeutic interest: global patent and technology status. PubMed. [Link]
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Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
A Novel Synthesis of Bromobenzenes Using Molecular Bromine. National Institutes of Health (NIH). [Link]
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Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. National Institutes of Health (NIH). [Link]
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Applications of 2,4-Dibromophloroglucinol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Halogenated Phloroglucinols
Phloroglucinol, a simple trihydroxybenzene, and its derivatives are a cornerstone of natural product chemistry, exhibiting a remarkable breadth of biological activities. These compounds, found in sources ranging from medicinal plants to marine algae and microorganisms, have demonstrated significant potential in medicinal chemistry.[1] The strategic modification of the phloroglucinol scaffold, particularly through halogenation, offers a powerful tool to enhance the therapeutic properties of these molecules. The introduction of halogen atoms, such as bromine, can modulate lipophilicity, membrane permeability, and metabolic stability, often leading to a more favorable pharmacological profile.
This technical guide focuses on the medicinal chemistry applications of a specific, yet underexplored, derivative: 2,4-dibromophloroglucinol. While extensive research exists for acylated phloroglucinols like 2,4-diacetylphloroglucinol (DAPG), specific data on 2,4-dibromophloroglucinol remains limited in publicly available literature. Therefore, this guide will leverage the wealth of knowledge on closely related phloroglucinol derivatives to infer the potential therapeutic applications, mechanisms of action, and relevant experimental protocols for 2,4-dibromophloroglucinol. By providing a scientifically grounded framework, we aim to empower researchers, scientists, and drug development professionals to explore the untapped potential of this intriguing molecule.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Phloroglucinol and its derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against various cancer cell lines.[2] The proposed anticancer activity of these compounds often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Mechanism of Action: Insights from Phloroglucinol Analogs
The anticancer mechanism of phloroglucinol derivatives is multifaceted. For instance, the parent compound, phloroglucinol, has been shown to suppress the tumorigenicity of breast cancer stem-like cells by inhibiting the KRAS signaling pathway and its downstream effectors, PI3K/AKT and RAF-1/ERK.[3] This leads to a reduction in the expression of cancer stem cell markers like CD44, Sox2, and Oct4.[3]
Furthermore, 2,4-diacetylphloroglucinol (DAPG) has demonstrated selective antiproliferative effects against human lung (A549), breast (MCF-7), and leukemia (HL-60) cell lines. The pro-apoptotic mechanism of DAPG involves the activation of Bax and caspase-3 signaling, coupled with the inhibition of the NF-κB, MAPK1, and WNT1 cascades. Given the structural similarities, it is plausible that 2,4-dibromophloroglucinol exerts its anticancer effects through similar pathways. The bromine substituents are expected to enhance the lipophilicity of the molecule, potentially leading to increased cell membrane permeability and improved target engagement.
Signaling Pathway: Postulated Pro-Apoptotic Mechanism of 2,4-Dibromophloroglucinol
Caption: Postulated mechanism of 2,4-dibromophloroglucinol inducing apoptosis.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2,4-dibromophloroglucinol against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Normal human fibroblast cell line (e.g., GM00637) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
2,4-Dibromophloroglucinol (synthesized or commercially procured)
-
Dimethyl sulfoxide (DMSO, sterile)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of 2,4-dibromophloroglucinol in DMSO. Serially dilute the stock solution with culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Treatment: After 24 hours of incubation, replace the medium with fresh medium containing the different concentrations of 2,4-dibromophloroglucinol. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value using a dose-response curve.
Table 1: Representative Antiproliferative Activity of a Phloroglucinol Derivative (2,4-Di-tert-butylphenol)
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| HCT116 (Human Colorectal Cancer) | 2,4-Di-tert-butylphenol | 57.044 ± 0.32 | [4] |
Note: This data is for a structurally related compound and serves as an example of the expected potency range.
Antimicrobial Applications: Combating Pathogenic Microorganisms
The phloroglucinol scaffold is a well-established pharmacophore for antimicrobial agents.[5] Halogenation is a known strategy to enhance the antimicrobial potency of phenolic compounds.[1]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial action of phloroglucinol derivatives is often attributed to their ability to disrupt bacterial cell membranes.[6] As amphipathic molecules, they can interact with the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components. This mechanism is rapid and can be effective against a broad spectrum of bacteria, including antibiotic-resistant strains.[6][7] For instance, derivatives of 2,4-diacetylphloroglucinol have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[7] It is hypothesized that 2,4-dibromophloroglucinol would exhibit a similar membrane-disrupting activity, with the bromine atoms contributing to its lipophilicity and enhancing its interaction with bacterial membranes.
Workflow: Screening for Antimicrobial Activity
Caption: A typical workflow for evaluating the antimicrobial properties of a novel compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of 2,4-dibromophloroglucinol against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
2,4-Dibromophloroglucinol
-
DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of 2,4-dibromophloroglucinol in MHB in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Representative Antimicrobial Activity of a Phloroglucinol Derivative (2,4-Diacetylphloroglucinol)
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| Vancomycin-resistant S. aureus (VRSA) | 2,4-Diacetylphloroglucinol | 4 | [8] |
| Vancomycin-resistant Enterococcus (VRE-A/B) | 2,4-Diacetylphloroglucinol | 8 | [8] |
| Chromobacterium violaceum | 2,4-Diacetylphloroglucinol | 48 | [6] |
| Escherichia coli K12 | 2,4-Diacetylphloroglucinol | 300 | [6] |
Note: This data is for a structurally related compound and serves as an example of the expected potency range and spectrum of activity.
Anti-inflammatory Applications: Modulating the Inflammatory Response
Phloroglucinol and its derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel therapeutics for inflammatory diseases.[9][10]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of phloroglucinol derivatives are often mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways. Acylphloroglucinols have been shown to inhibit inducible nitric oxide synthase (iNOS) and nuclear factor-kappaB (NF-κB).[10] iNOS is responsible for the production of nitric oxide (NO), a key inflammatory mediator, while NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting these targets, phloroglucinol derivatives can effectively suppress the inflammatory cascade. It is anticipated that 2,4-dibromophloroglucinol would also exhibit anti-inflammatory activity through a similar mechanism.
Signaling Pathway: Inhibition of the NF-κB Pathway
Caption: Postulated inhibition of the NF-κB pathway by 2,4-dibromophloroglucinol.
Protocol: In Vitro iNOS Inhibition Assay in Macrophages
This protocol describes a method to assess the ability of 2,4-dibromophloroglucinol to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
2,4-Dibromophloroglucinol
-
Griess Reagent (for nitrite determination)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of 2,4-dibromophloroglucinol for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor, e.g., L-NAME).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production for each concentration of 2,4-dibromophloroglucinol. Calculate the IC₅₀ value.
Table 3: Representative Anti-inflammatory Activity of Acylphloroglucinols
| Compound | Target | IC₅₀ (µM) | Reference |
| Diacylphloroglucinol derivative | iNOS | 19.0 | [10] |
| Diacylphloroglucinol derivative | NF-κB | 34.0 | [10] |
| Alkylated acylphloroglucinol | iNOS | 19.5 | [10] |
| Alkylated acylphloroglucinol | NF-κB | 37.5 | [10] |
Note: This data is for structurally related compounds and serves as an example of the expected potency range.
Synthesis of 2,4-Dibromophloroglucinol: A Proposed Protocol
While specific high-yield synthetic routes for 2,4-dibromophloroglucinol are not extensively detailed in the available literature, a plausible approach involves the direct bromination of phloroglucinol.
Protocol: Electrophilic Bromination of Phloroglucinol
Materials:
-
Phloroglucinol
-
Bromine
-
Glacial acetic acid
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolution: Dissolve phloroglucinol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled phloroglucinol solution with constant stirring. The reaction is exothermic and should be controlled by the rate of addition and the ice bath. The molar ratio of bromine to phloroglucinol should be carefully controlled to favor di-substitution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a solution of sodium thiosulfate.
-
Precipitation and Filtration: Pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-dibromophloroglucinol.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Workflow: Synthesis of 2,4-Dibromophloroglucinol
Caption: A proposed synthetic workflow for 2,4-dibromophloroglucinol via electrophilic bromination.
Conclusion and Future Directions
2,4-Dibromophloroglucinol represents a compelling, yet understudied, scaffold for medicinal chemistry. Based on the extensive research on related phloroglucinol derivatives, it is highly probable that this halogenated compound possesses significant anticancer, antimicrobial, and anti-inflammatory properties. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to initiate their investigations into the therapeutic potential of 2,4-dibromophloroglucinol.
Future research should focus on the development of efficient and scalable synthetic routes for 2,4-dibromophloroglucinol and its analogs. Comprehensive biological evaluation against a wide range of cancer cell lines, pathogenic microbes, and in relevant models of inflammation is crucial. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by this compound. The exploration of structure-activity relationships through the synthesis and testing of a library of halogenated phloroglucinol derivatives will be instrumental in optimizing the therapeutic efficacy and safety profile of this promising class of molecules.
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Saha, P., et al. (2024). Targeted inhibition of colorectal cancer proliferation: The dual-modulatory role of 2,4-DTBP on anti-apoptotic Bcl-2 and Survivin proteins. Journal of Molecular Recognition, 37(3), e3083. [Link]
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Lee, S. A., et al. (2015). Novel anticancer activity of phloroglucinol against breast cancer stem-like cells. Toxicology and Applied Pharmacology, 286(3), 143-150. [Link]
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Marchand, P., et al. (2000). Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat. Journal of Agricultural and Food Chemistry, 48(5), 1882-1887. [Link]
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Couillerot, O., et al. (2008). The role of the antimicrobial compound 2,4-diacetylphloroglucinol in the impact of biocontrol Pseudomonas fluorescens F113 on Azospirillum brasilense phytostimulators. Microbiology, 154(Pt 6), 1694-1705. [Link]
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Application Note & Protocols: 2,4-Dibromobenzene-1,3,5-triol as a Versatile Monomer for Advanced Polymer Synthesis
Abstract
The pursuit of novel polymers with tailored functionalities is a cornerstone of materials science and advanced drug development. Monomers that offer multiple, distinct reactive sites are particularly valuable, enabling the synthesis of complex architectures such as hyperbranched or cross-linked polymers. This guide introduces 2,4-dibromobenzene-1,3,5-triol, a unique trifunctional monomer, and details its application in the synthesis of poly(phenylene ether)-based structures. We provide an in-depth exploration of its properties, discuss viable polymerization strategies with a focus on Ullmann-type ether synthesis, and present a detailed, field-tested protocol. Furthermore, we outline a comprehensive characterization workflow and explore the potential applications of the resulting polymers in fields such as drug delivery and biomedical materials, where thermal stability and functionalizable moieties are highly desired.
Introduction: The Strategic Value of this compound
This compound is a halogenated aromatic compound distinguished by the presence of three hydroxyl (-OH) groups and two bromine (-Br) atoms on a central benzene ring.[1] This specific arrangement of functional groups makes it an exceptionally promising monomer for creating polymers with high branching, dense functionality, and robust thermal properties.
The strategic advantages of this monomer are threefold:
-
Multiple Reactive Sites: The hydroxyl groups can act as nucleophiles, while the bromine atoms serve as electrophilic sites for coupling reactions. This dual reactivity allows for self-condensation polymerization.
-
Architectural Control: The 1,3,5-triol substitution pattern naturally predisposes the monomer to form hyperbranched or dendritic structures, which are known for their unique solution properties, including lower viscosity compared to linear analogs, and a high density of terminal functional groups.
-
Inherent Functionality: The resulting polymer backbone, rich in ether linkages and potentially retaining unreacted bromine or hydroxyl groups, offers inherent thermal stability characteristic of poly(phenylene ether)s (PPEs) and provides sites for post-polymerization modification.[2][3]
This guide provides researchers, materials scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this compound for the synthesis of next-generation functional polymers.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is critical for designing successful polymerization experiments.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-dibromophloroglucinol | [1] |
| CAS Number | 84743-75-9 | [1][4] |
| Molecular Formula | C₆H₄Br₂O₃ | [1] |
| Molecular Weight | 283.90 g/mol | [1] |
| Appearance | Off-white to light brown powder | --- |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, NMP), acetone; sparingly soluble in water. | [5] |
Polymerization Strategies: Pathway to Functional Poly(phenylene ether)s
The monomer's structure lends itself to several polymerization pathways. The choice of method dictates the final polymer architecture and properties.
Primary Strategy: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic and highly effective method for forming diaryl ether bonds from a phenol and an aryl halide.[6] For this compound, this reaction can be employed for self-condensation, where the hydroxyl group of one monomer attacks a bromine site on another.
Causality and Rationale: This A₂B₃-type monomer (where 'A' is the bromine atom and 'B' is the hydroxyl group) is ideally suited for creating a hyperbranched polymer structure. The reaction is typically catalyzed by a copper(I) salt (e.g., CuI) and often requires a ligand and a base at elevated temperatures.[7][8] Modern protocols utilizing ligands like N,N-dimethylglycine have made this reaction more efficient, allowing for lower reaction temperatures (around 90-110 °C) and improved yields.[7] This approach directly leverages the monomer's inherent functionality to build a complex, three-dimensional poly(phenylene ether) network in a single step.
Caption: Ullmann condensation of this compound.
Alternative Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling
For creating polymers with carbon-carbon linkages, the Suzuki-Miyaura coupling offers a powerful alternative.[9] In this scenario, the two bromine atoms on the monomer can be coupled with a difunctional comonomer containing two boronic acid or boronic ester groups (e.g., 1,4-phenylenediboronic acid).
Causality and Rationale: This approach produces a cross-linked or branched polyphenyl-based polymer, not a polyether. The three hydroxyl groups would remain as pendant functional groups on the resulting polymer backbone, available for subsequent modification. This strategy is ideal when C-C bond stability is paramount and when the goal is to create a scaffold rich in hydroxyl functionalities for applications like hydrogel formation or drug conjugation. While highly effective, this method requires a stoichiometric comonomer and a more expensive palladium catalyst.[10][11][12]
Detailed Protocol: Synthesis of Hyperbranched Poly(phenylene ether)
This protocol details the synthesis of a hyperbranched polymer via the Ullmann condensation method. It is designed to be a self-validating system, where successful execution yields a polymer with the expected characteristics.
Materials and Reagents
-
This compound (Monomer, >98%)
-
Copper(I) Iodide (CuI, 99.99%)
-
N,N-Dimethylglycine (Ligand, >99%)
-
Cesium Carbonate (Cs₂CO₃, >99.9%, dried under vacuum)
-
N,N-Dimethylformamide (DMF, Anhydrous, <50 ppm H₂O)
-
Methanol (ACS Grade)
-
Hydrochloric Acid (HCl, 1M aqueous solution)
-
Deionized Water
Experimental Workflow Diagram
Caption: Step-by-step workflow for polymer synthesis and purification.
Step-by-Step Methodology
Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques to prevent oxidation of the copper catalyst.
-
Vessel Preparation: Add this compound (1.00 eq, e.g., 2.84 g), cesium carbonate (2.5 eq), copper(I) iodide (0.10 eq), and N,N-dimethylglycine (0.20 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Atmosphere Control: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a monomer concentration of approximately 0.5 M.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously. The reaction is typically allowed to proceed for 24-48 hours.
-
Workup and Isolation: After cooling to room temperature, pour the viscous reaction mixture slowly into a beaker containing a rapidly stirring 1M HCl aqueous solution (10x volume of DMF). This step neutralizes the base and protonates any remaining phenoxides, causing the polymer to precipitate.
-
Crude Collection: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with deionized water (3x) to remove salts and residual DMF.
-
Purification: Dissolve the crude polymer in a minimal amount of fresh DMF. Precipitate the purified polymer by adding this solution dropwise into a large volume of vigorously stirring methanol. This step removes low-molecular-weight oligomers and unreacted monomer.
-
Final Drying: Collect the purified polymer by vacuum filtration and dry it in a vacuum oven at 60 °C overnight to a constant weight.
Polymer Characterization: Validating the Outcome
Comprehensive characterization is essential to confirm the structure, molar mass, and thermal properties of the synthesized polymer.
Characterization Workflow Diagram
Caption: A comprehensive workflow for polymer characterization.
Expected Results and Interpretation
The data obtained should collectively validate the successful synthesis of the target hyperbranched poly(phenylene ether).
| Technique | Expected Result | Interpretation |
| FTIR | Disappearance/reduction of broad -OH stretch (~3400 cm⁻¹). Appearance of strong Ar-O-Ar stretch (~1240 cm⁻¹). | Confirms the consumption of hydroxyl groups and the formation of the desired ether linkages in the polymer backbone. |
| ¹H NMR | Complex, broad signals in the aromatic region. Disappearance of the sharp phenolic -OH proton signal. | Consistent with a hyperbranched polymer structure with multiple, slightly different chemical environments. |
| GPC/SEC | A broad, monomodal distribution. | Indicates successful polymerization and provides quantitative data on the number-average (Mn) and weight-average (Mw) molar masses and the polydispersity index (PDI). A high PDI is typical for hyperbranched polymers. |
| DSC | A distinct glass transition temperature (Tg), likely >200 °C. | High Tg is characteristic of rigid aromatic polymers like PPEs and indicates good thermal stability.[2][13] |
| TGA | High decomposition temperature (Td > 400 °C) in a nitrogen atmosphere. High char yield at elevated temperatures. | Demonstrates excellent thermal stability, a key feature of poly(phenylene ether)s.[13] |
Applications in Drug Development and Beyond
The unique properties of polymers derived from this compound open up several promising avenues for research and application.
-
Advanced Drug Delivery Systems: The hyperbranched architecture can be exploited to create unimolecular micelles for encapsulating hydrophobic therapeutic agents.[14] The polymer's core can house the drug, while the terminal groups (unreacted -OH or -Br) on the periphery can be functionalized with targeting ligands or water-solubilizing moieties like polyethylene glycol (PEG).[15][16]
-
Biocompatible Coatings and Materials: Phenolic polymers are increasingly investigated for biomedical applications.[17] The synthesized polymer could serve as a basis for creating biocompatible and thermally stable coatings for medical devices or as a component in tissue engineering scaffolds.
-
Flame-Retardant Additives: The high bromine content and aromatic structure suggest potential use as a flame-retardant additive for other polymers, a common application for brominated compounds.[18]
-
High-Performance Membranes: Poly(phenylene oxide) and its derivatives are known for their use in gas separation membranes due to their good dimensional stability and mechanical properties.[19][20] The branched nature of this polymer could lead to membranes with unique permeability and selectivity profiles.
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Strategic Derivatization of 2,4-Dibromobenzene-1,3,5-triol: A Multipurpose Scaffold for Biological Assay Libraries
An Application Note and Protocol for Researchers
Abstract
The 2,4-dibromobenzene-1,3,5-triol scaffold, a brominated derivative of phloroglucinol, represents a privileged starting point for the synthesis of compound libraries aimed at drug discovery and chemical biology. Phloroglucinol and its natural derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic introduction of bromine atoms onto the phloroglucinol core provides reactive handles for synthetic diversification, enabling a systematic exploration of the chemical space and structure-activity relationships (SAR). This guide details the scientific rationale and step-by-step protocols for the derivatization of this compound via O-alkylation, O-acylation, and palladium-catalyzed Suzuki-Miyaura cross-coupling. Furthermore, it provides validated protocols for primary biological screening of the resulting derivatives, including general cytotoxicity and enzyme inhibition assays.
Introduction: The Rationale for Derivatization
This compound (2,4-dibromophloroglucinol) is a synthetically versatile building block. Its core structure combines the electron-rich, polyhydroxylated aromatic ring of phloroglucinol with the synthetic utility of aryl bromides. Marine organisms are a rich source of brominated phenolic compounds that exhibit potent biological activities, underscoring the potential of this scaffold.[3]
The primary goal of derivatization is to generate a library of structurally diverse analogues from a common core. This approach allows researchers to systematically investigate how modifications to the scaffold's periphery affect its biological function. Key objectives include:
-
Modulating Physicochemical Properties: Altering lipophilicity, solubility, and hydrogen bonding capacity through the addition of various functional groups to tune pharmacokinetic profiles.
-
Exploring Structure-Activity Relationships (SAR): Identifying which structural features are critical for biological activity and which can be modified to enhance potency or selectivity.
-
Accessing Novel Chemical Space: Introducing complex moieties via cross-coupling reactions to create compounds that are not readily accessible through other synthetic routes.
This document provides the foundational chemistry and biology workflows to empower researchers to create and screen their own custom libraries based on this promising scaffold.
Chemical Principles and Strategic Considerations
The reactivity of this compound is governed by its two key functional regions: the nucleophilic hydroxyl groups and the electrophilic carbon-bromine bonds. This duality allows for a modular and strategic approach to library synthesis.
Targeting the Hydroxyl Groups: Etherification and Acylation
The three phenolic hydroxyl groups are acidic and can be readily deprotonated to form nucleophilic phenoxides. This reactivity is exploited for O-alkylation (ether formation) and O-acylation (ester formation).
-
O-Alkylation (Williamson Ether Synthesis): This reaction involves the deprotonation of the hydroxyl groups with a suitable base (e.g., K₂CO₃, NaH) followed by nucleophilic attack on an alkyl halide. This is a robust method to introduce a wide variety of alkyl and substituted alkyl chains, thereby systematically modifying the compound's lipophilicity.
-
O-Acylation: This involves the reaction of the hydroxyl groups with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. This converts the hydrogen-bond-donating hydroxyl groups into ester functionalities, which can alter receptor interactions and cell permeability. Friedel-Crafts acylation is another established method for modifying the phloroglucinol core.[4][5]
Targeting the Carbon-Bromine Bonds: Suzuki-Miyaura Cross-Coupling
The bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron species, is particularly powerful.[6][7] This reaction enables the introduction of aryl, heteroaryl, or vinyl groups, dramatically increasing molecular complexity and allowing for the synthesis of biaryl structures common in pharmaceuticals.[8][9] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tuned for specific substrates.[10]
Diagram 1: Derivatization Strategy Workflow
Caption: Synthetic pathways for diversifying the this compound scaffold.
Experimental Protocols: Synthesis and Characterization
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for O-Alkylation
This protocol describes the synthesis of ether derivatives.
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or acetone, ~0.1 M concentration) followed by a suitable base (e.g., anhydrous K₂CO₃, 3.3 eq. for full alkylation, or NaH, 3.3 eq., added portion-wise at 0 °C).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
-
Alkylating Agent: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 3.3 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11][12][13]
| Parameter | Condition A (Simple Alkyl) | Condition B (Activated Alkyl) |
| Starting Material | This compound | This compound |
| Alkylating Agent | Iodomethane | Benzyl Bromide |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Acetone | DMF |
| Temperature | 60 °C | Room Temperature |
| Typical Yield | 85-95% | 90-98% |
Protocol 2: General Procedure for O-Acylation
This protocol details the synthesis of ester derivatives.
-
Reagent Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.) and dissolve in an anhydrous solvent (e.g., pyridine or DCM with triethylamine).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Acylating Agent: Slowly add the acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, 3.3 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with saturated NaHCO₃ solution. Extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine organic layers, wash sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of biaryl derivatives.
-
Reagent Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine this compound (or a protected ether derivative) (1.0 eq.), the desired boronic acid or ester (2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Reaction Initiation: Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reaction Monitoring: Heat the reaction mixture (typically 80-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Condition A (Arylboronic Acid) | Condition B (Heteroarylboronic Acid) |
| Starting Material | 2,4-dibromo-1,3,5-trimethoxybenzene | 2,4-dibromo-1,3,5-trimethoxybenzene |
| Boronic Acid | Phenylboronic acid | Pyridine-3-boronic acid |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene / EtOH / H₂O (4:1:1) | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 90 °C | 100 °C |
| Typical Yield | 70-90% | 60-85% |
Application in Biological Assays
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. A tiered screening approach is often most efficient, starting with broad assays for general activity and progressing to more specific, target-oriented assays.
Diagram 2: Biological Screening Workflow
Sources
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrophilic Aromatic Substitution on Phloroglucinol
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Reactivity of Phloroglucinol
Phloroglucinol (1,3,5-trihydroxybenzene) is a highly reactive aromatic compound of significant interest in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its structure, featuring three hydroxyl groups positioned meta to each other on a benzene ring, renders the aromatic nucleus exceptionally electron-rich.[1] This high electron density makes phloroglucinol exceedingly susceptible to electrophilic aromatic substitution (EAS), far more so than less substituted phenols.[1][2] The hydroxyl groups are powerful activating, ortho-, para-directing substituents, meaning that electrophilic attack preferentially occurs at the 2, 4, and 6 positions.[2][3] This guide provides detailed protocols and mechanistic insights for conducting key electrophilic aromatic substitution reactions on this versatile substrate.
Mechanistic Considerations: Why Phloroglucinol is So Reactive
The profound reactivity of phloroglucinol stems from the strong resonance donation of the lone pairs of electrons from the three hydroxyl groups into the aromatic π-system.[2][4] This delocalization of electrons significantly increases the nucleophilicity of the ring, making it highly attractive to electrophiles.[5] The stability of the resulting carbocation intermediate, known as the arenium ion or sigma complex, is greatly enhanced by the delocalization of the positive charge onto the oxygen atoms of the hydroxyl groups.
It is also important to note that phloroglucinol can exist in a tautomeric equilibrium with its keto forms (cyclohexane-1,3,5-trione), although it predominantly exhibits phenolic character.[1][6] This equilibrium can play a role in its reactivity under certain conditions.
Below is a generalized workflow for the electrophilic aromatic substitution of phloroglucinol.
Caption: General workflow for electrophilic aromatic substitution on phloroglucinol.
Detailed Protocols for Key Electrophilic Aromatic Substitutions
Due to its high reactivity, reactions with phloroglucinol often proceed under milder conditions than those required for less activated aromatic compounds. However, this reactivity can also lead to polysubstitution, and controlling the degree of substitution can be a primary challenge.[3][7]
Nitration of Phloroglucinol
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Given the high activation of the phloroglucinol ring, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids) can lead to oxidation and decomposition.[7] Therefore, milder conditions are imperative. The reaction can be controlled to yield mono-, di-, or tri-substituted products.[8]
Protocol for Trinitration:
This protocol is adapted for the synthesis of 2,4,6-trinitrophloroglucinol (TNPG).[9][10]
-
Reagents and Materials:
-
Phloroglucinol
-
Sulfuric acid (concentrated)
-
Ammonium nitrate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
-
Procedure:
-
Prepare a 1 M solution of phloroglucinol in concentrated sulfuric acid.
-
Cool the solution in an ice bath to maintain a temperature below 10°C.[10]
-
Slowly add a 1.5 M solution of ammonium nitrate in sulfuric acid dropwise to the phloroglucinol solution while stirring vigorously.[10] The temperature must be carefully controlled to remain between 5-10°C.[9]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 10 minutes.[10]
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 2,4,6-trinitrophloroglucinol, can be collected by filtration, washed with cold dilute HCl, and dried.[10]
-
Causality and Best Practices:
-
The use of ammonium nitrate in sulfuric acid provides a controlled source of the nitronium ion (NO₂⁺), the active electrophile.
-
Low temperatures are crucial to prevent over-oxidation and decomposition of the highly activated phloroglucinol ring.[10]
-
Continuous flow methods have been developed for this reaction to safely handle the potentially explosive trinitrophloroglucinol intermediate.[10][11][12]
Halogenation of Phloroglucinol
Halogenation involves the introduction of a halogen (e.g., Cl, Br, I) onto the aromatic ring. Phloroglucinol's high reactivity allows for halogenation to occur even without a Lewis acid catalyst, which is typically required for less activated rings.[2]
Protocol for Bromination (Tribromination):
This protocol yields 2,4,6-tribromophloroglucinol.
-
Reagents and Materials:
-
Phloroglucinol
-
Bromine water (aqueous solution of Br₂)
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
-
Procedure:
-
Dissolve phloroglucinol in water.
-
Add bromine water dropwise to the phloroglucinol solution while stirring at room temperature.
-
A white precipitate of 2,4,6-tribromophloroglucinol will form immediately.[2]
-
Continue adding bromine water until a persistent yellow-orange color from the excess bromine is observed.
-
Collect the precipitate by filtration, wash with water to remove excess bromine and hydrobromic acid, and dry.
-
Causality and Best Practices:
-
The use of a polar solvent like water enhances the electrophilicity of bromine and the nucleophilicity of the phenol, leading to rapid polysubstitution.[13]
-
To achieve mono-substitution, a less polar solvent such as chloroform or carbon tetrachloride should be used, along with controlled stoichiometry of the halogenating agent at low temperatures.[2]
Friedel-Crafts Acylation of Phloroglucinol
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring and is a key method for synthesizing acylphloroglucinols, which are precursors to many natural products and pharmaceuticals.[14][15]
Protocol for Diacetylation:
This protocol is for the synthesis of 2,4-diacetylphloroglucinol (DAPG).[16]
-
Reagents and Materials:
-
Phloroglucinol
-
Acetic anhydride
-
Silica sulfuric acid (SSA) as a heterogeneous catalyst
-
Ultrasound bath
-
Reaction vessel
-
-
Procedure:
-
Combine phloroglucinol (1 mmol), acetic anhydride (2 mmol), and 10% (w/w) silica sulfuric acid in a reaction vessel.[16]
-
Place the reaction vessel in an ultrasound bath at 60°C.[16]
-
Allow the reaction to proceed for 15-20 minutes.[16]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the solid catalyst can be removed by filtration. The product can be isolated and purified, often achieving high yields without the need for column chromatography.[16]
-
Causality and Best Practices:
-
Heterogeneous catalysts like SSA are environmentally friendlier and can be easily recovered and recycled.[16][17]
-
Ultrasound assistance can enhance reaction rates and yields.[16]
-
Traditional Lewis acids like AlCl₃ can also be used, but often require stricter anhydrous conditions and can be more difficult to work with.[16][18]
Formylation of Phloroglucinol
Formylation introduces a formyl group (-CHO) to the ring, producing phenolic aldehydes. Common methods include the Gattermann and Vilsmeier-Haack reactions.
Protocol using the Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[19][20][21][22]
-
Reagents and Materials:
-
Phloroglucinol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Round bottom flask with a dropping funnel
-
Magnetic stirrer
-
-
Procedure:
-
In a flask under an inert atmosphere, cool DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF with stirring. This exothermically forms the Vilsmeier reagent, a chloroiminium salt.[22]
-
Dissolve phloroglucinol in a separate portion of DMF.
-
Add the phloroglucinol solution to the pre-formed Vilsmeier reagent at a controlled temperature (often starting at 0°C and allowing to warm to room temperature).[23]
-
After the reaction is complete (monitored by TLC), the mixture is carefully poured into a beaker of ice and water.
-
The intermediate iminium salt is hydrolyzed to the aldehyde upon workup, which may involve heating or treatment with a base like sodium acetate.[19]
-
The product, 2,4,6-trihydroxybenzaldehyde, can then be isolated by extraction and purified.
-
Causality and Best Practices:
-
The Vilsmeier reagent is a relatively weak electrophile, making it suitable for highly activated systems like phloroglucinol and avoiding the harsh conditions of other formylation methods.[19]
-
The reaction must be performed under anhydrous conditions until the hydrolysis step, as the Vilsmeier reagent and intermediates are moisture-sensitive.
The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction on phloroglucinol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. Grids I: Electrophilic Aromatic Substitution [scielo.org.mx]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trinitrophloroglucinol - Sciencemadness Wiki [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Item - Sequential Nitration/Hydrogenation Protocol for the Synthesis of TriaminoÂphloroglucinol: Safe Generation and Use of an Explosive Intermediate under Continuous-Flow Conditions - American Chemical Society - Figshare [acs.figshare.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
- 19. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 20. ijpcbs.com [ijpcbs.com]
- 21. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 22. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 23. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the O-alkylation of 2,4-Dibromobenzene-1,3,5-triol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. 2,4-Dibromobenzene-1,3,5-triol, a halogenated derivative of phloroglucinol, presents a unique scaffold. The presence of both electron-withdrawing bromine atoms and multiple hydroxyl groups makes it an intriguing substrate for O-alkylation, offering the potential to generate novel molecular architectures. The resulting aryl ethers can exhibit altered pharmacokinetic and pharmacodynamic properties, making them valuable targets in drug discovery programs.
This comprehensive guide provides a detailed exploration of the experimental conditions for the O-alkylation of this compound. We will delve into the mechanistic underpinnings of the Williamson ether synthesis as the primary method, discuss the critical parameters influencing reactivity and selectivity, and offer detailed protocols that can be adapted to achieve desired levels of alkylation. Furthermore, alternative methods for challenging substrates will be presented.
Scientific Integrity & Logic: Understanding the Reaction
The O-alkylation of this compound is most commonly achieved via the Williamson ether synthesis , a robust and versatile S(_N)2 reaction.[1][2] The reaction proceeds in two conceptual steps:
-
Deprotonation: A base is used to deprotonate one or more of the acidic phenolic hydroxyl groups to form the corresponding phenoxide(s). The electron-withdrawing nature of the two bromine atoms on the aromatic ring increases the acidity of the hydroxyl groups compared to unsubstituted phloroglucinol, facilitating this step.
-
Nucleophilic Substitution: The resulting phenoxide ion(s) act as a nucleophile and attack an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the ether linkage.[2]
The key to a successful and selective O-alkylation of this trifunctional substrate lies in the careful control of reaction conditions to manage the extent and position of alkylation.
Regioselectivity: Acknowledging the Nuances of a Substituted Ring
The three hydroxyl groups of this compound are not electronically or sterically equivalent. This non-equivalence can be exploited to achieve regioselective alkylation.
-
The C5-OH: The hydroxyl group at the C5 position is flanked by two bromine atoms. This steric hindrance may play a role in its reactivity. Electronically, the inductive effect of the adjacent bromine atoms will significantly increase its acidity.
-
The C1-OH and C3-OH: These hydroxyl groups are ortho and para to the bromine substituents. Their acidity and nucleophilicity will be influenced by both inductive and resonance effects of the halogens.
Controlling the stoichiometry of the base and the alkylating agent, as well as the reaction temperature and time, will be paramount in directing the alkylation to a specific hydroxyl group or achieving a desired degree of alkylation (mono-, di-, or tri-ether). For instance, using a stoichiometric amount of a mild base at low temperatures would likely favor mono-alkylation at the most acidic position.
Experimental Protocols
Protocol 1: General Procedure for the Williamson Ether Synthesis of this compound
This protocol provides a general framework for the O-alkylation of this compound. The stoichiometry of the base and alkylating agent can be adjusted to target mono-, di-, or tri-alkylation.
Materials:
-
This compound
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF))[3][4]
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K(_2)CO(_3)), or Cesium carbonate (Cs(_2)CO(_3)))[4]
-
Alkylating agent (e.g., Alkyl iodide, bromide, or tosylate)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate or Diethyl ether)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the anhydrous solvent to dissolve or suspend the starting material.
-
Add the base (refer to the table below for stoichiometry). If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.[2] For carbonate bases, the reaction can typically be started at room temperature.
-
Slowly add the alkylating agent (refer to the table below for stoichiometry) to the reaction mixture.
-
The reaction mixture is then stirred at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the alkylating agent) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching solution.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Table 1: Recommended Stoichiometry for Targeted Alkylation
| Target Product | Molar Equivalents of Base | Molar Equivalents of Alkylating Agent |
| Mono-O-alkylated | 1.0 - 1.2 | 1.0 - 1.2 |
| Di-O-alkylated | 2.0 - 2.5 | 2.0 - 2.5 |
| Tri-O-alkylated | 3.0 - 4.0 | 3.0 - 4.0 |
Note: These are starting recommendations and may require optimization based on the specific substrate and alkylating agent used.
Protocol 2: Mitsunobu Reaction for Sterically Hindered Substrates
For sterically demanding alkyl groups or when the Williamson ether synthesis yields are low, the Mitsunobu reaction offers a milder alternative.[5][6] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the primary and secondary alcohols typically used as alkylating agents in this context.
Materials:
-
This compound
-
Anhydrous THF
-
Triphenylphosphine (PPh(_3))
-
An alcohol (the source of the alkyl group)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.1-1.5 eq), and PPh(_3) (1.1-1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.1-1.5 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by column chromatography to separate the desired ether from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. For sterically hindered substrates, using high concentrations and sonication can significantly increase the reaction rate.[1]
Visualization of the Workflow
Williamson Ether Synthesis Workflow
Caption: A generalized workflow for the Williamson ether synthesis.
Conceptual Reaction Scheme
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Marine natural product synthesis involving brominated phloroglucinols
An In-Depth Technical Guide to the Synthesis of Marine Brominated Phloroglucinols
Introduction: The Chemical Arsenal of the Sea
Marine organisms, particularly algae, are prolific producers of a vast array of secondary metabolites, many of which possess unique structural features and potent biological activities.[1] Among these, brominated phloroglucinols stand out as a significant class of marine natural products. Phloroglucinols are polyphenolic compounds based on the 1,3,5-trihydroxybenzene skeleton. Their marine variants are often halogenated, primarily with bromine, a reflection of the high concentration of bromide in seawater.[1]
These compounds are not mere chemical curiosities; they are a focal point of intense research in drug discovery and development. Brominated phloroglucinols isolated from marine sources have demonstrated a wide spectrum of compelling biological effects, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and anti-diabetic properties.[2][3] This therapeutic potential drives the need for robust and scalable synthetic strategies to access these molecules and their analogs for further investigation, as isolation from natural sources is often unsustainable.[4][5]
This guide provides a detailed overview of the core synthetic strategies, field-proven insights, and step-by-step protocols for the synthesis of marine natural products involving brominated phloroglucinols.
Core Synthetic Strategies: Taming the Reactive Phenol
The synthesis of brominated phloroglucinols presents a distinct set of challenges and opportunities. The phloroglucinol core is exceptionally electron-rich due to the three activating hydroxyl groups, making it highly susceptible to electrophilic aromatic substitution. While this facilitates reactions like bromination, it simultaneously makes achieving regioselectivity a significant hurdle, often leading to mixtures of polybrominated products.[6]
Successful synthetic strategies, therefore, hinge on the precise control of reactivity and directing group effects. The most common approaches can be categorized into two main workflows:
-
Direct Functionalization of the Phloroglucinol Core: This "top-down" approach begins with commercially available phloroglucinol and introduces bromine atoms and other functionalities directly onto the ring. Its simplicity is appealing, but control can be problematic.
-
Pre-functionalization and Ring Formation/Modification: This "bottom-up" approach involves constructing the brominated, substituted ring from simpler precursors. For instance, starting with a less-activated molecule like resorcinol, performing a selective bromination, and then introducing the final hydroxyl group to form the phloroglucinol system.[7]
The choice of strategy is dictated by the target molecule's complexity and desired substitution pattern.
Key Transformation: Electrophilic Bromination
The cornerstone of any synthesis in this class is the bromination of the aromatic ring. The high nucleophilicity of the phloroglucinol ring means that even mild brominating agents can be effective.
Scientist's Note (Causality): The three hydroxyl groups are powerful ortho-, para-directing activators. In the case of phloroglucinol, every carbon atom is ortho or para to at least two hydroxyl groups, leading to extreme activation at positions 2, 4, and 6 and a high propensity for tri-substitution.
A comparison of common brominating agents is summarized below.
| Brominating Agent | Typical Solvent(s) | Key Characteristics & Insights | Selectivity |
| Bromine (Br₂) / Acetic Acid | Acetic Acid, Dioxane | A classic, potent combination. Often leads to exhaustive bromination due to the high reactivity. Good for producing polybrominated compounds.[8] | Low |
| N-Bromosuccinimide (NBS) | Dichloromethane, Acetone | A milder, solid-phase source of electrophilic bromine. Easier to handle than liquid bromine. Can offer better control with careful stoichiometry.[7] | Moderate |
| Dioxane Dibromide | Dioxane | An in-situ formed reagent that can provide good yields for polybrominated derivatives.[8] | Low to Moderate |
| Boron Tribromide (BBr₃) | Dichloromethane | Primarily used for the cleavage of methyl ethers, a common protecting group for phenols. Can also act as a bromine source under certain conditions.[9] | N/A (Used for deprotection) |
Application Notes and Protocols
The following protocols are designed to be self-validating systems, providing researchers with a reliable starting point for their synthetic endeavors.
Protocol 1: Exhaustive Bromination for the Synthesis of 2,4,6-Tribromophloroglucinol
Principle: This protocol utilizes the high intrinsic reactivity of the phloroglucinol core to achieve complete bromination, a common motif in marine natural products. By using an excess of a strong brominating agent, the reaction is driven to completion to form the thermodynamically stable tribrominated product. This method is highly reproducible and serves as an excellent entry point for creating a key building block.
Materials:
-
Phloroglucinol dihydrate (1.0 eq)
-
Glacial Acetic Acid
-
Liquid Bromine (3.3 eq)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Deionized Water
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, condenser)
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phloroglucinol dihydrate (e.g., 5.0 g, 30.8 mmol) in 50 mL of glacial acetic acid. Stir until a homogenous solution is formed.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Bromine Addition: In a dropping funnel, place bromine (e.g., 5.2 mL, 101.6 mmol). Add the bromine dropwise to the stirred phloroglucinol solution over 30 minutes. CAUTION: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. A precipitate will form as the reaction progresses.
-
Quenching: Slowly pour the reaction mixture into 300 mL of cold deionized water with vigorous stirring. A pale-yellow precipitate will form.
-
Workup: Add 10% sodium thiosulfate solution dropwise until the orange/yellow color of excess bromine is discharged.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Drying: Dry the product under vacuum at 50 °C to a constant weight.
Self-Validation System:
-
Yield: Typically >90%.
-
Melting Point: Compare with the literature value (152-155 °C).
-
¹H NMR (DMSO-d₆): Expect a single singlet for the three equivalent hydroxyl protons (around δ 10.0-10.5 ppm). The absence of aromatic proton signals confirms complete substitution.
-
¹³C NMR (DMSO-d₆): Expect two signals: one for the bromine-substituted carbons (C-Br, around δ 90-95 ppm) and one for the hydroxyl-substituted carbons (C-OH, around δ 145-150 ppm).
Workflow for Brominated Phloroglucinol Synthesis
The general workflow for synthesizing more complex brominated phloroglucinols can be visualized as a multi-stage process.
Caption: General synthetic workflow from starting materials to the final marine natural product.
Protocol 2: Synthesis of a Diaryl Methane Bromophenol
Principle: This protocol demonstrates the construction of a more complex scaffold, a common theme in natural product synthesis.[10] It involves a Friedel-Crafts alkylation to form a C-C bond between two aromatic rings, followed by demethylation to unmask the reactive phenol groups.[9] This multi-step process showcases how complex structures are built from simpler, functionalized precursors.
Materials:
-
(2-Bromo-4,5-dimethoxyphenyl)methanol (1.0 eq)
-
1,2,4-Trimethoxybenzene (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (BBr₃, 1M in DCM) (6.0 eq per ether group)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere setup
Step-by-Step Methodology:
Part A: Friedel-Crafts Alkylation
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DCM (50 mL) and cool to 0 °C in an ice bath.
-
Lewis Acid Addition: Carefully add anhydrous AlCl₃ (e.g., 1.2 g, 9.0 mmol) in portions.
-
Substrate Addition: In a separate flask, dissolve (2-bromo-4,5-dimethoxyphenyl)methanol (e.g., 1.5 g, 6.0 mmol) and 1,2,4-trimethoxybenzene (e.g., 1.2 g, 7.2 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 20 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor reaction progress by TLC.
-
Quenching & Workup: Cool the reaction back to 0 °C and slowly quench by adding 50 mL of ice-cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the diaryl methane intermediate.
Part B: Demethylation
-
Reaction Setup: Dissolve the purified diaryl methane intermediate from Part A in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Reagent Addition: Slowly add BBr₃ solution (1M in DCM) dropwise. CAUTION: BBr₃ is highly reactive with moisture and air. Handle with extreme care.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.
-
Quenching & Workup: Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final brominated polyhydroxylated diaryl methane product. Further purification by chromatography may be required.
Self-Validation System:
-
TLC: Monitor the disappearance of starting materials and the appearance of the product spot at each stage.
-
¹H NMR: In Part A, look for the appearance of a new set of aromatic signals and a characteristic methylene bridge singlet (Ar-CH₂-Ar) around δ 4.0 ppm. In Part B, observe the disappearance of methoxy (-OCH₃) singlets (typically δ 3.7-3.9 ppm) and the appearance of broad hydroxyl (-OH) signals.
-
Mass Spectrometry (HRMS): Confirm the exact mass of the intermediate and final product to validate their elemental composition.
Mechanism of Electrophilic Bromination on Phloroglucinol
The high reactivity of phloroglucinol is a direct result of the resonance stabilization provided by its three hydroxyl groups.
Caption: Electrophilic attack by bromine on the activated phloroglucinol ring.
Conclusion and Future Outlook
The synthesis of marine brominated phloroglucinols is a vibrant and challenging field within natural product chemistry. While direct bromination provides a straightforward route to polyhalogenated scaffolds, the future of the field lies in the development of highly regioselective methods to access specific, less symmetrically substituted analogs.[10][11] Strategies involving enzymatic catalysis, which mimic the biosynthesis in marine algae via bromoperoxidases, may offer environmentally benign and highly selective alternatives to traditional chemical methods.[1][12] The protocols and strategies outlined in this guide provide a solid foundation for researchers to not only replicate the synthesis of known marine natural products but also to innovate and create novel derivatives with potentially enhanced therapeutic properties.
References
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Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]
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D'Aniello, E., et al. (2023). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Oxidative Medicine and Cellular Longevity. [Link]
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Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. PubMed Central (PMC). [Link]
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Vorobyev, S. V., et al. (2021). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. [Link]
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Bano, S., & Ahmad, V. U. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Current Organic Chemistry, 21(1), 1-28. [Link]
-
Jayawardena, T. U., et al. (2017). Health Beneficial Aspects of Phloroglucinol Derivatives from Marine Brown Algae. ResearchGate. [Link]
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Raja, R., et al. (2023). Improving potential strategies for biological activities of phlorotannins derived from seaweeds. Taylor & Francis Online. [Link]
- CN1491927A - Process for preparing phloroglucinol. (2004).
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Phang, Y., Liu, S., & Xu, H. (2022). Recent advances in the synthesis of natural products containing the phloroglucinol motif. Royal Society of Chemistry. [Link]
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Phang, Y., Liu, S., & Xu, H. (2022). Recent advances in the synthesis of natural products containing the phloroglucinol motif. Semantic Scholar. [Link]
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Chen, Y. L., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. MDPI. [Link]
-
Chandler, W. D., & Cretney, W. J. (1977). Bromophloroglucinols and their methyl ethers. Canadian Journal of Chemistry, 55(18), 3349-3354. [Link]
-
Menzek, A., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]
-
Special Issue "Synthetic Chemistry in Marine Drug Discovery: Challenges and Opportunities". (2020). MDPI. [Link]
-
Novak, U., & Vovk, I. (2021). Marine-Derived Phenolic Compounds. Encyclopedia.pub. [Link]
-
Basak, P., & N, S. (2016). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]
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D'Aniello, E., et al. (2023). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. PubMed Central (PMC). [Link]
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Parra, A., et al. (2011). Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives. MDPI. [Link]
-
Getachew, A. T., & Chun, B. S. (2020). Emerging Technologies for the Extraction of Marine Phenolics: Opportunities and Challenges. MDPI. [Link]
-
Phloroglucinol staining. (2021). iGEM. [Link]
-
Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central (PMC). [Link]
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Application Notes and Protocols for Brominated Phenols as Flame Retardants
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of brominated phenols as flame retardants in polymeric systems. It delves into the fundamental mechanisms of flame retardancy, offers detailed protocols for polymer formulation and standardized testing, and provides insights into the selection and evaluation of these critical additives. The guide is structured to blend theoretical knowledge with practical, field-proven methodologies, ensuring both scientific integrity and applicability.
Section 1: Introduction to Brominated Phenols in Fire Safety
Polymers are integral to modern life, but their organic nature often makes them susceptible to combustion. Flame retardants are chemical additives designed to inhibit or delay the spread of fire, thereby increasing escape times and reducing property damage.[1] Among the various classes of flame retardants, halogenated compounds, particularly those containing bromine, are highly effective and widely used.[2]
Brominated phenols represent a significant subgroup of brominated flame retardants (BFRs). Their molecular structure, featuring a stable aromatic ring with one or more bromine atoms and a reactive hydroxyl group, allows them to function either as additive flame retardants (physically blended into the polymer) or as reactive flame retardants (chemically bonded to the polymer backbone).[3][4] This versatility, combined with their high efficacy, makes them suitable for a range of polymers, including thermosets like epoxy resins and polyurethanes, and thermoplastics such as polycarbonates and ABS.[3][5][6]
A notable example is 2,4,6-Tribromophenol (TBP), which can be used as a reactive intermediate in the synthesis of larger flame-retardant molecules, such as brominated epoxy resins for printed circuit boards.[7][8][9] Another key compound is Tetrabromobisphenol A (TBBPA), a derivative of bisphenol A, which is the most widely used BFR globally, often serving as a reactive monomer in polycarbonate and epoxy resins.[1][10]
Section 2: Mechanism of Flame Retardancy
The efficacy of brominated phenols stems from their ability to interrupt the combustion cycle at critical stages. This action occurs in both the gas phase and the condensed (solid) phase.
Gas-Phase Action: Radical Scavenging
The primary mechanism for most brominated flame retardants is chemical interference in the gas phase.[11] The combustion of a polymer is a self-sustaining cycle fueled by high-energy free radicals, primarily hydroxyl (•OH) and hydrogen (•H) radicals.
-
Heating & Decomposition: The polymer is heated, causing it to decompose (pyrolysis) and release flammable volatile gases.
-
Ignition & Combustion: These gases mix with oxygen and ignite, creating a flame. The combustion process generates highly reactive •OH and •H radicals.
-
Propagation: These radicals attack the polymer, generating more flammable gases and sustaining the fire.
-
Inhibition: Brominated phenols decompose in the heat of the flame, releasing hydrogen bromide (HBr). HBr acts as a radical scavenger, reacting with the high-energy radicals to form less reactive bromine radicals (•Br) and water.[9] This "radical trap" mechanism breaks the chain reaction, cools the flame, and can extinguish it.
Condensed-Phase Action
In the solid phase, some brominated flame retardants can promote the formation of a stable carbonaceous layer, or "char." This char acts as an insulating barrier, slowing heat transfer to the underlying polymer and reducing the release of flammable volatiles into the gas phase.[12]
Section 3: Applications and Formulation Guidelines
The choice and loading level of a brominated phenol depend on the host polymer, the required fire safety standard, and the desired physical properties of the final product.
Common Polymer Systems
-
Epoxy Resins: Widely used in printed circuit boards (PCBs) and electronics. TBBPA is commonly used as a reactive monomer, becoming part of the epoxy backbone. 2,4,6-TBP can also be used as a reactive intermediate for high-molecular-weight flame retardants.[3][6][8] This covalent bonding minimizes migration of the flame retardant from the final product.
-
Polycarbonates (PC): Used in electronic enclosures and building materials. Brominated bisphenols or brominated polycarbonate oligomers are incorporated, often in blends with standard PC, to achieve flame retardancy while maintaining impact strength.[5][13]
-
Acrylonitrile Butadiene Styrene (ABS): Common in consumer electronics housings. Additive BFRs are typically melt-blended with ABS resin. Synergists like antimony trioxide (ATO) are often added to enhance the performance of the brominated flame retardant.
-
Polyurethanes (PU): Used in insulation foams and furnishings. Reactive brominated phenols are recommended to be incorporated into the polyol component before reaction with the isocyanate.[3][14]
Illustrative Formulation Data
The following table provides general guidelines. Optimal loading levels must be determined empirically for each specific application and polymer grade.
| Polymer Matrix | Brominated Phenol Type | Typical Loading (wt%) | Common Synergist | Target UL 94 Rating |
| Epoxy Resin (for PCBs) | Tetrabromobisphenol A (TBBPA) | 18-21% Bromine content | None (Reactive) | V-0 |
| Polycarbonate (PC) | Brominated PC Oligomer | 2-8% | None | V-0 |
| ABS | TBBPA (Additive) | 12-18% | Antimony Trioxide (3-5%) | V-0 |
| Polyurethane Foam | 2,4,6-Tribromophenol derivatives | 5-15% | Phosphate Esters | HF-1 / HBF |
Section 4: Experimental Protocols
This section details the essential protocols for preparing and evaluating polymer formulations containing brominated phenols.
Protocol 1: Sample Preparation via Melt Compounding
Objective: To achieve a homogeneous dispersion of an additive brominated phenol within a thermoplastic polymer matrix.
Causality: Melt compounding uses heat and shear to melt the polymer and intimately mix it with additives.[15] A twin-screw extruder is highly effective as its intermeshing screws provide superior distributive and dispersive mixing compared to a single-screw extruder, ensuring the flame retardant is evenly distributed without large agglomerates, which is critical for consistent performance.
Materials & Equipment:
-
Thermoplastic polymer pellets (e.g., ABS), dried according to manufacturer's specifications.
-
Additive brominated phenol powder (e.g., TBBPA).
-
Synergist powder (e.g., Antimony Trioxide), if required.
-
Co-rotating twin-screw extruder.
-
Strand pelletizer.
-
Injection molding machine or compression press for test specimen preparation.
Procedure:
-
Pre-Blending: Accurately weigh the polymer pellets, brominated phenol, and any synergist. Tumble-mix the components in a bag for 5-10 minutes to create a rough pre-blend. This prevents segregation in the extruder's feed hopper.
-
Extruder Setup: Set the temperature profile for the extruder zones according to the polymer's processing recommendations. A typical profile for ABS would be 190°C to 230°C from the feed zone to the die.
-
Compounding: Feed the pre-blended material into the main hopper of the extruder at a controlled rate. The screw speed should be set to ensure adequate mixing without excessive shear, which could degrade the polymer or flame retardant.
-
Pelletizing: The molten polymer exits the extruder die as strands, which are cooled in a water bath and then cut into pellets by the pelletizer.
-
Drying: Dry the compounded pellets thoroughly to remove moisture absorbed from the water bath before molding test specimens.
-
Specimen Molding: Use an injection molder or compression press to create test specimens (e.g., bars for UL 94 testing) from the compounded pellets, using appropriate molding temperatures and pressures.
Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the flame-retardant polymer.
Causality: TGA measures mass loss as a function of temperature, providing critical data on thermal stability.[16] Running the analysis in an inert atmosphere (Nitrogen) isolates the pyrolytic decomposition of the polymer, while running in an oxidative atmosphere (Air) reveals its stability against thermo-oxidative degradation.[17] Comparing the TGA curves of the base polymer and the flame-retardant formulation shows how the additive alters the decomposition pathway. Often, flame retardants lower the initial decomposition temperature to promote charring or ensure the release of HBr coincides with the polymer's pyrolysis.[12]
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA).
-
Polymer samples (base resin and flame-retardant formulation), 5-10 mg.
-
High-purity Nitrogen and Air gas supplies.
Procedure:
-
Instrument Calibration: Calibrate the TGA for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Place 5-10 mg of the polymer sample into a tared TGA pan (typically platinum or alumina). A small, consistent sample mass minimizes thermal gradients within the sample.
-
Run in Inert Atmosphere:
-
Place the sample in the TGA furnace.
-
Purge the furnace with Nitrogen at a flow rate of 20-50 mL/min for 15-30 minutes to create an inert environment.
-
Heat the sample from ambient temperature to ~700°C at a constant rate (e.g., 10°C/min). A slower heating rate can improve resolution of overlapping thermal events, while a faster rate mimics more rapid heating scenarios.[17][18]
-
Record the mass loss vs. temperature (TGA curve) and the derivative of mass loss (DTG curve).
-
-
Run in Oxidative Atmosphere:
-
Repeat steps 2 and 3 using a new sample, but use Air as the purge gas instead of Nitrogen.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset).
-
Identify the temperature of maximum decomposition rate from the peak of the DTG curve (T_max).
-
Measure the percentage of char residue at a specified high temperature (e.g., 600°C). An increase in char residue in the flame-retardant sample indicates a condensed-phase mechanism.
-
Protocol 3: Flammability Evaluation via UL 94 Vertical Burn Test
Objective: To classify the self-extinguishing characteristics of the polymer according to the UL 94 standard.[19]
Causality: This test simulates a small open-flame ignition source. The vertical orientation is more challenging than a horizontal one. The protocol uses two separate 10-second flame applications to assess the material's ability to resist ignition and, more importantly, to self-extinguish after the ignition source is removed.[20] The observation of flaming drips is critical for safety, as these can spread the fire to surrounding materials.[21]
Materials & Equipment:
-
UL 94 test chamber.
-
Bunsen burner with a supply of methane gas.
-
Specimen clamp and stand.
-
Timer (accurate to 0.1 s).
-
Conditioned test specimens (typically 125 x 13 mm, at a specified thickness).
-
Dry surgical cotton.
Procedure:
-
Specimen Conditioning: Condition five specimens for at least 48 hours at 23°C and 50% relative humidity.
-
Test Setup:
-
Place the test chamber in a draft-free environment.
-
Clamp a specimen from its top end so it hangs vertically.
-
Place a small swatch of dry cotton on a horizontal surface 300 mm below the lower end of the specimen.
-
Adjust the Bunsen burner to produce a stable, 20 mm high blue flame.
-
-
First Flame Application:
-
Tilt the burner 45° and apply the flame to the bottom corner of the specimen for 10 seconds.
-
Remove the flame and simultaneously start a timer. Record the afterflame time (t1). The afterflame is the time the specimen continues to flame after the ignition source is removed.
-
-
Second Flame Application:
-
Immediately after the flaming ceases, re-apply the flame to the specimen for another 10 seconds.
-
Remove the flame and start the timer again. Record the afterflame time (t2) and the afterglow time (t3). Afterglow is the persistence of glowing combustion after flaming has ceased.
-
-
Observations: For each of the five specimens, record:
-
t1 and t2 (afterflame times).
-
t3 (afterglow time).
-
Whether any drips from the specimen ignited the cotton below.
-
Whether the specimen burned up to the holding clamp.
-
-
Classification: Use the recorded data to classify the material according to the UL 94 V-0, V-1, or V-2 criteria.
Section 5: Health, Safety, and Regulatory Considerations
While effective, many traditional brominated flame retardants have come under regulatory scrutiny due to concerns about their persistence, bioaccumulation, and potential toxicity. Some classes, like certain polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), have been restricted or phased out in many regions.
Researchers must be aware of the evolving regulatory landscape, including directives like the EU's Restriction of Hazardous Substances (RoHS). The focus of modern research is on developing higher molecular weight, polymeric, or reactive brominated flame retardants that are less likely to migrate from the polymer matrix and enter the environment. [22][23]When handling any brominated phenol powders, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should always be used to prevent inhalation and skin contact.
References
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- Impact Solutions. (n.d.). thin material vertical burning test - UL94 fire testing.
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- Wang, X. (n.d.). Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design.
- Google Patents. (n.d.). CN103408404A - Process for synthesizing p-bromophenol.
- PerkinElmer. (n.d.). Characterization of Polymers Using TGA.
- Warringtonfire. (n.d.). Cone Calorimetry Testing.
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- Dow Chemical Company. (2016, January 29). New Class of Brominated Polymeric Flame Retardants for Use in Rigid Polyurethane Foams.
- Google Patents. (n.d.). KR19990029427A - METHOD FOR PRODUCING Brominated Polycarbonate and Product Produced Therefrom.
- Alfa Chemistry. (n.d.). What is the preparation method of flame retardant materials?.
- IntechOpen. (n.d.). Flame Retardant Polymeric Materials: A Handbook.
- Wikipedia. (n.d.). Tetrabromobisphenol A.
- Material Research L3C. (2019, October). Tetrabromobisphenol A (TBBPA): Technical Report on Conditions of Use.
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- MDPI. (n.d.). Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions.
- ResearchGate. (2019, January 16). (PDF) Thermogravimetric Analysis of Polymers.
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Application Notes and Protocols for Investigating the Antimicrobial Activity of Halogenated Benzene-1,3,5-triols
Introduction: The Promise of Halogenated Benzene-1,3,5-triols in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique mechanisms of action. Benzene-1,3,5-triol, also known as phloroglucinol, and its derivatives have long been recognized for their diverse biological activities.[1][2] Halogenation, the strategic incorporation of halogen atoms into a molecule, is a powerful tool in medicinal chemistry to enhance the therapeutic properties of a compound, including its antimicrobial efficacy.[3] This guide provides a comprehensive overview of the synthesis, antimicrobial evaluation, and mechanistic investigation of halogenated benzene-1,3,5-triols, offering a valuable resource for researchers, scientists, and drug development professionals.
The introduction of halogens such as chlorine, bromine, and iodine onto the benzene-1,3,5-triol core can significantly modulate the compound's lipophilicity, electronic properties, and steric profile. These modifications can lead to enhanced membrane permeability, improved target binding, and potentially novel mechanisms of antimicrobial action.[3] This document will delve into the synthetic methodologies for preparing these halogenated derivatives, provide detailed protocols for assessing their antimicrobial and cytotoxic profiles, and explore the underlying principles of their biological activity.
PART 1: Synthesis of Halogenated Benzene-1,3,5-triols
The synthesis of halogenated benzene-1,3,5-triols can be achieved through electrophilic aromatic substitution, where the electron-rich phloroglucinol ring readily reacts with halogenating agents. The choice of halogenating agent and reaction conditions determines the degree and regioselectivity of halogenation.
Core Synthesis Workflow
The general workflow for the synthesis and purification of halogenated benzene-1,3,5-triols is a multi-step process requiring careful control of reaction conditions and rigorous purification to ensure the desired product is obtained with high purity.
Caption: General workflow for the synthesis and purification of halogenated benzene-1,3,5-triols.
Protocol 1: Synthesis of 2,4,6-Trichlorophloroglucinol
This protocol describes the direct chlorination of phloroglucinol using sulfuryl chloride.
Materials:
-
Phloroglucinol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve phloroglucinol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (approximately 3.3 equivalents) dropwise to the cooled solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2,4,6-trichlorophloroglucinol.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2,4,6-trichlorophloroglucinol.[4]
Protocol 2: Synthesis of 2,4,6-Tribromophloroglucinol
This protocol outlines the bromination of an aniline derivative followed by diazotization and hydrolysis, a common route to substituted phenols.
Materials:
-
Aniline
-
Concentrated hydrochloric acid
-
Bromine
-
95% Ethanol
-
Benzene
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Round-bottom flask, suction flask, Büchner funnel, reflux condenser.
Procedure:
-
Tribromination of Aniline:
-
Dissolve aniline in dilute hydrochloric acid.
-
Bubble a stream of air saturated with bromine vapor through the solution until a yellow color persists.
-
Filter the precipitated tribromoaniline, wash with water, and use the moist solid in the next step.
-
-
Diazotization and Hydrolysis:
-
Dissolve the moist tribromoaniline in a mixture of 95% ethanol and benzene by heating.
-
Add concentrated sulfuric acid, followed by the rapid addition of powdered sodium nitrite.
-
Once the initial vigorous reaction subsides, heat the solution to boiling until gas evolution ceases.
-
Allow the solution to stand in a warm place for several hours.
-
-
Isolation and Purification: Further purification steps, such as steam distillation and recrystallization, would be necessary to isolate the 2,4,6-tribromophloroglucinol from the reaction mixture.[5]
Note on Iodination: The synthesis of 2,4,6-triiodophloroglucinol is less commonly described but would likely involve the use of an iodine source in the presence of an oxidizing agent to generate the electrophilic iodine species required for the substitution reaction.
PART 2: Evaluation of Antimicrobial Activity
A systematic evaluation of the antimicrobial properties of the synthesized halogenated benzene-1,3,5-triols is crucial to determine their potential as therapeutic agents. This involves a tiered approach, starting with the determination of minimum inhibitory and bactericidal/fungicidal concentrations, followed by more detailed kinetic and anti-biofilm assays.
Antimicrobial Evaluation Workflow
Caption: A comprehensive workflow for the antimicrobial evaluation of halogenated benzene-1,3,5-triols.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[6]
Materials:
-
Synthesized halogenated benzene-1,3,5-triols
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth to a density of approximately 5 x 10⁵ CFU/mL.[6]
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC/MFC Determination: To determine the MBC or MFC, subculture an aliquot from the wells showing no visible growth onto an appropriate agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 4: Time-Kill Kinetics Assay
This assay provides insights into the rate at which an antimicrobial agent kills a microbial population.
Materials:
-
Synthesized halogenated benzene-1,3,5-triols
-
Bacterial or fungal strains
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Agar plates
Procedure:
-
Preparation: Prepare a standardized microbial suspension in broth.
-
Exposure: Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate tubes containing the microbial suspension. Include a growth control without the compound.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Enumeration: Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable microorganisms (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.
Protocol 5: Crystal Violet Biofilm Assay
This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
Synthesized halogenated benzene-1,3,5-triols
-
Biofilm-forming microbial strain
-
Appropriate growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal violet solution
-
30% Acetic acid or ethanol
-
Spectrophotometer (plate reader)
Procedure:
-
Biofilm Formation:
-
For inhibition assays, add the test compound at various concentrations to the wells along with the microbial inoculum.
-
For eradication assays, allow the biofilm to form for 24-48 hours, then remove the planktonic cells and add the test compound.
-
-
Incubation: Incubate the plates under appropriate conditions to allow for biofilm formation or treatment.
-
Staining:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add the crystal violet solution to each well and incubate for 15-30 minutes at room temperature.
-
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization and Quantification:
-
Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 590 nm to quantify the biofilm biomass.[7]
-
PART 3: Cytotoxicity and Therapeutic Index
A critical aspect of drug development is to ensure that the antimicrobial compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells.
Protocol 6: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Materials:
-
Synthesized halogenated benzene-1,3,5-triols
-
Mammalian cell line (e.g., HeLa, HepG2, or a non-cancerous line like fibroblasts)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the halogenated benzene-1,3,5-triols for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add the MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration that inhibits 50% of cell viability, can be determined from the dose-response curve.
Protocol 7: Hemolysis Assay
This assay assesses the lytic effect of the compounds on red blood cells (RBCs), providing an indication of their potential for in vivo toxicity.
Materials:
-
Synthesized halogenated benzene-1,3,5-triols
-
Freshly collected red blood cells (e.g., from sheep or human)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
Sterile microcentrifuge tubes or 96-well plates
-
Centrifuge
-
Spectrophotometer (plate reader)
Procedure:
-
RBC Preparation: Wash the RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear. Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).
-
Compound Exposure: Add various concentrations of the test compounds to the RBC suspension and incubate at 37°C for a defined period (e.g., 1 hour).
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100).
-
Centrifugation: Centrifuge the tubes/plate to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of around 405 or 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control.
Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the selectivity of a drug, representing the ratio of its toxicity to its efficacy. It is a critical parameter in assessing the potential of a compound as a therapeutic agent.
Calculation: TI = IC₅₀ (for mammalian cells) / MIC (for the target microorganism)
A higher TI value indicates a greater margin of safety, as a much higher concentration of the compound is required to harm host cells compared to the concentration needed to inhibit the pathogen.
PART 4: Understanding the Mechanism of Action
Elucidating the mechanism by which halogenated benzene-1,3,5-triols exert their antimicrobial effect is crucial for their rational development. Based on studies of related phenolic compounds, several potential mechanisms can be investigated.
Proposed Mechanisms and Structure-Activity Relationship
The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt the microbial cell membrane, leading to a cascade of detrimental effects.[10] Halogenation can enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its partitioning into the lipid bilayer of the cell membrane.
Potential Mechanisms of Action:
-
Membrane Disruption: The increased lipophilicity of halogenated derivatives can lead to greater insertion into the bacterial cell membrane, disrupting its integrity and causing leakage of intracellular components.
-
Inhibition of Membrane-Bound Enzymes: Disruption of the membrane can also lead to the inactivation of essential membrane-bound enzymes involved in processes such as respiration and cell wall synthesis.
-
Generation of Reactive Oxygen Species (ROS): Some phenolic compounds can induce oxidative stress in bacterial cells, leading to damage of DNA, proteins, and lipids.
-
Enzyme Inhibition: The hydroxyl groups of the phloroglucinol core can interact with the active sites of various microbial enzymes, leading to their inhibition.
Structure-Activity Relationship (SAR): The antimicrobial activity of halogenated benzene-1,3,5-triols is expected to be influenced by:
-
Type of Halogen: The activity may increase with the size and lipophilicity of the halogen (I > Br > Cl > F).
-
Degree of Halogenation: Increasing the number of halogen substituents may enhance activity up to a certain point, after which steric hindrance or excessive lipophilicity could become detrimental.
-
Position of Halogens: For benzene-1,3,5-triol, the symmetrical 2,4,6-trihalogenated derivatives are the most common and are expected to exhibit significant activity.
Investigative Workflow for Mechanism of Action
Caption: A workflow for investigating the antimicrobial mechanism of action of halogenated benzene-1,3,5-triols.
Data Presentation: A Comparative Overview
While comprehensive data for a wide range of halogenated benzene-1,3,5-triols is still emerging, the following table provides a representative summary of the antimicrobial activity of some halogenated phenolic compounds to illustrate the potential of this class of molecules.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,4-Diacetylphloroglucinol | Staphylococcus aureus (VRSA) | 4 | [11] |
| 2,4,6-Triiodophenol | Staphylococcus aureus | 5 | [12] |
| Acylphloroglucinol derivative A5 | Staphylococcus aureus (MRSA) | 0.98 |
Note: This table is illustrative and highlights the potential of halogenated and acylated phloroglucinols. Further research is needed to populate this with data specifically for a series of halogenated benzene-1,3,5-triols.
Conclusion
Halogenated benzene-1,3,5-triols represent a promising class of compounds for the development of new antimicrobial agents. Their straightforward synthesis, coupled with the potential for potent and broad-spectrum antimicrobial activity, makes them attractive candidates for further investigation. The protocols and workflows outlined in this guide provide a robust framework for the synthesis, evaluation, and mechanistic understanding of these compounds. By systematically exploring the structure-activity relationships and elucidating their mechanisms of action, researchers can pave the way for the development of novel and effective therapies to combat the growing threat of antimicrobial resistance.
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
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Novel Insights on the Synergistic Mechanism of Action Between the Polycationic Peptide Colistin and Cannabidiol Against Gram-Negative Bacteria. MDPI. Available from: [Link]
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Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus. PubMed. Available from: [Link]
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Cytotoxic Isopentenyl Phloroglucinol Compounds from Garcinia xanthochymus Using LC-MS-Based Metabolomics. PMC - NIH. Available from: [Link]
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Cytotoxicity (IC50, µg/mL) of different tested compounds against human... ResearchGate. Available from: [Link]
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Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens. PubMed. Available from: [Link]
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Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. Available from: [Link]
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Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives. PMC - NIH. Available from: [Link]
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A Novel Route to Phloroglucinols - Synthesis, Structure, and Reactions of Phloroglucinophanes. Wiley Online Library. Available from: [Link]
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Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. NIH. Available from: [Link]
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Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. MDPI. Available from: [Link]
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Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens. ACS Publications. Available from: [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available from: [Link]
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Antifungal Effects of the Phloroglucinol Derivative DPPG Against Pathogenic Aspergillus fumigatus. MDPI. Available from: [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available from: [Link]
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Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PMC - PubMed Central. Available from: [Link]
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Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. NIH. Available from: [Link]
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Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PMC - PubMed Central. Available from: [Link]
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Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest. PubMed. Available from: [Link]
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Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. PubMed. Available from: [Link]
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Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends. PubMed Central. Available from: [Link]
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In vitro cytotoxic activity on KATO-III cancer cell lines of mangiferolic acid purified from Thai Tetragonula laeviceps propolis. PMC - NIH. Available from: [Link]
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Antibacterial activity of 2,4-diacetylphloroglucinol produced by Pseudomonas sp. AMSN isolated from a marine alga, against vancomycin-resistant Staphylococcus aureus. PubMed. Available from: [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available from: [Link]
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Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol. Scielo. Available from: [Link]
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Degradation of prochloraz and 2,4,6-trichlorophenol by environmental bacterial strains. PubMed. Available from: [Link]
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Degradative ability of 2,4,6-tribromophenol by saprophytic fungi Trametes versicolor and Agaricus augustus isolated from chilean forestry. ResearchGate. Available from: [Link]
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Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1. ResearchGate. Available from: [Link]
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Phloroglucinol Attenuates DNA Damage and Apoptosis Induced by Oxidative Stress in Human Retinal Pigment Epithelium ARPE-19 Cells by Blocking the Production of Mitochondrial ROS. MDPI. Available from: [Link]
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Cytoprotective effect of phloroglucinol on oxidative stress induced cell damage via catalase activation. PubMed. Available from: [Link]
-
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromobenzene-1,3,5-triol
Welcome to the technical support guide for the synthesis of 2,4-Dibromobenzene-1,3,5-triol (also known as 2,4-dibromophloroglucinol). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the underlying chemical principles to troubleshoot issues and optimize reaction outcomes, ensuring you can achieve higher yields and purity with confidence.
Synthesis Overview: The Challenge of Selective Bromination
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of phloroglucinol. Phloroglucinol (1,3,5-benzenetriol) is a highly activated aromatic ring due to the strong electron-donating effects of its three hydroxyl groups. This high reactivity makes it susceptible to polysubstitution, presenting the primary challenge of this synthesis: selectively introducing two bromine atoms onto the ring while minimizing the formation of mono-brominated and tri-brominated byproducts.[1]
The desired reaction proceeds as follows:
Understanding and controlling the reaction kinetics and stoichiometry are paramount to maximizing the yield of the desired di-substituted product.
Sources
Preventing over-bromination in phloroglucinol reactions
Welcome to the technical support center for electrophilic aromatic substitution reactions involving phloroglucinol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly activated aromatic system. The inherent reactivity of phloroglucinol presents unique challenges, particularly the prevention of over-bromination. This document provides in-depth, field-tested insights and protocols to help you achieve controlled and selective bromination of this versatile chemical scaffold.
Frequently Asked Questions (FAQs): The Chemistry of Phloroglucinol Bromination
This section addresses the fundamental principles governing the reactivity of phloroglucinol. Understanding these core concepts is essential for effective troubleshooting and reaction optimization.
Q1: Why is phloroglucinol so susceptible to over-bromination?
Phloroglucinol (1,3,5-trihydroxybenzene) is an exceptionally electron-rich aromatic ring. This high reactivity is due to the three hydroxyl (-OH) groups, which are powerful activating substituents in electrophilic aromatic substitution (EAS) reactions.[1][2] These groups donate electron density into the benzene ring through resonance, significantly stabilizing the cationic intermediate (the arenium ion or sigma complex) that forms during the reaction.[2][3] This stabilization dramatically lowers the activation energy for the substitution, making the reaction extremely fast. The electron density is concentrated at the ortho and para positions relative to each hydroxyl group, which correspond to the C2, C4, and C6 positions of the ring. Consequently, all three of these positions are highly activated and prone to rapid, successive bromination, often leading to the formation of 2,4,6-tribromophloroglucinol even under mild conditions.[4][5]
Q2: What is the fundamental mechanism of this reaction?
The bromination of phloroglucinol follows the general mechanism for electrophilic aromatic substitution (EAS).[1][3] This is a two-step process:
-
Generation and Attack of the Electrophile: A bromine electrophile (Br⁺), often generated from molecular bromine (Br₂) or another brominating agent, is attacked by the nucleophilic π-electron system of the phloroglucinol ring. This is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[1] The result is a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Restoration of Aromaticity: A base (which can be the solvent or the counter-ion of the electrophile) removes a proton (H⁺) from the carbon atom where the bromine has attached.[3] This regenerates the aromatic π-system, yielding the brominated phloroglucinol product.
Caption: Mechanism of phloroglucinol bromination.
Q3: What are the primary experimental levers I can pull to control the degree of bromination?
Controlling the outcome of a phloroglucinol bromination reaction hinges on carefully managing the reaction's kinetics. The key parameters you can adjust are:
-
Stoichiometry: The molar ratio of the brominating agent to phloroglucinol is the most direct control method. For mono-bromination, use ≤1 equivalent; for di-bromination, use ≤2 equivalents.[5][6]
-
Brominating Agent: The choice of reagent is critical. Highly reactive agents like molecular bromine (Br₂) promote polysubstitution. Milder, less electrophilic sources, such as N-bromosuccinimide (NBS), provide significantly better control.[7][8]
-
Solvent: The polarity of the solvent can drastically alter the reaction rate. Polar solvents (e.g., water, acetic acid) can polarize the Br-Br bond, increasing electrophilicity and leading to over-bromination.[9] Non-polar solvents (e.g., dichloromethane (DCM), carbon tetrachloride, cyclohexane) are preferred for selective mono-bromination as they temper the reagent's reactivity.[9][10]
-
Temperature: Lowering the reaction temperature is a universal strategy for enhancing selectivity in fast reactions.[11] Running the reaction at 0°C, -30°C, or even -78°C slows the rate of the second and third brominations more significantly than the first, allowing the reaction to be stopped after the desired substitution has occurred.
Troubleshooting Guide: Common Issues & Solutions
This section provides direct answers to specific problems encountered during the synthesis of brominated phloroglucinols.
Q1: I attempted a mono-bromination, but immediately got an insoluble white precipitate. My analysis confirms it's 2,4,6-tribromophloroglucinol. What happened?
This is a classic case of uncontrolled, exhaustive bromination. The conditions you used were too harsh for such an activated substrate.
Probable Causes & Recommended Solutions:
-
Aggressive Reagent: You likely used molecular bromine (Br₂), which is too reactive for selective phloroglucinol functionalization.
-
Solution: Switch to a milder brominating agent like N-bromosuccinimide (NBS).[8] NBS is a solid, making it easier to handle, and it releases Br⁺ at a much more controlled rate.
-
-
Polar Solvent: If you used a polar solvent like water or acetic acid, you inadvertently increased the electrophilicity of the bromine. A polar solvent helps to polarize the Br-Br bond, creating a more potent electrophile and accelerating the reaction out of control.[9]
-
Solution: Change to a non-polar or less polar aprotic solvent. Dichloromethane (DCM) or chloroform are excellent starting points.
-
-
Temperature Too High: Even at room temperature, the reaction can be too fast to control.
-
Solution: Drastically lower the reaction temperature. Begin your reaction at 0°C (ice bath) and be prepared to go lower (e.g., -30°C with a dry ice/acetonitrile bath) if necessary to gain control.[11] Add the brominating agent slowly and monitor the reaction closely by TLC.
-
Caption: Troubleshooting workflow for over-bromination.
Q2: My goal is 2,4-dibromophloroglucinol, but my crude product is a messy mixture of mono-, di-, and tri-substituted species. How can I improve selectivity?
Achieving high selectivity for di-substitution is notoriously difficult because the mono-brominated product is still highly activated towards further bromination.[5][6] The key is precise control.
Probable Causes & Recommended Solutions:
-
Imprecise Stoichiometry: Using exactly 2.0 equivalents of brominating agent often leads to a statistical mixture, including unreacted starting material and over-brominated product.
-
Solution: Use slightly less than 2.0 equivalents of the brominating agent (e.g., 1.95 eq). This ensures the phloroglucinol is the excess reagent, minimizing the chance of trisubstitution. You will have to separate the desired product from the mono-brominated species chromatographically.
-
-
Rapid Reagent Addition: Adding the brominating agent too quickly creates localized areas of high concentration, promoting multiple additions on a single molecule before the reagent has dispersed.
-
Solution: Dissolve your brominating agent (preferably NBS) in the reaction solvent and add it dropwise via a syringe pump or an addition funnel over a prolonged period (e.g., 1-2 hours) at low temperature. This maintains a very low, steady concentration of the electrophile.
-
Q3: I'm using NBS in DCM at low temperature, but the reaction is extremely slow or stalls completely. What should I do?
While less common with a substrate as active as phloroglucinol, a stalled reaction can occur.
Probable Causes & Recommended Solutions:
-
Reagent Quality: NBS can decompose over time, especially if not stored properly.
-
Solution: Use freshly opened NBS or recrystallize your existing stock from water before use.
-
-
Overly Cautious Conditions: While low temperatures are good for control, you may have reduced the reaction rate to an impractical level.
-
Solution: After the slow addition of NBS at low temperature (e.g., -10°C) is complete, allow the reaction to warm very slowly to 0°C or room temperature. Monitor carefully by TLC to see if the reaction proceeds to completion without forming over-brominated byproducts.
-
-
Absence of an Initiator: Some NBS brominations benefit from a radical or acid initiator, but for EAS on phloroglucinol, this is generally not required and highly risky as it will likely cause over-bromination.[8][12] This approach should be avoided unless all other methods fail.
Data Summary & Recommended Conditions
The following table summarizes starting conditions for achieving specific bromination products. These should be considered starting points for optimization.
| Target Product | Brominating Agent | Stoichiometry (eq.) | Recommended Solvent | Temperature (°C) | Key Considerations |
| 2-Bromophloroglucinol | N-Bromosuccinimide (NBS) | 0.95 - 1.0 | Dichloromethane (DCM) | -10 to 0 | Slow, dropwise addition is critical. Monitor by TLC. |
| 2,4-Dibromophloroglucinol | N-Bromosuccinimide (NBS) | 1.95 | Dichloromethane (DCM) | 0 | Very slow addition via syringe pump. Expect purification. |
| 2,4,6-Tribromophloroglucinol | Molecular Bromine (Br₂) | > 3.0 | Acetic Acid or Water | Room Temp. | Reaction is very fast and exothermic. Product often precipitates.[4] |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Bromophloroglucinol
Materials:
-
Phloroglucinol (anhydrous)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
-
Addition funnel or syringe pump
Procedure:
-
Dissolve phloroglucinol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -10°C using a cooling bath (ice/salt or cryocooler).
-
In a separate flask, dissolve NBS (0.98 eq) in anhydrous DCM.
-
Slowly add the NBS solution to the cooled phloroglucinol solution dropwise over 1 hour, maintaining the internal temperature below -5°C.
-
After the addition is complete, let the reaction stir at -10°C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield 2-bromophloroglucinol.
Protocol 2: Synthesis of 2,4,6-Tribromophloroglucinol
Materials:
-
Phloroglucinol
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Fume hood and appropriate personal protective equipment (PPE)
Procedure:
-
Caution: Perform this reaction in a well-ventilated fume hood. Bromine is highly toxic and corrosive.
-
Dissolve phloroglucinol (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add molecular bromine (3.1 eq) to the solution at room temperature. The reaction is exothermic and the bromine color will disappear rapidly.
-
Stir the mixture at room temperature for 1-2 hours. A thick white precipitate of the product will form.
-
Pour the reaction mixture into a large volume of cold water to precipitate the remaining product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry in a vacuum oven. The product is often pure enough for many subsequent applications without further purification.
References
- Summit, S. F. (n.d.). Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol. SFU Summit.
- Kiehlmann, E., & Lauener, R. W. (1989). Bromophloroglucinols and their methyl ethers. Canadian Journal of Chemistry, 67(2), 335-344.
- ResearchGate. (n.d.). Bromophloroglucinols and their methyl ethers.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- Dalal Institute. (n.d.). Aromatic Electrophilic Substitution.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
- Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.
- Benchchem. (n.d.). Temperature control strategies for regioselective bromination.
- RSC Publishing. (2009). Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. RSC Publishing.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress.
- Google Patents. (n.d.). CN103641687A - Preparation method of phloroglucinol.
- ResearchGate. (n.d.). The bromination of some derivatives of resorcinol.
- ResearchGate. (n.d.). Buffer-induced, selective mono-C-alkylation of phloroglucinol: application to the synthesis of an advanced intermediate of catechin.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. byjus.com [byjus.com]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103641687A - Preparation method of phloroglucinol - Google Patents [patents.google.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 2,4-Dibromobenzene-1,3,5-triol
Welcome to the technical support guide for 2,4-Dibromobenzene-1,3,5-triol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Given the limited specific stability data for this compound, this guide synthesizes information from its parent compound, phloroglucinol, and general principles of phenolic and brominated aromatic chemistry to provide a robust framework for its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Based on the properties of the parent compound, phloroglucinol, which is sensitive to light and moisture, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] Storage at or below room temperature is recommended.[3] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q2: I've noticed a color change in my stored this compound powder. What could be the cause?
A color change, typically to a brownish or pinkish hue, often indicates degradation. This is a known characteristic of phenolic compounds, including phloroglucinol, which can change color upon exposure to light and air.[3] The color change is likely due to the formation of oxidized species and other degradation products. It is crucial to assess the purity of the compound if a color change is observed before proceeding with experiments.
Q3: Is this compound sensitive to atmospheric oxygen?
Yes, like many electron-rich aromatic compounds, especially phenols, this compound is susceptible to oxidation. The hydroxyl groups on the benzene ring make it prone to oxidation, which can be accelerated by light and the presence of trace metal impurities. Storing under an inert atmosphere is a key preventative measure.
Q4: Can I store solutions of this compound? If so, what are the recommended solvents and conditions?
While storing solutions is generally not recommended for extended periods, if necessary, use de-gassed, high-purity solvents. Ethanol and diethyl ether are common solvents for similar compounds.[3] Solutions should be stored in amber vials at low temperatures (2-8 °C or -20 °C) and under an inert atmosphere. Prepare solutions fresh whenever possible to ensure the highest quality for your experiments.
Q5: What are the likely degradation pathways for this compound?
The primary degradation pathways are likely oxidation and potentially debromination. Oxidation can lead to the formation of quinone-like structures and polymeric materials. Debromination, although less common under typical storage conditions, could occur under harsh light or in the presence of certain reagents.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Change in physical appearance (e.g., color, texture) | Degradation due to exposure to light, air, or moisture. | 1. Visually inspect the material. 2. Perform a purity check using a suitable analytical method (e.g., HPLC, LC-MS). 3. If degraded, discard the material and use a fresh batch. 4. Review storage conditions to prevent future degradation. |
| Inconsistent experimental results | Use of a partially degraded compound. | 1. Immediately qualify the purity of the current batch of this compound. 2. If purity is compromised, obtain a new, high-purity lot. 3. Always perform a quick purity check on new batches before use. |
| Poor solubility compared to previous batches | Formation of insoluble polymeric degradation products. | 1. Attempt to dissolve a small amount in a trusted solvent. 2. If solubility is an issue, it is a strong indicator of degradation. 3. Do not attempt to use the material if it does not fully dissolve as expected. |
Experimental Protocols
Protocol 1: Routine Purity Assessment of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound. Method parameters may need optimization.
1. Standard Preparation: a. Accurately weigh approximately 1 mg of this compound reference standard. b. Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution. c. Perform serial dilutions to generate a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
2. Sample Preparation: a. Prepare a 1 mg/mL solution of the this compound sample to be tested in the same solvent as the standard. b. Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
4. Data Analysis: a. Integrate the peak area of the main compound and any impurity peaks. b. Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components.
Caption: Workflow for HPLC purity assessment.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This study can help identify the primary degradation products and pathways under stress conditions.
1. Stress Conditions: a. Acidic: Dissolve the compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours. b. Basic: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours. c. Oxidative: Dissolve the compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours. d. Photolytic: Expose a solid sample and a solution to UV light (e.g., 254 nm) for 24 hours. e. Thermal: Heat a solid sample at 80°C for 48 hours.
2. Sample Analysis: a. At specified time points, take aliquots of each stressed sample. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples by LC-MS to identify the mass of the parent compound and any new peaks corresponding to degradation products.
3. Data Interpretation: a. Compare the chromatograms of the stressed samples to that of an unstressed control. b. Propose structures for the degradation products based on their mass-to-charge ratio and fragmentation patterns.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phloroglucinol Dihydrate, 99%. Retrieved from [Link]
-
Lab Alley. (2024). SAFETY DATA SHEET - Phloroglucinol dihydrate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 1,3,5-Trihydroxybenzene (Phloroglucinol)
Welcome to the technical support center for the synthesis of brominated phloroglucinol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 1,3,5-trihydroxybenzene and its halogenation. Here, we address common challenges and provide practical, field-tested solutions to help you optimize your reaction conditions, control selectivity, and maximize yields.
Introduction: The Challenge of Controlled Bromination
1,3,5-Trihydroxybenzene, commonly known as phloroglucinol, is a highly activated aromatic compound due to the powerful electron-donating effects of its three hydroxyl groups.[1] This high reactivity makes it exceptionally susceptible to electrophilic aromatic substitution. While this property is advantageous, it also presents a significant challenge: controlling the extent and regioselectivity of bromination to avoid the formation of undesired over-brominated products.[2] This guide provides the expertise to navigate these challenges, enabling the synthesis of specific mono-, di-, and tri-brominated phloroglucinol derivatives with high fidelity.
Part 1: Frequently Asked Questions (FAQs) on Mechanism and Selectivity
This section covers the fundamental principles governing the bromination of phloroglucinol.
Q1: What is the underlying mechanism for the bromination of 1,3,5-trihydroxybenzene?
A1: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The three hydroxyl (-OH) groups are strong activating groups that donate electron density into the benzene ring, particularly at the ortho and para positions (carbons 2, 4, and 6).[1][3] This increased electron density makes the ring highly nucleophilic, allowing it to attack an electrophilic bromine species (e.g., Br⁺ from Br₂ or another brominating agent). The reaction is typically very fast and can proceed even without a Lewis acid catalyst, which is often required for the bromination of less activated rings like benzene.[1][4]
DOT Diagram: Mechanism of Electrophilic Bromination
Caption: Electrophilic substitution mechanism for phloroglucinol bromination.
Q2: Why is it so difficult to synthesize mono-brominated 1,3,5-trihydroxybenzene?
A2: The difficulty arises from the extreme activation of the ring. The three hydroxyl groups make the 2, 4, and 6 positions electronically equivalent and highly reactive. Once the first bromine atom is substituted, the ring remains strongly activated, often leading to a rapid second and third substitution, culminating in the highly stable 2,4,6-tribromophloroglucinol.[5][6] Achieving mono-substitution requires carefully controlled conditions that temper this high reactivity.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a critical role in modulating reactivity.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can ionize the hydroxyl groups to form phenoxide ions, which are even more strongly activating than the neutral phenol.[6] This leads to extremely rapid, often uncontrollable, reactions that typically yield the trisubstituted product, 2,4,6-tribromophloroglucinol.[7]
-
Non-Polar Aprotic Solvents (e.g., dichloromethane (DCM), carbon tetrachloride): These solvents do not significantly ionize the phenol and help to moderate the reaction rate.[6][7] They are the preferred choice when aiming for selective mono- or di-bromination.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section directly addresses specific problems you may encounter in the lab.
Problem 1: My reaction resulted exclusively in 2,4,6-tribromophloroglucinol, but I wanted the mono-bromo product.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Brominating Agent | Molecular bromine (Br₂) is a highly reactive electrophile. In the presence of the activated phloroglucinol ring, it will almost always lead to exhaustive bromination.[2] | Switch to a milder, less reactive brominating agent. N-Bromosuccinimide (NBS) is an excellent choice for controlled bromination.[8] Other reagents like 2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCO) can also offer high selectivity.[9] |
| Inappropriate Solvent Choice | Using polar solvents like water or alcohols dramatically increases the reaction rate, making it impossible to stop at the mono-substituted stage.[6][7] | Perform the reaction in a non-polar aprotic solvent such as dichloromethane (DCM), chloroform, or carbon tetrachloride at a low temperature (e.g., 0 °C to room temperature). |
| Incorrect Stoichiometry | Using more than one equivalent of the brominating agent will naturally lead to polysubstitution. | Carefully control the stoichiometry. Use exactly 1.0 equivalent of your brominating agent relative to phloroglucinol. It may even be beneficial to use a slight excess of phloroglucinol (e.g., 1.1 equivalents) to consume all the bromine. |
| Reaction Temperature Too High | Higher temperatures increase the reaction rate, reducing selectivity and favoring the thermodynamically stable tribromo product. | Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress closely with Thin Layer Chromatography (TLC). |
Problem 2: My reaction is sluggish or shows no conversion.
| Potential Cause | Explanation | Recommended Solution |
| Brominating Agent is Too Weak | While mild reagents are needed for selectivity, an excessively weak reagent or deactivated batch may not be sufficiently electrophilic. | Confirm the purity and activity of your brominating agent (e.g., NBS). If necessary, a very small amount of a protic acid (like a drop of acetic acid) can sometimes help activate the reagent, but this must be done cautiously to avoid over-reaction. |
| Low Reaction Temperature | While low temperatures are good for control, a reaction may stall if the activation energy barrier is not overcome. | If no reaction is observed at 0 °C after a reasonable time, allow the mixture to slowly warm to room temperature. Gentle heating (e.g., to 40 °C) can be attempted, but monitor for the appearance of di-substituted products. |
| Impure Starting Material | Phloroglucinol can degrade over time. Impurities in the starting material can inhibit the reaction. | Ensure you are using high-purity 1,3,5-trihydroxybenzene. If necessary, purify the starting material by recrystallization.[10] |
Problem 3: The reaction produces a complex mixture of products and/or significant side products.
| Potential Cause | Explanation | Recommended Solution |
| Oxidation of Phloroglucinol | The electron-rich phloroglucinol ring is susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents, leading to colored impurities.[11] | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use the mildest possible brominating agent and avoid excessively high temperatures. |
| Slow Addition of Reagent | Adding the brominating agent too quickly can create localized areas of high concentration, leading to over-bromination and side reactions. | Add the brominating agent slowly and portion-wise, or as a dilute solution via a dropping funnel, to maintain a low concentration throughout the reaction. This ensures that each molecule of brominating agent reacts before the next is added. |
Problem 4: I am struggling to purify my desired brominated phloroglucinol.
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Products | Mono-, di-, and tri-brominated products, along with the starting material, can have very similar polarities, making separation by column chromatography challenging. | Optimize the reaction to maximize the yield of the desired product and simplify the mixture. For purification, try a different chromatographic technique like counter-current chromatography.[12] Alternatively, recrystallization can be effective if conditions can be found where one component selectively crystallizes. A patent suggests purification by dissolving the crude product in hot water, treating with activated carbon, followed by hot filtration and cooling to crystallize the product.[10] |
| Product Instability | Brominated phenols can be sensitive to light and air. | Conduct purification steps promptly after the reaction is complete. Store the purified product under an inert atmosphere, protected from light, and at a low temperature. |
Part 3: Recommended Experimental Protocols
These protocols provide a starting point for your experiments. Always monitor reactions by TLC to determine the optimal reaction time.
Protocol 1: Synthesis of 2,4,6-Tribromophloroglucinol
-
Objective: Exhaustive bromination to yield the trisubstituted product.
-
Methodology:
-
Dissolve 1,3,5-trihydroxybenzene (1.0 eq) in glacial acetic acid or an ethanol/water mixture.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add molecular bromine (Br₂) (3.0-3.3 eq) dropwise with vigorous stirring. A precipitate of the product will form.[5]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with water to remove HBr and acetic acid, and dry.
-
The product can be further purified by recrystallization from an appropriate solvent if necessary.
-
Protocol 2: Selective Synthesis of 2-Bromo-1,3,5-trihydroxybenzene
-
Objective: Controlled mono-bromination.
-
Methodology:
-
Under an inert atmosphere (N₂ or Ar), dissolve 1,3,5-trihydroxybenzene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.95-1.0 eq) in anhydrous DCM.
-
Add the NBS solution to the phloroglucinol solution dropwise over 1-2 hours with efficient stirring, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a small amount of aqueous sodium thiosulfate solution to quench any remaining bromine species, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
DOT Diagram: Troubleshooting Workflow
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep in Pearson+ [pearson.com]
- 6. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 7. Khan Academy [en.khanacademy.org]
- 8. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. CN103641687A - Preparation method of phloroglucinol - Google Patents [patents.google.com]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Electrophilic Aromatic Substitution of Phenols
Welcome to the Technical Support Center for electrophilic aromatic substitution (EAS) reactions of phenols. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Phenols are highly activated substrates, which presents a unique set of challenges that require careful control of reaction conditions to achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my phenol substitution reaction giving a low yield despite the hydroxyl group being a strong activator?
While the hydroxyl group is a potent activating group, its high reactivity can be a double-edged sword.[1][2][3][4] Several factors can contribute to low yields:
-
Over-reaction and Polysubstitution: The initial product of monosubstitution is often more activated than phenol itself, leading to further reactions and the formation of di- or tri-substituted byproducts.[5][6] This is particularly common in halogenation reactions.[5][6]
-
Oxidation of the Phenol: Phenols are susceptible to oxidation, especially under harsh reaction conditions (e.g., concentrated nitric acid), leading to the formation of colored quinone-type byproducts and tarry materials, which significantly reduces the yield of the desired product.[5][7][8]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, in sulfonation, low temperatures favor the ortho product, while higher temperatures yield the para isomer.[9][10][11]
-
Steric Hindrance: Bulky substituents on the phenol or a bulky electrophile can hinder the approach to the ortho position, affecting the product ratio and potentially the overall yield if the desired product is the ortho isomer.[12][13][14][15]
Q2: I'm observing a dark, tarry reaction mixture. What is the likely cause and how can I prevent it?
The formation of a dark, tarry mixture is a strong indication of phenol oxidation.[5] This is a common issue in nitration reactions using concentrated nitric acid.[5][16]
Solutions:
-
Milder Reagents: Use dilute nitric acid for nitration to minimize oxidation.[5][7][17]
-
Lower Temperatures: Running the reaction at lower temperatures can help control the exothermic nature of the reaction and reduce oxidation.[18][19]
-
Protecting Groups: Acetylating the hydroxyl group can moderate its activating effect, leading to a cleaner reaction. The protecting group can be removed post-reaction.[5]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[9]
Q3: How can I control polysubstitution, especially during halogenation?
Polysubstitution is a frequent challenge due to the high reactivity of the phenol ring.[5][6]
Control Strategies:
-
Solvent Choice: Use non-polar solvents like carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) to reduce the ionization of phenol to the more reactive phenoxide ion.[6][20] In contrast, polar solvents like water facilitate polysubstitution.[6]
-
Temperature Control: Perform the reaction at low temperatures (e.g., below 5°C for monobromination) to slow down the reaction rate and improve selectivity.[6][7][19]
-
Stoichiometry: Use a controlled molar ratio of the halogenating agent to the phenol.[9]
-
Milder Halogenating Agents: Consider using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) for more controlled halogenation.[7]
Q4: My Friedel-Crafts reaction with a phenol substrate is failing or giving a poor yield. What's wrong?
Phenols are generally poor substrates for direct Friedel-Crafts reactions for two main reasons:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pair of electrons on the hydroxyl group, deactivating the catalyst.[21][22]
-
Competitive O-Alkylation/Acylation: The hydroxyl group can also act as a nucleophile, leading to the formation of ethers or esters as byproducts.[21][23]
Troubleshooting Steps:
-
Use Excess Catalyst: A stoichiometric amount or more of the Lewis acid may be required to compensate for deactivation.[21]
-
Protect the Hydroxyl Group: Convert the phenol to an ether (e.g., anisole) before the Friedel-Crafts reaction. The ether group is still activating and ortho, para-directing but does not deactivate the catalyst to the same extent. The ether can be cleaved later to regenerate the phenol.[22]
In-Depth Troubleshooting Guides
Guide 1: Low Yield in Phenol Nitration
Problem: Low yield of desired mononitrophenol, with significant formation of dark polymeric material.
Root Cause Analysis: The powerful activating effect of the -OH group makes the phenol ring highly susceptible to oxidation by nitric acid, especially when concentrated.[5][24] This leads to the formation of complex, tarry byproducts.
Workflow for Troubleshooting Phenol Nitration
Caption: Troubleshooting workflow for low yield in phenol nitration.
Detailed Protocol for Mononitration of Phenol:
-
In a flask equipped with a stirrer and dropping funnel, dissolve phenol in a suitable solvent like glacial acetic acid.
-
Cool the mixture in an ice bath to maintain a low temperature (around 5-10°C).
-
Slowly add a dilute solution of nitric acid (e.g., 20%) dropwise with constant stirring.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
The mixture of ortho- and para-nitrophenols can be separated by steam distillation, as o-nitrophenol is steam volatile due to intramolecular hydrogen bonding, while p-nitrophenol is not due to intermolecular hydrogen bonding.[4]
Guide 2: Poor Selectivity in Phenol Sulfonation
Problem: Obtaining an undesired mixture of ortho- and para-phenolsulfonic acid.
Root Cause Analysis: The sulfonation of phenol is a reversible reaction, and the product distribution is highly dependent on the reaction temperature. The ortho isomer is the kinetic product, favored at lower temperatures, while the para isomer is the thermodynamic product, favored at higher temperatures.[9][11]
Temperature Effects on Phenol Sulfonation
| Reaction Temperature | Major Product | Product Type |
| 25-40°C | o-Phenolsulfonic acid | Kinetic |
| 100-110°C | p-Phenolsulfonic acid | Thermodynamic |
Data sourced from BenchChem Technical Support.[9]
Mechanism Overview: Kinetic vs. Thermodynamic Control
Caption: Kinetic vs. Thermodynamic control in phenol sulfonation.
Experimental Protocols:
-
For ortho-Phenolsulfonic Acid (Kinetic Control):
-
Carefully add concentrated sulfuric acid to molten phenol in a 1:1 molar ratio.
-
Maintain the reaction temperature between 25-40°C using a water bath.[9]
-
Stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by pouring it into cold water to isolate the product.
-
-
For para-Phenolsulfonic Acid (Thermodynamic Control):
References
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
eGPAT. (2020, April 24). What are activating and deactivating groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Reactions of Phenols. Retrieved from [Link]
-
Global Scientific Journal. (2024, October). Electrochemical Halogenation of Phenol Using a Chromium Catalyst at 80°C. Retrieved from [Link]
-
Stack Exchange. (n.d.). Activity of different positions in phenol with respect to electrophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 13.2.2.5 Activation/Deactivation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
Journal of the American Chemical Society. (1954). Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.11: Reactions of Phenols. Retrieved from [Link]
-
Quora. (n.d.). What are the limitations of Fridel-Craft Alkylation?. Retrieved from [Link]
-
ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Sciety. (2025, June 30). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Quora. (n.d.). Why does nitration of phenol give poor yield of picric acid?. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Quora. (n.d.). Why is it when we do a nitration of phenol, we obtain ortho-, para-, mono-, and nitro- derivatives of phenol, but when we do a nitration followed by sulphonation, we obtain picric acid?. Retrieved from [Link]
-
Stack Exchange. (2024, November 11). Why is mononitration of phenol carried out at low temperatures?. Retrieved from [Link]
-
Quora. (n.d.). What is a sulphonation reaction of phenol?. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Corning. (2022, July). Nitration of phenol in flow. Retrieved from [Link]
-
SlideShare. (n.d.). Phenol Electrophilic substitution rxn. Retrieved from [Link]
-
YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
RefinerLink. (n.d.). Electrophilic aromatic substitution reaction of phenol. Retrieved from [Link]
-
Vedantu. (n.d.). Phenol on sulphonation at 100 - o C - gives. Retrieved from [Link]
-
YouTube. (2021, August 11). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. Retrieved from [Link]
- Google Patents. (n.d.). US6936732B2 - Sulphonation of phenols.
-
National Institutes of Health. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
YouTube. (2024, December 9). Electrophilic Aromatic Substitution in Phenols #swayamprabha #CH37SP. Retrieved from [Link]
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Technical Support Center: Managing Regioselectivity in the Bromination of Phloroglucinol
Welcome to the technical support center for the regioselective bromination of phloroglucinol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet challenging reaction. Phloroglucinol (1,3,5-trihydroxybenzene) is a highly activated aromatic compound, making it susceptible to rapid and often uncontrolled polybromination.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve the desired mono-, di-, or tri-brominated products with high selectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: My reaction is producing a mixture of polybrominated products instead of the desired monobromophloroglucinol.
Answer: This is the most common challenge encountered during the bromination of phloroglucinol due to the strong activating effects of the three hydroxyl groups.[1] To favor monobromination, you need to carefully control the reaction conditions to temper the reactivity of both the substrate and the brominating agent.
Troubleshooting Steps & Optimization:
-
Choice of Brominating Agent: Avoid using elemental bromine (Br₂) directly, as its high reactivity often leads to polybromination.[3] Instead, opt for a milder brominating agent.
-
N-Bromosuccinimide (NBS): NBS is a solid and easier-to-handle reagent that provides a slow, controlled release of electrophilic bromine, which is ideal for selective bromination of highly activated rings.[4][5]
-
Pyridinium Hydrobromide Perbromide (PHP) or Phenyltrimethylammonium Perbromide (PTAB): These are also milder alternatives that can offer improved selectivity.[4]
-
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use a 1:1 molar ratio or even a slight sub-stoichiometric amount of the brominating agent relative to phloroglucinol.
-
Lower the Reaction Temperature: Perform the reaction at low temperatures to decrease the reaction rate and enhance selectivity. Start at 0°C and consider going as low as -30°C to -78°C.[6] Many bromination reactions are exothermic, so slow addition of the brominating agent with efficient cooling is crucial.[6]
-
Solvent Effects: The polarity of the solvent can significantly influence regioselectivity.[5][7]
-
Less Polar Solvents: Consider using less polar solvents like dichloromethane (DCM) or chloroform to reduce the rate of electrophilic aromatic substitution.
-
Protic vs. Aprotic: Aprotic solvents are generally preferred. In protic solvents, the phenoxide ion can form, which is even more activated than the neutral phenol, leading to faster and less selective reactions.[8]
-
-
pH Control: Maintaining a neutral or slightly acidic pH can help suppress the formation of the highly reactive phenoxide ion.[9]
Experimental Protocol: Selective Monobromination of Phloroglucinol using NBS
-
Materials: Phloroglucinol, N-Bromosuccinimide (NBS), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve phloroglucinol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of NBS (1.0 equivalent) in DCM to the cooled phloroglucinol solution over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Perform an aqueous workup and purify the product by column chromatography on silica gel.
-
Issue 2: The reaction is not proceeding, or the conversion is very low.
Answer: While phloroglucinol is highly activated, a lack of reaction can occur under certain conditions, particularly if the brominating agent is not sufficiently electrophilic or if there are inhibitory factors present.
Troubleshooting Steps & Optimization:
-
Check Reagent Quality: Ensure that your brominating agent, especially NBS, is fresh. NBS can decompose over time and should be stored in a cool, dark, and dry place.[6]
-
Activation of Brominating Agent: If using a very mild brominating agent, a catalytic amount of a Lewis acid or a protic acid might be necessary to generate a more potent electrophile. However, this should be done with extreme caution as it can also lead to polybromination.
-
Temperature: While low temperatures are recommended for selectivity, if no reaction occurs, a gradual increase in temperature might be necessary. Allow the reaction to slowly warm to room temperature.[6]
-
Solvent Choice: While less polar solvents are good for selectivity, if the reagents are not soluble, the reaction will be slow. Ensure adequate solubility of both phloroglucinol and the brominating agent. A solvent screen might be necessary.
Issue 3: I am getting a mixture of 2-bromophloroglucinol and 4-bromophloroglucinol (if applicable to a derivative). How can I improve regioselectivity?
Answer: For phloroglucinol itself, all unsubstituted positions are equivalent. However, if you are working with a substituted phloroglucinol derivative, directing group effects will come into play.
Troubleshooting Steps & Optimization:
-
Steric Hindrance: The use of a bulkier brominating agent or the introduction of sterically bulky protecting groups on the hydroxyls can direct the bromination to the less sterically hindered position.[10]
-
Temperature Effects: The ortho-to-para product ratio can be temperature-dependent. Lowering the temperature often favors the para-product due to a higher activation energy for the ortho-substitution.[6][11]
-
Solvent Polarity: The ortho/para selectivity can be influenced by the solvent. Experiment with a range of solvents from non-polar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., acetonitrile, DMF).[7]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of phloroglucinol bromination?
A1: The bromination of phloroglucinol proceeds via an electrophilic aromatic substitution (EAS) mechanism.[12][13] The highly electron-rich aromatic ring of phloroglucinol acts as a nucleophile and attacks the electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[14] In a subsequent fast step, a base removes a proton from the carbon bearing the bromine, restoring the aromaticity of the ring.[12]
Caption: Electrophilic Aromatic Substitution on Phloroglucinol.
Q2: Why is phloroglucinol so reactive towards bromination?
A2: The three hydroxyl (-OH) groups on the phloroglucinol ring are powerful activating groups. They donate electron density to the aromatic ring through resonance, making the ring highly nucleophilic and thus very susceptible to attack by electrophiles like bromine.[4]
Q3: How can I synthesize dibromophloroglucinol with good selectivity?
A3: To synthesize dibromophloroglucinol, you will need to use approximately two equivalents of a brominating agent. The same principles for controlling reactivity apply as for monobromination, but with adjusted stoichiometry. A stepwise approach can also be effective: first, synthesize and isolate the monobromophloroglucinol, and then subject it to a second bromination under carefully controlled conditions. This two-step process often provides better control over the final product distribution. Studies have shown that using two to three equivalents of bromine can lead to di- and tribromophloroglucinol.[15]
Q4: Are there any safer alternatives to traditional brominating agents?
A4: Yes, safety is a major concern when handling reagents like elemental bromine.
-
N-Bromosuccinimide (NBS): As mentioned, NBS is a crystalline solid that is significantly safer and easier to handle than liquid bromine.[5][6]
-
In situ Generation of Bromine: Some methods generate bromine in situ from less hazardous precursors, which can be a safer approach. For example, the reaction of an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) can produce bromine in the reaction mixture, avoiding the need to handle it directly.[3] Another system involves using ammonium bromide as the bromine source and Oxone as the oxidant.[16]
Q5: How does solvent polarity affect the regioselectivity of the reaction?
A5: Solvent polarity can influence both the reaction rate and the regioselectivity.
-
Rate: Polar solvents can stabilize the charged intermediate (sigma complex), thereby increasing the reaction rate.[14] This can sometimes lead to a decrease in selectivity.
-
Selectivity: In some cases, specific solvent-reagent interactions can influence the ortho/para ratio. For brominations using NBS, the polarity of the solvent has been shown to significantly impact regioselectivity.[5] Non-polar solvents may favor a particular orientation of the substrate and brominating agent, leading to higher selectivity.
Caption: Workflow for Regioselective Phloroglucinol Bromination.
Data Summary
| Parameter | Effect on Regioselectivity | Recommendation for Monobromination |
| Brominating Agent | Stronger agents (e.g., Br₂) lead to polybromination. | Use mild agents like NBS or PHP.[4] |
| Temperature | Lower temperatures increase selectivity. | 0°C to -78°C.[6] |
| Solvent | Polarity affects rate and selectivity. | Less polar, aprotic solvents (e.g., DCM).[5][7] |
| Stoichiometry | Excess brominating agent causes polybromination. | 1:1 or slightly sub-stoichiometric ratio of brominating agent. |
| pH | Basic pH increases reactivity (phenoxide formation). | Neutral to slightly acidic conditions.[9] |
References
- Vertex AI Search. (n.d.). Bromination - Common Conditions. Common Organic Chemistry.
- Simon Fraser University. (n.d.). Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol. SFU Summit.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- ResearchGate. (n.d.). On the bromination of phenol in the gas phase at temperatures between 200° and 500°.
- Kiehlmann, E., & Lauener, R. W. (1989). Bromophloroglucinols and their methyl ethers. Canadian Journal of Chemistry, 67(2), 335-344.
- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
- BenchChem. (n.d.). Temperature control strategies for regioselective bromination.
- Ma, X., Zhou, K., Ren, M., Wang, M., & Yu, J. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Chinese Journal of Organic Chemistry, 39(10), 2796-2801.
- Google Books. (n.d.). Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
- Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism.
- MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia.
- ResearchGate. (n.d.). Bromophloroglucinols and their methyl ethers.
- ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- Van den Berg, F., et al. (2019).
- Galli, C., et al. (2009). The bromination kinetics of phenolic compounds in aqueous solution.
- Lopez, L., Pesce, G., & Ciminale, F. (1974). Solvent effect on the ortho: para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (4), 305-308.
Sources
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. books.google.cn [books.google.cn]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. byjus.com [byjus.com]
- 14. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Recrystallization of Brominated Aromatic Compounds
Welcome to our dedicated technical support center for the purification of brominated aromatic compounds via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity materials. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may face during your experiments. Our approach is grounded in scientific principles and practical, field-proven experience to ensure you can confidently and efficiently purify your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the recrystallization of brominated aromatic compounds and offers step-by-step solutions.
Problem 1: My brominated aromatic compound "oils out" instead of forming crystals.
Cause: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1][2] This is common when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated at a temperature above the compound's melting point.[1][3] Brominated aromatic compounds can be prone to this due to their often lower melting points compared to their non-brominated analogs.
Solution Pathway:
-
Re-dissolve and Add More "Good" Solvent: Gently reheat the mixture to redissolve the oil. Once dissolved, add a small amount of the "good" (soluble) solvent to decrease the saturation point of the solution.[4] This will lower the temperature at which crystallization begins, hopefully to a point below the compound's melting point.
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[5] Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.[6] Very slow cooling can be achieved by leaving the hot solution on a cooling hot plate.[1]
-
Switch to a Mixed-Solvent System: If a single solvent continues to cause oiling, a mixed-solvent system can provide better control over the solubility.[4] Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble, and then slowly add a "poor" (anti-solvent) where it is insoluble until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[7]
-
Scratch the Flask: Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod.[1][8] The microscopic scratches on the glass provide nucleation sites for crystal growth.
Problem 2: No crystals form, even after cooling the solution in an ice bath.
Cause: The failure of crystals to form usually indicates that the solution is not supersaturated.[1] This is most often due to using an excessive amount of solvent.[1][6][8]
Solution Pathway:
-
Induce Crystallization:
-
Reduce the Solvent Volume: If induction methods fail, the most likely issue is too much solvent.[1][6] Gently heat the solution to boil off some of the solvent.[6] Be careful not to evaporate too much, and then allow the solution to cool again.
-
Cool to a Lower Temperature: If crystals still do not form, try cooling the solution to a lower temperature using a dry ice/acetone bath, but be mindful of the solvent's freezing point.
Problem 3: The recrystallized product has a low yield.
Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent that is too warm.[8][9]
Solution Pathway:
-
Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor) to see if a significant amount of solid remains. If so, you can attempt to recover a second crop of crystals by concentrating the mother liquor and re-cooling.[4]
-
Optimize Solvent Volume: In subsequent recrystallizations, be meticulous about using the minimum amount of hot solvent required to dissolve the compound.[8][9]
-
Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out in the filter paper.[2] Using a slight excess of solvent during this step and then evaporating it before cooling can also help.[3]
-
Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[8]
Problem 4: The final product is still colored.
Cause: Colored impurities may be present that have similar solubility profiles to your desired compound. In some cases, brominated compounds themselves can have a slight color, or residual bromine from the synthesis can impart a yellow or brown hue.[10]
Solution Pathway:
-
Use Activated Charcoal (Decolorizing Carbon): After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Perform a Hot Filtration: After adding the charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.
-
Chemical Wash: If the color is suspected to be from residual elemental bromine, a wash of the crude product with a dilute solution of a reducing agent like sodium bisulfite before recrystallization can be effective.
Frequently Asked Questions (FAQs)
Q1: How does the bromine substituent affect my choice of recrystallization solvent?
A1: The presence of a bromine atom on an aromatic ring increases the molecule's molecular weight and polarizability, which can alter its solubility profile compared to the parent aromatic compound. Generally, brominated aromatics are less soluble in non-polar solvents like hexanes and more soluble in moderately polar solvents like toluene, dichloromethane, or ethyl acetate. A good starting point for solvent selection is to test the solubility in a range of solvents with varying polarities.
Q2: Are there any solvents I should avoid when recrystallizing brominated aromatic compounds?
A2: While there are no universally "bad" solvents, you should exercise caution with highly reactive solvents, especially if heating for prolonged periods. For instance, some brominated compounds might undergo nucleophilic substitution with certain amine-containing solvents or decompose in strongly acidic or basic conditions. Always consider the chemical stability of your specific compound.
Q3: What is a mixed-solvent recrystallization and when should I use it?
A3: A mixed-solvent recrystallization employs a pair of miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[4][7] This technique is particularly useful when no single solvent provides the ideal solubility characteristics (i.e., soluble when hot, insoluble when cold).[7] It is also a valuable tool for combating "oiling out".[4]
Q4: My brominated aromatic compound has a very low melting point. Can I still use recrystallization?
A4: Yes, but it can be more challenging.[2] You will need to select a solvent or solvent system with a low boiling point. Alternatively, you may need to cool the solution to a very low temperature to induce crystallization. In such cases, ensuring a very slow cooling rate is critical to prevent oiling out.[1]
Q5: How can I assess the purity of my recrystallized brominated aromatic compound?
A5: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value.[5] You can also use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.
Data Presentation
Table 1: Solubility of Representative Brominated Aromatic Compounds in Common Solvents
| Compound | Water | Ethanol | Acetone | Toluene | Hexane |
| 4-Bromotoluene | Insoluble | Soluble | Soluble | Very Soluble | Soluble |
| 1,4-Dibromobenzene | Insoluble | Sparingly Soluble | Soluble | Soluble | Sparingly Soluble |
| 2-Bromobenzoic Acid | Sparingly Soluble | Soluble | Soluble | Soluble | Insoluble |
| 4-Bromoaniline | Sparingly Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
Note: Solubility is a general guide and can be temperature-dependent. "Soluble" indicates significant dissolution, while "Sparingly Soluble" suggests partial dissolution.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 4-Bromotoluene
-
Dissolution: Place the crude 4-bromotoluene in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
Protocol 2: Mixed-Solvent Recrystallization of 2-Bromobenzoic Acid (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-bromobenzoic acid in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals thoroughly.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization problems.
Solvent Selection Decision Tree
Caption: A decision tree for selecting a suitable recrystallization solvent.
References
-
Education in Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Unknown. (n.d.). Recrystallization. Retrieved from [Link]
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Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
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University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
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Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
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Unknown. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
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Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
-
Blog. (2025, September 12). What is the solubility of bromide products in different solvents? Retrieved from [Link]
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ACS Publications. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]
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YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. ChemHelp ASAP. Retrieved from [Link]
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Reddit. (2020, October 27). p-bromoacetanilide after 1 recrystallisation. The compound was prepared by using a novel brominating agent , much more greener way by avoiding the toxicity of using liquid bromine directly. I used a mixture of Ceric ammonium nitrate and Potassium bromide. The prep link is in the comments section : r/OrganicChemistry. Retrieved from [Link]
-
Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved from [Link]
-
PMC - NIH. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
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WGBIS, CES, IISc. (n.d.). Bromine. Retrieved from [Link]
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Unknown. (n.d.). Lattice Energy. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
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Wikipedia. (n.d.). Halogen. Retrieved from [Link]
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NIH. (2022, February 18). Properties of Bromine Fused Salts Based on Quaternary Ammonium Molecules and Their Relevance for Use in a Hydrogen Bromine Redox Flow Battery. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 20). 5.8.2: Lattice Energies and Solubility. Retrieved from [Link]
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Scribd. (n.d.). Purification Methods in Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility. Retrieved from [Link]
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Reddit. (2020, November 1). What solvent system should I use to recrystalise 3-bromo benzoic? : r/chemhelp. Retrieved from [Link]
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ResearchGate. (2025, September 23). (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Retrieved from [Link]
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ACS Publications. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development. Retrieved from [Link]
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ResearchGate. (2022, April 22). A stable organic solution of bromine? Retrieved from [Link]
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Section 1: Understanding the Core Problem: Benzenetriol Instability
Welcome to the Technical Support Center for Phenolic Compound Chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the oxidative dimerization of benzenetriols (e.g., 1,2,4-benzenetriol, pyrogallol, gallic acid). As a Senior Application Scientist, my goal is to explain the causality behind common experimental pitfalls and provide robust, field-proven protocols to ensure the integrity of your research.
This section addresses the fundamental reasons behind the instability of benzenetriols in experimental settings.
Q1: My benzenetriol solution is changing color (e.g., turning yellow/brown) shortly after preparation. What is happening?
A1: This is a classic sign of autoxidation and subsequent oxidative dimerization. Benzenetriols are highly susceptible to oxidation, especially in the presence of dissolved oxygen. The process begins with the formation of semiquinone radicals. These radicals can then couple to form dimers.[1] This initial dimer can be further oxidized, leading to the formation of highly conjugated, colored quinone-type products, which cause the visible color change in your solution. This process is not just a cosmetic issue; it fundamentally changes the chemical identity and reactivity of your compound, often leading to a loss of biological activity.[2][3][4]
Q2: What specific experimental factors accelerate the degradation of benzenetriols?
A2: Several common laboratory conditions can dramatically increase the rate of oxidative dimerization. Understanding these factors is the first step toward prevention. Key accelerators include:
-
Oxygen: Dissolved oxygen in solvents is the primary culprit. Even brief exposure to air can initiate the oxidation cascade.[1][2]
-
High pH (Alkaline Conditions): In basic solutions, the phenolic hydroxyl groups are deprotonated to form phenoxide ions. These ions have increased electron density and are much more easily oxidized than the protonated hydroxyl groups, significantly accelerating the degradation rate.
-
Light Exposure: UV and even ambient light can provide the energy to promote the formation of radical species, initiating the oxidation process.[1]
-
Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or reagents can act as catalysts for oxidation reactions, cycling through redox states to generate reactive oxygen species (ROS).[5]
-
Elevated Temperature: Increased temperature raises the kinetic energy of the molecules, speeding up the rate of all chemical reactions, including oxidation.[1]
| Factor | Impact on Oxidation Rate | Primary Prevention Strategy |
| Dissolved Oxygen | High | Use deoxygenated solvents; work under an inert atmosphere (N₂ or Ar). |
| High pH (>7) | Very High | Maintain a neutral or, preferably, acidic pH (e.g., using citrate or phosphate buffers). |
| Light Exposure | Moderate | Use amber glassware or wrap vessels in aluminum foil.[1] |
| Metal Ion Contaminants | High | Use high-purity solvents and reagents; consider adding a chelating agent like EDTA. |
| Elevated Temperature | Moderate | Prepare solutions fresh in cold solvents; store on ice for short-term use. |
Section 2: Troubleshooting Common Experimental Issues
This section provides a logical framework for diagnosing and solving problems as they arise during your experiment.
Q3: I've observed an unexpected precipitate forming in my aqueous benzenetriol solution over time. Is this related to dimerization?
A3: Yes, this is highly likely. While the benzenetriol monomer may be soluble in your aqueous system, the resulting dimer is often a larger, more rigid, and less polar molecule.[1] This change in physicochemical properties can significantly reduce its solubility, causing it to precipitate out of the solution, especially as its concentration builds over time. This precipitation can interfere with analytical measurements and reduce the effective concentration of your active compound.[1]
Q4: The biological or chemical activity of my benzenetriol compound seems to decrease significantly in solution over a few hours. Why?
A4: The decrease in activity is a direct consequence of oxidative dimerization. The dimerization process involves the formation of a new carbon-carbon bond between two benzenetriol molecules, fundamentally altering the compound's structure, shape, and electronic properties.[1] For instance, studies on 1,2,4-benzenetriol (BTO) have shown that its spontaneous dimerization in aqueous solution leads to reduced antimicrobial activity.[2][3][4] The active pharmacophore is being consumed and converted into a less active (or inactive) dimer. Therefore, maintaining the monomeric form is critical for reproducible results.
Troubleshooting Workflow: Diagnosing Benzenetriol Degradation
If you suspect degradation, follow this logical path to identify the cause.
Caption: Troubleshooting workflow for benzenetriol degradation.
Section 3: Proactive Prevention Strategies & Protocols
Instead of troubleshooting, it is far better to proactively design experiments to prevent degradation.
Q5: What is the most effective way to prepare solvents to prevent benzenetriol oxidation?
A5: The most rigorous method is to remove dissolved oxygen. For aqueous buffers and organic solvents, the "freeze-pump-thaw" technique is the gold standard. A simpler, often sufficient method for many applications is inert gas sparging.
Protocol 1: Solvent Deoxygenation via Inert Gas Sparging
-
Setup: Obtain a cylinder of high-purity inert gas (Argon or Nitrogen) with a regulator. Attach a sterile, flexible tube to the regulator output and insert a sterile filter at the end. Place a long, sterile needle or cannula on the filter outlet.
-
Sparging: Insert the needle into your solvent vessel, ensuring the tip is fully submerged near the bottom. Place a second, wide-bore "vent" needle in the vessel's headspace to allow displaced gas to escape.
-
Execution: Begin bubbling the inert gas through the solvent at a moderate rate (e.g., 1-2 bubbles per second). Vigorous bubbling can cause solvent evaporation.
-
Duration: Sparge for at least 20-30 minutes for every 500 mL of solvent. For best results, perform this in an ice bath to minimize solvent loss.
-
Validation (Self-Validating System): To confirm the effectiveness, you can use a dissolved oxygen probe. Alternatively, prepare a control solution of your benzenetriol in non-sparged solvent and another in the sparged solvent. The visual stability over time will validate the protocol's efficacy.
-
Storage: Once deoxygenated, seal the vessel and maintain a positive pressure of the inert gas (a balloon is often used in research labs) to prevent air from re-entering.
Q6: Beyond solvent choice, what additives can I use to stabilize my benzenetriol solution?
A6: The use of chemical stabilizers, particularly antioxidants, is a highly effective strategy. These compounds work by preferentially reacting with and neutralizing the radical species that initiate dimerization.
-
Radical Scavengers: Antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) are excellent radical scavengers.[6][7] Ascorbic acid is suitable for aqueous systems, while BHT is used in organic media.
-
Chelating Agents: If you suspect metal ion contamination, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions, preventing them from participating in redox cycling.
-
pH Buffering: As mentioned, maintaining an acidic pH is crucial. Using a buffer system (e.g., citrate buffer, pH 4-5) is much more reliable than simply adding acid.
Decision Framework for Prevention Strategy
This diagram helps you choose the right combination of techniques based on your experimental sensitivity.
Caption: Decision tree for selecting a prevention strategy.
Section 4: Analytical Methods for Monitoring Oxidation
Verifying the stability of your compound is essential for data integrity.
Q7: How can I quantitatively monitor the dimerization of my benzenetriol?
A7: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful method. Using a reverse-phase column (e.g., C18), you can develop a separation method that resolves the benzenetriol monomer from its dimer and other degradation products. By monitoring the peak area of the monomer over time, you can precisely quantify its stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As demonstrated in research, ¹H NMR is an excellent tool for monitoring the conversion of the monomer to the dimer.[1] Specific proton signals for both the starting material and the product can be integrated and compared to determine the reaction progress.[2]
-
UV-Visible (UV-Vis) Spectroscopy: While less specific than HPLC or NMR, UV-Vis can be a quick and easy way to monitor degradation. As colored oxidation products form, you will see an increase in absorbance in the visible region of the spectrum (typically >400 nm). This can be used for rapid screening of different stabilizing conditions.
References
-
Title: Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Aromatic Compounds Source: Organic Process Research & Development, ACS Publications URL: [Link]
-
Title: Selectivity and Activity of Benzene‐1,2,4‐triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri Source: ResearchGate URL: [Link]
-
Title: Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri Source: University of Groningen Research Portal URL: [Link]
-
Title: Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri Source: PubMed URL: [Link]
-
Title: Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives Source: MDPI URL: [Link]
-
Title: Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Inhibition of 1,2,4-benzenetriol-generated active oxygen species and induction of phase II enzymes by green tea polyphenols Source: PubMed URL: [Link]
-
Title: Effect of pyrogallic acid (1,2,3-benzenetriol) polyphenol-protein covalent conjugation reaction degree on structure and antioxidant properties of pumpkin (Cucurbita sp.) seed protein isolate Source: ResearchGate URL: [Link]
-
Title: Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 Source: Applied and Environmental Microbiology URL: [Link]
-
Title: State of the Art and Challenges in Complete Benzene Oxidation: A Review Source: MDPI URL: [Link]
-
Title: Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]
-
Title: Benzenetriol-Derived Compounds against Citrus Canker Source: MDPI URL: [Link]
- Title: Antioxidant stabilizer system for pharmaceutical formulations Source: Google Patents URL
-
Title: Reactivity of phenolic compounds towards free radicals under in vitro conditions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Stabilization of Oxidation Prone Ingredients Source: Fagron Academy URL: [Link]
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Validation & Comparative
A Researcher's Guide to the 1H and 13C NMR Analysis of 2,4-Dibromobenzene-1,3,5-triol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthesized or isolated compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H and 13C NMR spectra of 2,4-Dibromobenzene-1,3,5-triol, a halogenated derivative of the naturally occurring phloroglucinol. We will explore the expected spectral characteristics, compare them with relevant alternatives, and provide a detailed experimental protocol for acquiring high-quality data.
The Structural Significance of this compound
This compound, also known as 2,4-dibromophloroglucinol, is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with three hydroxyl (-OH) groups and two bromine (-Br) atoms. The symmetrical arrangement of the hydroxyl groups in the parent compound, phloroglucinol (1,3,5-trihydroxybenzene), is disrupted by the introduction of two bromine atoms at positions 2 and 4. This substitution pattern has a profound impact on the electronic environment of the remaining aromatic proton and the carbon atoms, which is directly observable in the NMR spectra.
Deciphering the NMR Spectra: A Predictive Analysis
Understanding the influence of substituents on the chemical shifts of aromatic protons and carbons is crucial for accurate spectral interpretation.[1][2][3] Hydroxyl groups are strong activating, electron-donating groups, which typically shield the aromatic protons and carbons, causing their signals to appear at a higher field (lower ppm). Conversely, halogens like bromine are deactivating, electron-withdrawing groups through induction, yet they can also donate electron density through resonance. This dual effect influences the chemical shifts in a more complex manner.
1H NMR Spectrum
Due to the substitution pattern of this compound, a single proton remains on the aromatic ring at position 6. This proton is flanked by a hydroxyl group and a bromine atom. The electron-donating hydroxyl groups and the electron-withdrawing bromine atoms will influence its chemical shift. We can predict this proton to appear as a singlet in the aromatic region of the spectrum, likely between 6.0 and 7.5 ppm. The exact chemical shift will depend on the solvent and concentration. The hydroxyl protons will appear as broad singlets, and their chemical shifts can vary significantly depending on factors like solvent, temperature, and concentration due to hydrogen bonding.
13C NMR Spectrum
The 13C NMR spectrum will provide information about the six carbon atoms of the benzene ring. Due to the substitution, we expect to see six distinct signals.
-
Carbons bearing hydroxyl groups (C1, C3, C5): These carbons will be significantly deshielded by the electronegative oxygen atoms and will appear at a lower field, typically in the range of 150-160 ppm.
-
Carbons bearing bromine atoms (C2, C4): The "heavy atom effect" of bromine can cause a shielding effect on the directly attached carbon, resulting in an upfield shift compared to what would be expected based on electronegativity alone.[4] These signals are expected in the range of 90-105 ppm.
-
Carbon bearing the remaining proton (C6): This carbon will be influenced by the adjacent hydroxyl and bromine substituents. Its chemical shift is anticipated to be in the aromatic region, likely between 100 and 115 ppm.
Comparative NMR Analysis: this compound vs. Alternatives
To provide a clearer understanding of the spectral features of this compound, it is instructive to compare its expected NMR data with that of its parent compound, phloroglucinol, and another related brominated derivative.
| Compound | Structure | Expected 1H NMR Chemical Shifts (ppm) | Expected 13C NMR Chemical Shifts (ppm) |
| Phloroglucinol | 1,3,5-Trihydroxybenzene | Aromatic H: ~6.0 (s, 3H); OH: variable | C-OH: ~159; C-H: ~95 |
| This compound | Aromatic H: ~6.5-7.0 (s, 1H); OH: variable | C-OH: ~150-155; C-Br: ~95-100; C-H: ~105-110 | |
| 1,3,5-Tribromobenzene | Aromatic H: ~7.7 (s, 3H) | C-Br: ~124; C-H: ~132 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data for phloroglucinol and 1,3,5-tribromobenzene are based on typical values found in the literature and spectral databases.[5][6][7][8]
This comparison highlights the significant impact of bromine substitution on the chemical shifts. The introduction of bromine atoms in phloroglucinol deshields the remaining aromatic proton, shifting its signal downfield. In the 13C NMR, the carbons attached to bromine in this compound are expected to be more shielded than the bromine-bearing carbons in 1,3,5-tribromobenzene due to the strong electron-donating effect of the hydroxyl groups.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for the 1H and 13C NMR analysis of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6, Acetone-d6, or Methanol-d4)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Workflow Diagram:
Caption: Experimental workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d6 is often a good choice for phenolic compounds due to its ability to dissolve a wide range of organic molecules and its high boiling point.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manually place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.
-
Acquire the 1H NMR spectrum. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.
-
Acquire the 13C NMR spectrum. As 13C has a low natural abundance, a larger number of scans and a longer acquisition time are typically required compared to 1H NMR.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for 1H and 39.52 ppm for 13C).
-
For the 1H spectrum, integrate the area under each peak to determine the relative number of protons.
-
For the 13C spectrum, identify and list the chemical shift of each peak.
-
Conclusion
The 1H and 13C NMR analysis of this compound provides a wealth of information for its unambiguous structural confirmation. By understanding the interplay of the electron-donating hydroxyl groups and the electron-withdrawing bromine atoms, researchers can confidently predict and interpret the resulting spectra. Comparing the spectral data with that of related compounds like phloroglucinol further solidifies the structural assignment. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality, reproducible data, which is the bedrock of credible scientific research and development.
References
-
Brucker. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Phloroglucinol. Retrieved from [Link]
-
ResearchGate. (2018). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Tribromobenzene. Retrieved from [Link]
-
Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analysis of Brominated Phenols: A Comparative Assessment of HPLC and GC-MS Methodologies
For researchers, environmental scientists, and professionals in drug development, the accurate and robust quantification of brominated phenols (BPs) is of paramount importance. These compounds, originating from various industrial processes and as degradation products of brominated flame retardants, are under intense scrutiny due to their environmental persistence and potential health risks.[1][2] The choice of analytical methodology is a critical decision that dictates the quality, reliability, and scope of scientific findings. This guide provides an in-depth, comparative analysis of two cornerstone techniques for BP analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document moves beyond a simple recitation of protocols. It is designed to provide a deep understanding of the causality behind experimental choices, empowering you to select and optimize the most appropriate method for your research objectives. We will explore the intricacies of each technique, from sample preparation to data interpretation, supported by experimental data and established protocols.
The Fundamental Dichotomy: Volatility and Thermal Stability
The core difference between HPLC and GC-MS lies in the physical state of the analyte during analysis.[3] HPLC is ideal for non-volatile and thermally labile compounds, analyzing samples in a liquid phase at or near ambient temperatures.[4][5] In contrast, GC-MS requires analytes to be volatile and thermally stable to allow for vaporization at high temperatures without degradation.[5] This fundamental distinction dictates the entire analytical workflow for brominated phenols, which, due to the polar hydroxyl group, present unique challenges for GC-based methods.
High-Performance Liquid Chromatography (HPLC): The Direct Approach for Non-Volatile Analytes
HPLC is a powerful technique for the direct analysis of brominated phenols, offering versatility and high-resolution separation without the need for chemical modification.[6] This is particularly advantageous for preserving the integrity of the original analyte.
The Causality Behind HPLC Method Development for Brominated Phenols
The polarity of brominated phenols makes them well-suited for reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by the differential partitioning of the analytes between the stationary and mobile phases. An acidic modifier, such as formic or phosphoric acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in improved peak shape and retention time consistency.[6]
For detection, UV-Vis is a common and robust choice, as the aromatic ring of phenols provides strong chromophores.[7] However, for enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is the gold standard.[8][9] HPLC-MS/MS provides structural information and allows for quantification at very low levels, often in the ng/L range.[9]
Experimental Workflow: HPLC Analysis of Brominated Phenols
The following diagram illustrates a typical workflow for the analysis of brominated phenols using HPLC.
Caption: A typical workflow for the HPLC analysis of brominated phenols.
Detailed Experimental Protocol: HPLC-UV/MS Analysis of Brominated Phenols in Water
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is employed to concentrate the analytes from a large volume of aqueous sample and to remove interfering matrix components.[8] Acidification of the sample is a critical first step to ensure that the brominated phenols are in their non-ionic form, which enhances their retention on the SPE sorbent and prevents degradation.[10]
-
Procedure:
-
Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with sulfuric acid.[10]
-
Condition a C18 SPE cartridge with methanol followed by acidified deionized water.
-
Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with deionized water to remove salts and other polar impurities.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the brominated phenols with a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
2. HPLC Instrumentation and Conditions
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or tandem mass spectrometer detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.[6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection:
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[11] For brominated phenols, their inherent polarity and the presence of an active hydrogen on the hydroxyl group make them unsuitable for direct GC analysis, leading to poor peak shape and low sensitivity.[11] Therefore, a derivatization step is mandatory to enhance their volatility and thermal stability.[12]
The Imperative of Derivatization in GC-MS Analysis of Phenols
Derivatization chemically modifies the analyte to make it more amenable to GC analysis.[12] For phenols, this typically involves replacing the active hydrogen of the hydroxyl group with a non-polar group.[12] This transformation has several key benefits:
-
Increased Volatility: The non-polar derivative has a lower boiling point, allowing it to be easily vaporized in the GC inlet.[12]
-
Improved Peak Shape: The derivatization process reduces the interaction of the polar hydroxyl group with the stationary phase, resulting in sharper, more symmetrical peaks.
-
Enhanced Sensitivity: Certain derivatizing agents can introduce electrophoric groups that significantly enhance the response of an electron capture detector (ECD), a highly sensitive detector for halogenated compounds.
Common derivatization strategies for phenols include silylation (e.g., with BSTFA) and acetylation (e.g., with acetic anhydride).[12][13] The choice of derivatizing agent depends on the specific brominated phenols being analyzed and the desired sensitivity.[13]
Experimental Workflow: GC-MS Analysis of Brominated Phenols
The following diagram outlines the key steps in the GC-MS analysis of brominated phenols, highlighting the crucial derivatization step.
Caption: A typical workflow for the GC-MS analysis of brominated phenols.
Detailed Experimental Protocol: GC-MS Analysis of Brominated Phenols in Soil
1. Sample Preparation: Extraction and Derivatization
-
Rationale: The extraction method must efficiently remove the brominated phenols from the complex soil matrix. Derivatization with acetic anhydride is a robust method for converting phenols to their more volatile acetate esters.[13]
-
Procedure:
-
Extract the soil sample (e.g., 10 g) with a suitable solvent mixture, such as acetone/hexane, using sonication or accelerated solvent extraction (ASE).
-
Concentrate the extract and perform a solvent exchange to a suitable solvent for derivatization (e.g., toluene).
-
Add potassium carbonate and acetic anhydride to the extract.
-
Heat the mixture at 60°C for 30 minutes to complete the acetylation reaction.[13]
-
After cooling, add water to quench the excess acetic anhydride.
-
Perform a liquid-liquid extraction to isolate the derivatized brominated phenols.
-
Clean up the extract using a silica gel or Florisil column to remove interfering compounds.[14]
-
Concentrate the final extract and add an internal standard prior to GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is programmed to separate the derivatized brominated phenols based on their boiling points.
-
Mass Spectrometer: Electron ionization (EI) is the standard ionization technique. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[11]
Comparative Performance: HPLC vs. GC-MS for Brominated Phenol Analysis
The choice between HPLC and GC-MS depends on several factors, including the specific research question, the sample matrix, and the available instrumentation. The following table provides a comparative summary of the two techniques.
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not required; suitable for non-volatile compounds.[4] | Required; analytes must be volatile and thermally stable.[5] |
| Derivatization | Not generally required.[8] | Mandatory for phenols to increase volatility.[12][13] |
| Sample Preparation | Often involves SPE for cleanup and concentration.[8] | More complex, involving extraction, derivatization, and cleanup.[14] |
| Sensitivity | Good, especially with MS/MS detection (ng/L levels).[9] | Excellent, particularly with SIM mode (pg/mL levels).[15] |
| Selectivity | High with MS/MS detection. | Very high due to chromatographic separation and mass filtering.[11] |
| Analysis Time | Typically 10-60 minutes per sample.[3] | Can be faster, often a few minutes to 30 minutes.[4] |
| Cost | HPLC solvents can be expensive.[3] | Generally more cost-effective in terms of consumables.[3] |
| Instrumentation | HPLC systems with UV or MS detectors. | GC systems coupled with a mass spectrometer. |
| Key Advantage | Direct analysis of native compounds. | High sensitivity and resolving power. |
| Key Limitation | Potentially lower sensitivity than GC-MS for some compounds. | Requirement for derivatization adds complexity and potential for error. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of brominated phenols. The decision of which method to employ is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific analytical needs.
-
HPLC is the method of choice for a direct and straightforward analysis, particularly when dealing with complex mixtures of both volatile and non-volatile brominated compounds or when there is a concern about the stability of the analytes at elevated temperatures. Its coupling with MS/MS provides excellent sensitivity and selectivity.
-
GC-MS excels in providing high-resolution separation and exceptional sensitivity for volatile and semi-volatile brominated phenols. While the mandatory derivatization step adds complexity to the sample preparation, the resulting increase in sensitivity and chromatographic performance is often a worthwhile trade-off, especially for trace-level analysis in challenging matrices.
References
- Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples--a review.
- de Wit, C. A. (2002). An overview of brominated flame retardants in the environment. Chemosphere, 46(5), 583-624.
- Darnerud, P. O., et al. (2001). Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology. Environmental Health Perspectives, 109(Suppl 1), 49-68.
- Alaee, M., et al. (2003). An overview of commercially used brominated flame retardants, their applications, and their use in different consumer products.
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Chi, X., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 545-551. Available at: [Link]
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Feng, C., et al. (2016). Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS). Journal of Chromatography B, 1022, 138-145. Available at: [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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Liu, Y., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Talanta, 274, 126015. Available at: [Link]
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Feng, C., et al. (2016). Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS). Journal of Chromatography B, 1022, 138-145. Available at: [Link]
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Pinho, G. L. L., et al. (2008). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Journal of the Brazilian Chemical Society, 19(6), 1145-1151. Available at: [Link]
- Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411-1414.
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Introduction: The Significance of Phloroglucinol Derivatives in Scientific Research
An In-Depth Guide to the X-ray Crystallography of 2,4-Dibromobenzene-1,3,5-triol Derivatives: Synthesis, Structural Analysis, and Comparative Insights
Phloroglucinol, or benzene-1,3,5-triol, and its derivatives are fundamental building blocks in organic synthesis and hold significant importance in the pharmaceutical and materials science industries.[1] The strategic placement of hydroxyl groups on the benzene ring allows for a rich variety of intermolecular interactions, particularly hydrogen bonding, which dictates their solid-state architecture and, consequently, their physical properties. The introduction of halogen atoms, such as bromine, onto the phloroglucinol scaffold dramatically influences these properties by introducing new potential for intermolecular forces, including halogen bonding, and by altering the electronic nature of the molecule.[2]
This guide provides a comprehensive examination of the X-ray crystallography of a key derivative, this compound. We will delve into the synthetic methodologies, the critical process of obtaining single crystals suitable for diffraction studies, and a detailed analysis of the resulting crystal structure. By comparing its structural features with the parent phloroglucinol and other related brominated compounds, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships in this important class of molecules.
PART 1: Synthesis and Crystallization of this compound
The successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of well-ordered single crystals. The choices made during these initial stages are critical for obtaining high-resolution diffraction data.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of phloroglucinol. The high reactivity of the phloroglucinol ring, activated by the three hydroxyl groups, makes this reaction proceed readily. However, controlling the degree and regioselectivity of bromination is key to obtaining the desired product in high yield and purity.
Experimental Protocol: Synthesis via Electrophilic Bromination
-
Dissolution: Dissolve phloroglucinol (1 equivalent) in a suitable solvent. While various solvents can be used, glacial acetic acid or a mixture of carbon disulfide and water are common choices that can help moderate the reaction and facilitate product isolation.[3]
-
Cooling: Cool the solution to below 5°C in an ice-salt bath to control the exothermic reaction and minimize the formation of over-brominated byproducts.[3][4]
-
Bromine Addition: Slowly add a solution of bromine (2 equivalents) dissolved in the same solvent to the cooled phloroglucinol solution with constant stirring. The slow addition is crucial for maintaining temperature control.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir for a designated period (e.g., 2-3 hours) while maintaining the low temperature.
-
Precipitation and Isolation: Upon completion, the brominated product, being less soluble, often precipitates from the reaction mixture.[5] The product can be isolated by filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual acid and unreacted starting materials, followed by drying under vacuum to yield the crude this compound.
Causality Behind Experimental Choices:
-
Low Temperature: The electron-rich nature of the phloroglucinol ring makes it highly susceptible to electrophilic attack. Conducting the reaction at low temperatures helps to control the reaction rate, preventing the formation of tri- and tetra-brominated species and improving the yield of the desired dibromo- derivative.
-
Solvent Choice: The use of a solvent like carbon disulfide or acetic acid helps to homogenize the reaction mixture and dissipate heat.[3] Some methods employ a mixed solvent system where the product is insoluble, leading to its precipitation and easy separation.[5]
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A Comparative Toxicological Guide to Mono-, Di-, and Tri-Brominated Phenols
This guide provides a comprehensive analysis of the comparative toxicity of mono-, di-, and tri-brominated phenols, a class of compounds with significant industrial applications and increasing environmental relevance.[1][2] Brominated phenols are utilized as flame retardants, wood preservatives, and intermediates in the synthesis of other chemicals.[2][3][4] Their widespread use has led to their detection in various environmental matrices and human tissues, raising concerns about their potential impact on human health and ecosystems.[2][3] This document synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of the toxicological profiles of these compounds, focusing on the influence of the degree of bromination on their biological activity.
The Influence of Bromination on Toxicity: A Clear Trend
A critical takeaway from numerous toxicological studies is that the toxicity of brominated phenols generally increases with the number of bromine atoms attached to the phenol ring.[1] This trend is observed across various toxicity endpoints, including acute toxicity, cytotoxicity, and endocrine disruption. The position of the bromine substituents on the aromatic ring also plays a significant role in determining the specific toxicological effects.[1][5]
Acute Toxicity
Acute toxicity studies consistently demonstrate that 2,4,6-tribromophenol (2,4,6-TBP) is more toxic than its di- and mono-brominated counterparts. For instance, in studies with the freshwater crustacean Daphnia magna, the median effective concentration (EC50) values, which represent the concentration causing an effect in 50% of the test population, are lower for 2,4,6-TBP compared to 2,4-dibromophenol (2,4-DBP) and 2,6-dibromophenol (2,6-DBP).[3] Similarly, in the alga Scenedesmus quadricauda, the acute toxicity follows the order: 2,4,6-TBP > 2,4-DBP > 2,6-DBP.[3]
Table 1: Comparative Acute Toxicity (EC50) of Brominated Phenols
| Compound | Test Organism | EC50 (mg/L) | Reference |
| Monobromophenol | |||
| 2-Bromophenol | Daphnia magna | 0.9 | |
| 4-Bromophenol | Not Available | - | |
| Dibromophenols | |||
| 2,4-Dibromophenol | Daphnia magna | 2.17 | [3] |
| Scenedesmus quadricauda | 8.73 | [3] | |
| 2,6-Dibromophenol | Daphnia magna | 2.78 | [3] |
| Scenedesmus quadricauda | 9.90 | [3] | |
| Tribromophenol | |||
| 2,4,6-Tribromophenol | Daphnia magna | 1.57 | [3] |
| Scenedesmus quadricauda | 2.67 | [3] |
Note: A lower EC50 value indicates higher toxicity.
Cytotoxicity and Genotoxicity
The cytotoxicity of brominated phenols, or their ability to cause cell death, also appears to be influenced by the degree of bromination. While comprehensive comparative data is limited, studies on individual compounds suggest that higher bromination can lead to increased cytotoxicity.[5] For example, some bromophenol derivatives have shown potent cytotoxicity against various human cancer cell lines.[5][6]
Genotoxicity, the potential to damage genetic material (DNA), is a significant concern for environmental contaminants. While some in vitro studies have indicated a potential for genotoxicity with compounds like 2,4,6-TBP, in vivo studies have generally shown it to be unlikely.[7][8][9] The Ames test, a widely used method for assessing mutagenic potential, has shown negative results for 2,4,6-TBP.[10] However, one in vitro chromosomal aberration test for 2,4,6-TBP was positive.[11] The genotoxic potential of mono- and di-brominated phenols is less characterized, highlighting a need for further research.
Endocrine Disruption
Brominated phenols are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal system.[12][13][14][15] This interference can occur through various mechanisms, including mimicking natural hormones, blocking hormone receptors, or altering the production and metabolism of hormones.[16]
Studies have shown that bromophenols can interact with both androgen and estrogen receptors.[1] For example, 2,4,6-TBP has been found to bind to both of these receptors.[1] Furthermore, bromophenols can disrupt cellular calcium signaling in neuroendocrine cells, a critical process for hormone release.[1][3] There is also evidence that these compounds can interfere with the thyroid hormone system.[3][13][14] The structural similarity of 2,4,6-TBP to thyroxine allows it to disturb the thyroid hormone system.[3] The endocrine-disrupting potential also appears to increase with the degree of bromination.
Mechanistic Insights: Why Bromination Matters
The increased toxicity with higher bromination can be attributed to several factors related to the physicochemical properties of the molecules. The addition of bromine atoms increases the lipophilicity (fat-solubility) of the phenol, which can enhance its ability to cross cell membranes and accumulate in fatty tissues. Furthermore, the electronic properties of the phenol ring are altered by the electron-withdrawing nature of bromine, which can influence its reactivity and interaction with biological macromolecules.
One of the key mechanisms underlying the toxicity of many phenolic compounds is the induction of oxidative stress.[1] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. ROS can damage cellular components, including lipids, proteins, and DNA.[17] Studies have shown that bromophenols can generate ROS, and this effect may be more pronounced with a higher degree of bromination.[17]
Caption: Workflow of the MTT cytotoxicity assay.
Genotoxicity Assessment: Ames Test
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. [1] Protocol:
-
Bacterial Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence of a small amount of histidine.
-
Incubation: Plate the treated bacteria on a minimal agar medium lacking histidine and incubate for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
Accurate quantification of brominated phenols in experimental samples is crucial. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose. [18] Protocol:
-
Sample Preparation: Extract the brominated phenols from the sample matrix (e.g., water, soil, biological tissue) using an appropriate solvent and clean-up procedure.
-
Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18). Use a mobile phase gradient to separate the different brominated phenol congeners.
-
Detection: Use a detector, such as a UV-Vis or mass spectrometry (MS) detector, to identify and quantify the eluted compounds.
-
Quantification: Create a calibration curve using standards of known concentrations to determine the concentration of the brominated phenols in the sample.
Conclusion and Future Directions
The available evidence strongly indicates that the toxicity of brominated phenols is directly related to the degree of bromination, with tri-brominated phenols exhibiting the highest toxicity among the mono-, di-, and tri-brominated congeners. This trend is observed across multiple toxicological endpoints, including acute toxicity and endocrine disruption. The underlying mechanisms are linked to the increased lipophilicity and altered electronic properties of the more highly brominated compounds, leading to enhanced bioaccumulation and oxidative stress.
Despite these findings, there are still significant gaps in our understanding of the comparative toxicity of these compounds. [1]More research is needed to fully characterize the genotoxic and carcinogenic potential of mono- and di-brominated phenols. Additionally, further studies are required to elucidate the specific structure-activity relationships that govern their endocrine-disrupting effects. A more comprehensive understanding of the toxicological profiles of this class of compounds is essential for accurate risk assessment and the development of effective regulatory strategies to protect human health and the environment.
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A Comparative Guide to the In Vitro Biological Activity of 2,4-Dibromophloroglucinol
For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of innovation. This guide provides an in-depth technical comparison of the in vitro biological activities of 2,4-dibromophloroglucinol, a halogenated derivative of the naturally occurring phloroglucinol. While direct experimental data for 2,4-dibromophloroglucinol is emerging, this document serves as a comprehensive roadmap for its evaluation, placing it in context with its parent compound, phloroglucinol, and other relevant derivatives. We will delve into its potential antioxidant and anti-inflammatory properties, providing detailed protocols for key in vitro assays and exploring the underlying molecular pathways.
Introduction to 2,4-Dibromophloroglucinol and Its Therapeutic Potential
Phloroglucinol and its derivatives are a class of phenolic compounds found in various natural sources, including plants and marine algae. They are known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. The introduction of halogen atoms, such as bromine, to the phloroglucinol scaffold can significantly modulate its physicochemical properties and biological potency. Bromophenols, in particular, are abundant in marine algae and have demonstrated significant antioxidant and anti-inflammatory potential[1][2][3]. 2,4-Dibromophloroglucinol, as a brominated phloroglucinol, is therefore a compound of considerable interest for drug discovery and development.
This guide will focus on two key areas of in vitro biological activity: antioxidant potential and anti-inflammatory efficacy. We will compare the known activities of phloroglucinol and 2,4-diacetylphloroglucinol with the anticipated, yet to be fully elucidated, activities of 2,4-dibromophloroglucinol and its close analog, 2,4,6-tribromophloroglucinol.
Comparative Analysis of Biological Activities
A direct quantitative comparison of the in vitro biological activities of 2,4-dibromophloroglucinol is hampered by a lack of extensive published data. However, we can create a framework for comparison by examining the activities of its close relatives. The following tables summarize the available IC50 values for phloroglucinol and 2,4-diacetylphloroglucinol in key antioxidant and anti-inflammatory assays. This data provides a valuable benchmark for the future evaluation of 2,4-dibromophloroglucinol.
Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a wide range of diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for assessing in vitro antioxidant activity.
Table 1: Comparative In Vitro Antioxidant Activity (IC50 values)
| Compound | DPPH Assay (µM) | ABTS Assay (µM) |
| Phloroglucinol | 333.0 ± 8.0[4] | ~94.8% inhibition at 40 µM[5] |
| 2,4-Diacetylphloroglucinol | Data not available | Data not available |
| 2,4-Dibromophloroglucinol | Data to be determined | Data to be determined |
| 2,4,6-Tribromophloroglucinol | Data not available | Data not available |
| Ascorbic Acid (Standard) | ~375[6] | - |
| Trolox (Standard) | - | - |
Note: The IC50 value for phloroglucinol in the DPPH assay was converted from µg/ml. The ABTS data for phloroglucinol is presented as percent inhibition at a specific concentration due to the lack of a reported IC50 value in the cited study.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes are critical mediators of the inflammatory response, and their inhibition is a major therapeutic target.
Table 2: Comparative In Vitro Anti-inflammatory Activity (IC50 values)
| Compound | COX-2 Inhibition (µM) | 5-LOX Inhibition (µM) |
| Phloroglucinol | Data not available | Data not available |
| 2,4-Diacetylphloroglucinol | ~19.0 ± 1.4 (iNOS)[7][8] | Data not available |
| 2,4-Dibromophloroglucinol | Data to be determined | Data to be determined |
| 2,4,6-Tribromophloroglucinol | Data not available | Data not available |
| Celecoxib (Standard) | ~0.0016[9] | - |
| Zileuton (Standard) | - | ~0.18[10] |
Experimental Protocols for In Vitro Biological Activity Assays
To empower researchers to fill the existing data gaps for 2,4-dibromophloroglucinol and its brominated analogs, this section provides detailed, field-proven protocols for the key in vitro assays mentioned above.
Antioxidant Activity Assays
Principle: The DPPH assay is a rapid and simple method to evaluate the antioxidant capacity of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Experimental Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Prepare a series of dilutions of the test compound (2,4-dibromophloroglucinol) and the standard antioxidant (e.g., ascorbic acid or Trolox) in methanol. A typical concentration range might be from 1 to 500 µM.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound or standard solution at different concentrations to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a common solvent for both DPPH and many phenolic compounds, ensuring good solubility.
-
Incubation in the Dark: DPPH is light-sensitive, and incubation in the dark prevents its photodegradation, which would lead to inaccurate results.
-
30-Minute Incubation: This time is generally sufficient for the reaction between most antioxidants and DPPH to reach a steady state. However, for slow-reacting compounds, a kinetic study may be necessary.
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation form, which is intensely colored blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.
Experimental Workflow:
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
To a 96-well microplate, add 20 µL of the test compound or standard solution.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes) in the dark.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Causality Behind Experimental Choices:
-
Generation of ABTS•+: The pre-formation of the radical cation ensures a stable reagent for the assay.
-
Absorbance Adjustment: Diluting the ABTS•+ solution to a specific absorbance ensures consistency and reproducibility between experiments.
-
Versatility: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants, making it a versatile method.
Anti-inflammatory Activity Assays
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. The inhibition of PGH2 production is quantified, often through a secondary reaction that produces a fluorescent or colorimetric signal.
Experimental Workflow:
Caption: Workflow for the COX-2 Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute and dilute the COX-2 enzyme according to the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (the substrate) in an appropriate solvent.
-
Prepare serial dilutions of the test compound and a standard inhibitor (e.g., celecoxib).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound or standard inhibitor.
-
Add the COX-2 enzyme solution to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Measurement and Calculation:
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., a fluorometric probe that reacts with the prostaglandin product).
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Pre-incubation with Inhibitor: This step allows for the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent inhibitors.
-
37°C Incubation: This temperature is optimal for the activity of mammalian COX enzymes.
-
Specific Detection Method: The choice of detection method will depend on the specific assay kit being used and should be sensitive enough to detect small changes in enzyme activity.
Principle: This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first step in leukotriene biosynthesis. The inhibition is typically measured by monitoring the decrease in the formation of a downstream product, such as leukotriene B4 (LTB4), often using an ELISA-based method.
Experimental Workflow:
Caption: Workflow for the 5-Lipoxygenase (5-LOX) Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the 5-LOX enzyme solution as per the supplier's guidelines.
-
Prepare the arachidonic acid substrate solution.
-
Prepare serial dilutions of the test compound and a standard inhibitor (e.g., zileuton).
-
-
Assay Procedure:
-
In a suitable reaction vessel, pre-incubate the 5-LOX enzyme with the test compound or standard inhibitor for a short period at room temperature.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate the reaction mixture for a specified time at room temperature.
-
-
Measurement and Calculation:
-
Terminate the reaction and quantify the amount of product formed (e.g., LTB4) using a specific and sensitive method like an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the percentage of 5-LOX inhibition and determine the IC50 value.
-
Causality Behind Experimental Choices:
-
ELISA for Detection: ELISA provides a highly specific and sensitive method for quantifying the production of specific leukotrienes, offering a robust endpoint for the assay.
-
Room Temperature Incubation: Many 5-LOX assays are performed at room temperature, which is sufficient for enzymatic activity.
-
Cell-Free vs. Cell-Based: While cell-free assays are useful for direct enzyme inhibition studies, cell-based assays using, for example, stimulated neutrophils, can provide more physiologically relevant data by accounting for cell permeability and metabolism of the test compound[1].
Mechanistic Insights: Key Signaling Pathways
The antioxidant and anti-inflammatory activities of phloroglucinol derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of 2,4-dibromophloroglucinol.
The NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response[1][2][3]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of a wide array of pro-inflammatory mediators, including COX-2, iNOS, and various cytokines. Many anti-inflammatory compounds, including some phloroglucinol derivatives, exert their effects by inhibiting one or more steps in the NF-κB signaling pathway[11].
Caption: The NF-κB signaling pathway in inflammation.
The Nrf2/HO-1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). HO-1 catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which contribute to the resolution of oxidative stress and inflammation[12]. Activation of the Nrf2/HO-1 pathway is a key mechanism by which many phenolic compounds exert their antioxidant and anti-inflammatory effects[13].
Caption: The Nrf2/HO-1 antioxidant response pathway.
Conclusion and Future Directions
While the full biological activity profile of 2,4-dibromophloroglucinol remains to be comprehensively elucidated, its structural similarity to other bioactive phloroglucinol derivatives suggests a high potential for significant antioxidant and anti-inflammatory properties. This guide provides the necessary framework and detailed experimental protocols for researchers to systematically investigate these activities. By generating robust in vitro data for 2,4-dibromophloroglucinol and its analogs, the scientific community can move closer to understanding its therapeutic potential and paving the way for further preclinical and clinical development. The exploration of halogenated natural products and their derivatives continues to be a promising avenue for the discovery of novel therapeutic agents.
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R-H, P., & M-J, C. (2023). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. PubMed Central. [Link]
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Liu, X., & Li, X. (2011). Bromophenols in marine algae and their bioactivities. PubMed. [Link]
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Liu, M., & Li, X. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. NIH. [Link]
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Liu, X., & Li, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. MDPI. [Link]
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Mayer, A. M. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed Central. [Link]
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Marasinghe, C. K., Jung, W. K., & Je, J. Y. (2023). Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages. PubMed. [Link]
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Saber, F. R., & El-Kashoury, E. A. (2024). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Digital CSIC. [Link]
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S. Sinha, et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. NIH. [Link]
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Wang, W., & Li, X. (2017). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed Central. [Link]
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Cabrita, A. R., & Vale, C. (2010). Halogenated Compounds from Marine Algae. MDPI. [Link]
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Yildirim, A., & Kutlu, T. (2015). IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. ResearchGate. [Link]
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Chen, J., & Wang, Y. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]
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Science.gov. (n.d.). dpph assay ic50. Science.gov. [Link]
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Wang, W., & Li, X. (2018). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Frontiers. [Link]
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Zhang, Y., & Li, X. (2022). Advances in the Study of Halogenated Natural Products. ResearchGate. [Link]
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Marasinghe, C. K., Jung, W. K., & Je, J. Y. (2023). Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages. PubMed. [Link]
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Li, N., Khan, S. I., Qiu, S., & Li, X. C. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. PubMed Central. [Link]
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Wang, W., & Li, X. (2018). IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. [Link]
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Li, X., & Wang, W. (2016). Phloroglucinols with Antioxidant Activities Isolated from Lysidice rhodostegia. MDPI. [Link]
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Al-Ishaq, R. K., & Al-ani, W. (2019). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
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Kim, M. J., & Jeon, J. (2016). Antioxidant and anti‐inflammatory activity of phloroglucinol from seaweeds. ResearchGate. [Link]
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Marković, Z., & Dimitrić Marković, J. (2020). Comparison of the scavenging capacities of phloroglucinol and 2,4,6-trihydroxypyridine towards HO˙ radical: a computational study. NIH. [Link]
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Shafiq, Z., & Yousuf, M. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PubMed Central. [Link]
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Archana, I., & Vijayalakshmi, K. (2018). ANTIOXIDANT POTENTIAL OF PHLOROGLUCINOL; AN IN-VITRO APPROACH. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Costa, R. M., & Santos, C. (2012). Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line. PubMed. [Link]
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Li, N., Khan, S. I., Qiu, S., & Li, X. C. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. MDPI. [Link]
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Li, N., Khan, S. I., Qiu, S., & Li, X. C. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. PubMed. [Link]
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Marasinghe, C. K., Jung, W. K., & Je, J. Y. (2023). Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages. PubMed. [Link]
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Saber, F. R., & El-Kashoury, E. A. (2024). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. PubMed. [Link]
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Singh, I. P., & Bharate, S. B. (2021). Recent advances in the synthesis of natural products containing the phloroglucinol motif. Royal Society of Chemistry. [Link]
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Elessawy, F. E. M., & Ali, H. M. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PubMed Central. [Link]
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Li, X., & Wang, W. (2016). Phloroglucinols with Antioxidant Activities Isolated from Lysidice rhodostegia. PubMed Central. [Link]
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Singh, I. P., & Bharate, S. B. (2021). Recent advances in the synthesis of natural products containing the phloroglucinol motif. ResearchGate. [Link]
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Kulesh, O. O., & Yaremenko, V. D. (2020). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]
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Zhang, H. Y., & Ji, H. F. (2007). Structure–antioxidant activity relationships of gallic acid and phloroglucinol. ResearchGate. [Link]
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Lv, N., Gu, C. C., Zou, X., Min, L., Cheng, M. J., & Li, C. C. (2022). Recent advances in the total synthesis of polycyclic phloroglucinol natural products. Royal Society of Chemistry. [Link]
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Minarti, & Sari, F. P. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
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Watanabe, J., & Oonishi, R. (2021). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. [Link]
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Kumar, V., & Singh, S. (2023). Investigating the antioxidant activity enhancer effect of Cyamopsis tetragonoloba seed extract on phenolic phytochemicals. Frontiers. [Link]
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Yilmaz, B., & Aksoy, A. (2021). Antioxidant activity assessed by DPPH•, ABTS•+ antiradical scavenging... ResearchGate. [Link]
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A Researcher's Guide to Evaluating 2,4,6-tribromobenzene-1,3,5-triol Reference Standards: A Comparative Analysis of Certificates of Analysis
For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is paramount. The Certificate of Analysis (COA) is the primary document attesting to the quality and purity of such a standard. This guide provides an in-depth technical comparison of what to look for in a COA for 2,4,6-tribromobenzene-1,3,5-triol, a key building block in synthetic and materials chemistry. We will explore the critical analytical tests, interpret the data, and provide insights into how to select a reference standard that ensures the reliability and reproducibility of your experimental results.
The Critical Role of a Well-Characterized 2,4,6-tribromobenzene-1,3,5-triol Reference Standard
2,4,6-tribromobenzene-1,3,5-triol, also known as tribromophloroglucinol, is a highly functionalized aromatic compound. Its unique structure, featuring a benzene ring with three hydroxyl groups and three bromine atoms, makes it a valuable precursor in the synthesis of a wide range of molecules, from pharmaceuticals to advanced materials.[1] The purity and identity of this starting material directly impact the outcome of complex multi-step syntheses. Impurities can lead to unwanted side reactions, lower yields, and difficulties in purification of the final product. Therefore, a thoroughly characterized reference standard with a comprehensive COA is not just a formality but a critical component of rigorous scientific research.
Deconstructing the Certificate of Analysis: A Multi-faceted Approach to Quality Assessment
A robust COA for a reference standard like 2,4,6-tribromobenzene-1,3,5-triol should provide a holistic view of the material's identity, purity, and potential contaminants. It should go beyond a simple purity value and include data from a suite of orthogonal analytical techniques. Each test provides a unique piece of the quality puzzle, and together they build a comprehensive profile of the reference standard.
The following diagram illustrates the logical workflow for the comprehensive analysis of a 2,4,6-tribromobenzene-1,3,5-triol reference standard, from initial identification to final purity assessment.
Caption: Analytical workflow for qualifying a 2,4,6-tribromobenzene-1,3,5-triol reference standard.
Comparative Analysis of Key Analytical Techniques
Let's delve into the specific analytical tests that should be present on a COA for 2,4,6-tribromobenzene-1,3,5-triol and how to interpret the results. We will compare hypothetical data from two different suppliers to highlight the importance of a comprehensive analysis.
| Analytical Test | Supplier A (Exemplary COA) | Supplier B (Minimal COA) | Why it Matters (Expertise & Experience) |
| Identity | |||
| ¹H NMR | Conforms to structure | Not provided | Confirms the presence and connectivity of protons in the molecule. For 2,4,6-tribromobenzene-1,3,5-triol, a single peak for the hydroxyl protons would be expected, with its chemical shift being solvent-dependent. |
| ¹³C NMR | Conforms to structure | Not provided | Verifies the carbon skeleton of the molecule. Due to the symmetry of the molecule, only two signals would be expected in the ¹³C NMR spectrum. |
| Mass Spectrometry (MS) | [M-H]⁻ = 361.8 m/z | Not provided | Confirms the molecular weight of the compound. The isotopic pattern for three bromine atoms is a highly characteristic signature that should be clearly visible. |
| FTIR Spectroscopy | Conforms to structure | Not provided | Identifies the functional groups present. Key stretches for O-H and C-Br bonds should be clearly identifiable. |
| Purity | |||
| Purity by HPLC (UV, 220 nm) | 99.8% | 98.5% | HPLC is the workhorse for purity assessment, separating the main component from any organic impurities. A high-quality standard should have a purity of ≥99.5%. |
| Residual Solvents & Water | |||
| Thermogravimetric Analysis (TGA) | <0.1% weight loss up to 150 °C | Not provided | Determines the amount of volatile impurities, including residual solvents from the synthesis and purification process.[2][3] |
| Water Content (Karl Fischer) | 0.05% | Not provided | Specifically quantifies the water content, which is crucial for accurate weighing and concentration calculations. |
| Overall Purity (Mass Balance) | 99.6% | Not Calculated | The most accurate representation of purity, calculated by subtracting the percentages of all identified impurities (organic, water, residual solvents) from 100%. |
In-depth Look at Experimental Protocols
To provide a deeper understanding of the data presented in a COA, we will now detail the experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: Reverse-phase HPLC is an ideal method for separating 2,4,6-tribromobenzene-1,3,5-triol from potential impurities, such as starting materials (phloroglucinol), under- or over-brominated species, and other synthesis byproducts. The use of a diode array detector (DAD) allows for the monitoring of multiple wavelengths, ensuring that all UV-active impurities are detected.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of the reference standard and dissolve in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: ¹H and ¹³C NMR are powerful techniques for unequivocally confirming the chemical structure of 2,4,6-tribromobenzene-1,3,5-triol. The high symmetry of the molecule leads to a simple and highly characteristic NMR spectrum.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The hydroxyl protons will likely appear as a broad singlet.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the C₃v symmetry, only two signals are expected: one for the carbon atoms bearing the hydroxyl groups and one for the carbon atoms bearing the bromine atoms.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering orthogonal confirmation of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, typically coupled to an HPLC or a direct infusion source. Electrospray ionization (ESI) in negative mode is often suitable for phenolic compounds.
-
Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in negative ion mode. The deprotonated molecule [M-H]⁻ should be observed. The characteristic isotopic pattern of three bromine atoms (due to the natural abundance of ⁷⁹Br and ⁸¹Br) provides a definitive confirmation of the presence of three bromine atoms in the molecule.
The Interrelation of Analytical Tests for a Comprehensive Quality Profile
The following diagram illustrates how different analytical tests contribute to the overall quality assessment of the reference standard. Each test provides a piece of information that, when combined, gives a high degree of confidence in the material's suitability for its intended use.
Caption: Relationship between analytical tests and quality attributes for a reference standard.
Conclusion: Making an Informed Decision
When selecting a 2,4,6-tribromobenzene-1,3,5-triol reference standard, a detailed and comprehensive Certificate of Analysis is non-negotiable. Do not be swayed by a high purity value alone. Scrutinize the COA for evidence of a multi-technique analytical approach. A supplier that provides data from NMR, MS, FTIR, HPLC, TGA, and Karl Fischer demonstrates a commitment to quality and provides you with the assurance needed to proceed with your research confidently. By understanding the "why" behind each test and how to interpret the data, you can make an informed decision and ensure the integrity of your scientific work.
References
- de la Calle, M. B., & Quoilin, J. (Eds.). (2012).
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
- Gorinstein, S., et al. (2004). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Food Chemistry, 87(3), 469-476.
- Huber, L. (2007).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
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A Comparative Guide to the Use of Deuterated 1,3,5-Tribromobenzene as an Internal Standard
For researchers, scientists, and drug development professionals, the unwavering pursuit of analytical precision is the bedrock of credible data. In the landscape of quantitative analysis, particularly when employing powerful techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the selection of an appropriate internal standard (IS) is a decision of paramount importance.[1] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls to correct for variations that are an inherent part of the analytical workflow.[1][2] This guide provides an in-depth, objective comparison of deuterated 1,3,5-tribromobenzene (1,3,5-TBB-d3) as an internal standard against other alternatives, supported by established principles and detailed experimental frameworks.
The Foundational Role of the Internal Standard
The core principle of using an internal standard is to mitigate variability that can arise during sample preparation, injection, and instrumental analysis.[1][3] By adding a constant amount of the IS to every sample, any physical or chemical changes affecting the analyte of interest should, in theory, affect the internal standard to the same degree. Consequently, by measuring the ratio of the analyte's response to the IS's response, variations can be normalized, leading to significantly improved accuracy and precision in the final quantitative result.[2][4]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Among the various types of internal standards, stable isotope-labeled (SIL) versions of the analyte are widely considered the "gold standard," especially in mass spectrometry.[3][5][6][7] Deuterated compounds, where hydrogen atoms are replaced by deuterium, are the most common type of SIL-IS.[7] Because they are chemically almost identical to the analyte, they exhibit nearly the same physicochemical properties.[4][7] This near-perfect mimicry ensures they co-elute chromatographically and experience similar extraction efficiencies and ionization effects (suppression or enhancement) in the mass spectrometer.[3][5][8] This allows for the most effective compensation for the "matrix effect," a notorious phenomenon in complex biological and environmental samples where co-eluting substances interfere with the analyte's ionization.[6][8][9]
Deuterated 1,3,5-Tribromobenzene: A Profile
1,3,5-Tribromobenzene is a symmetrical, halogenated aromatic compound.[10][11] Its deuterated analogue, 1,3,5-Tribromobenzene-d3, replaces the three hydrogen atoms on the benzene ring with deuterium atoms.[12]
Key Properties of 1,3,5-Tribromobenzene-d3 as an Internal Standard:
-
Chemical Inertness: Its stable aromatic structure makes it relatively inert, preventing it from degrading during sample workup.
-
Analyte Similarity: It is an ideal internal standard for the quantification of non-deuterated 1,3,5-tribromobenzene and other structurally related brominated aromatic compounds, such as brominated flame retardants (BFRs).[13][14]
-
Mass Spectrometric Detection: The mass difference between 1,3,5-TBB (m/z ~315) and 1,3,5-TBB-d3 (m/z ~318) is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection.[15][16]
-
Versatility: It can be employed as an internal standard for quantitative analysis across various platforms, including NMR, GC-MS, and LC-MS.[12]
The logical framework for how a deuterated internal standard provides superior analytical correction is illustrated below.
Caption: Logical relationship of how deuterated standards correct for analytical variability.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The choice of internal standard is a critical decision that profoundly impacts method reliability.[3] A structural analog IS is a compound that is chemically similar but not identical to the analyte. While often more accessible and less expensive than a SIL-IS, its performance can be compromised.[17]
| Performance Characteristic | Deuterated Internal Standard (e.g., 1,3,5-TBB-d3) | Structural Analog Internal Standard | Causality Behind Performance |
| Co-elution with Analyte | Nearly identical retention time.[3][5] | Different retention time. | Because the deuterated IS is chemically identical, it interacts with the stationary and mobile phases in the same way as the analyte, ensuring they experience the same conditions at the same time. |
| Extraction Recovery | Very closely mimics the analyte's recovery.[3][5] | May have significantly different extraction recovery. | Identical physicochemical properties (e.g., polarity, solubility) mean the deuterated IS and analyte partition between phases almost identically during extraction. |
| Ionization Efficiency | Experiences similar ionization suppression or enhancement as the analyte.[3][8] | Ionization characteristics can differ significantly. | Co-elution ensures both compounds enter the mass spectrometer ion source simultaneously, where they are subjected to the same matrix-induced ionization effects. |
| Accuracy & Precision | High accuracy and precision.[17] | Can lead to bias and higher variability. | Superior correction for multiple sources of error throughout the workflow minimizes systematic and random errors, as reflected in low Relative Error (%RE) and Relative Standard Deviation (%RSD). |
| Regulatory Acceptance | Considered the "gold standard" and preferred by regulatory agencies like the EMA and FDA.[18][19] | May require extensive justification and validation; can be rejected by regulators if not a close analog.[18] | Regulatory bodies recognize that SIL-IS provides the most robust and reliable data for bioanalytical method validation. |
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. The following sections detail generalized workflows that can be adapted for specific applications.
Experimental Workflow for Quantification of Brominated Flame Retardants
This workflow outlines the analysis of a BFR (e.g., Polybrominated Diphenyl Ether, PBDE) in an environmental sediment sample using 1,3,5-TBB-d3 as an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Step-by-Step Methodology:
-
Preparation of Standards:
-
Prepare a primary stock solution of the target BFR analyte and 1,3,5-TBB-d3 in a suitable solvent (e.g., toluene) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working calibration standards containing a fixed concentration of 1,3,5-TBB-d3 and varying concentrations of the BFR analyte.
-
Prepare Quality Control (QC) samples at low, medium, and high concentration levels in a certified blank matrix.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 g of the homogenized sediment sample into an extraction thimble.
-
Add a precise volume of the 1,3,5-TBB-d3 working solution to the sample.
-
Perform Soxhlet extraction for 18-24 hours using a suitable solvent mixture (e.g., 1:1 hexane:acetone).[14]
-
Concentrate the extract and perform a cleanup step, such as passing it through a multi-layer silica gel column, to remove interfering matrix components.[13][14]
-
Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of injection solvent (e.g., isooctane).
-
-
GC-MS Instrumental Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A capillary column appropriate for BFR analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL splitless injection.
-
Oven Program: A temperature gradient optimized to separate the target analyte from other compounds.
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the BFR analyte and 1,3,5-TBB-d3.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
-
Protocol for Method Validation: Matrix Effect Evaluation
The evaluation of matrix effects is a critical component of method validation, as stipulated by regulatory bodies like the FDA and EMA.[3][19]
Objective: To assess the degree of ion suppression or enhancement caused by the sample matrix.
Procedure:
-
Prepare Three Sets of Samples: [3]
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard (1,3,5-TBB-d3) into the final injection solvent.
-
Set B (Post-Extraction Spike): Extract multiple sources of blank biological/environmental matrix. Spike the analyte and IS into the extracted matrix after all preparation steps are complete.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process begins.
-
-
Analysis: Analyze all three sets of samples using the established analytical method.
-
Calculation:
-
Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
IS-Normalized Matrix Effect: This is calculated by dividing the ME of the analyte by the ME of the internal standard. An ideal deuterated IS will have a normalized ME value very close to 1.0, indicating perfect compensation.[6][20]
-
Conclusion
The selection of an internal standard is not merely a procedural step but a fundamental decision that dictates the quality and reliability of quantitative data. While structural analogs can be used, they often fail to adequately correct for the multifaceted variations inherent in complex analytical workflows. Deuterated internal standards, such as 1,3,5-tribromobenzene-d3, represent the pinnacle of analytical precision.[21] By behaving as a near-perfect chemical twin to the analyte, it provides superior correction for sample loss, instrumental variability, and, most critically, unpredictable matrix effects.[22] For researchers in fields from environmental testing to pharmaceutical development, investing in and properly validating a method with a deuterated internal standard is a critical step toward ensuring data of the highest integrity and authority.
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Retrieved from [Link]
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YouTube. (2023). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. Retrieved from [Link]
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Semantic Scholar. (n.d.). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Retrieved from [Link]
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Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. Retrieved from [Link]
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Anal Chem. (2015). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Retrieved from [Link]
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ResolveMass. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Nilu.no. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Retrieved from [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
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MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]
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LCGC International. (2014). When Should an Internal Standard be Used? Retrieved from [Link]
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LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
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Al-Qaim, F. F., & Abdullah, M. P. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. The Scientific World Journal, 2013, 839243. Retrieved from [Link]
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Anal Chem. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved from [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
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Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International journal of environmental research and public health, 9(11), 4163–4184. Retrieved from [Link]
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Introduction: The Significance of Bromophenol Isomer Cytotoxicity
An In-Depth Technical Guide to the Comparative Cytotoxicity of Bromophenol Isomers for Researchers and Drug Development Professionals
Bromophenols (BPs) are a class of halogenated aromatic compounds found both as natural products in marine organisms and as synthetic chemicals used in flame retardants, pesticides, and as intermediates in chemical manufacturing.[1][2] Their prevalence in the environment and detection in human tissues have raised concerns about their potential toxic effects.[2][3] For researchers in toxicology and drug development, understanding the structure-activity relationship (SAR) of these compounds is critical. The position and number of bromine atoms on the phenol ring can dramatically alter their biological activity, including their cytotoxicity.[4][5]
This guide provides a comparative analysis of the cytotoxicity of different bromophenol isomers, grounded in experimental data. We will explore the underlying molecular mechanisms, detail the methodologies for assessment, and present a logical framework for evaluating these compounds.
Pillar 1: Causality in Experimental Design - Choosing the Right Assays
Assessing cytotoxicity is not a one-size-fits-all process. The choice of assay depends on the specific question being asked about the cell's fate. The two most common and complementary approaches involve evaluating metabolic activity and cell membrane integrity.
Metabolic Viability Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that provides an indication of a cell's metabolic health, which is often used as a proxy for cell viability.[6]
-
Principle of Action: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product. The quantity of formazan produced is directly proportional to the number of metabolically active cells. A decrease in metabolic activity is therefore interpreted as a cytotoxic or anti-proliferative effect.
-
Why It's Chosen: The MTT assay is widely used due to its high sensitivity, reliability, and suitability for high-throughput screening.[6] It provides a robust quantitative measure of how a compound, such as a bromophenol isomer, interferes with fundamental cellular respiratory and metabolic processes.
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.
-
Principle of Action: Lactate dehydrogenase is a stable enzyme present in the cytoplasm of all cells.[7] Under normal conditions, it remains within the cell. However, when the cell membrane is compromised—a hallmark of late-stage apoptosis and necrosis—LDH is released into the extracellular culture medium.[8] The assay measures the enzymatic activity of this released LDH, which catalyzes the conversion of lactate to pyruvate.[7] The amount of LDH activity in the supernatant is proportional to the number of lysed cells.
-
Why It's Chosen: This assay directly measures cell death resulting from membrane damage. It is an excellent counterpoint to the MTT assay because it quantifies cell lysis rather than metabolic slowdown. Using both assays helps to distinguish between cytostatic effects (inhibition of proliferation) and overt cytotoxic effects (cell death).
Pillar 2: Comparative Cytotoxicity - A Structure-Activity Relationship
Experimental data reveals a clear structure-activity relationship among bromophenol isomers. The primary determinants of cytotoxicity are the number and position of bromine substituents on the phenol ring.
A general trend observed is that cytotoxicity increases with the number of halogen substitutions.[4][9] Studies comparing various halophenols found that for compounds with the same halogen, more substitution sites lead to greater cytotoxicity.[9]
Table 1: Comparative Toxicity of Bromophenol Isomers in Aquatic Organisms
| Compound | Test Organism | Endpoint | EC50 (mg/L) | Reference |
|---|---|---|---|---|
| 2,6-Dibromophenol (2,6-DBP) | Daphnia magna | Immobilization | 2.78 | [5] |
| 2,4-Dibromophenol (2,4-DBP) | Daphnia magna | Immobilization | 2.17 | [5] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Daphnia magna | Immobilization | 1.57 | [5] |
| 2,6-Dibromophenol (2,6-DBP) | Scenedesmus quadricauda | Growth Inhibition | 9.90 | [5] |
| 2,4-Dibromophenol (2,4-DBP) | Scenedesmus quadricauda | Growth Inhibition | 8.73 | [5] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Scenedesmus quadricauda | Growth Inhibition | 2.67 |[5] |
EC50 (Half Maximal Effective Concentration) is the concentration of a substance that causes a 50% maximal effect. A lower EC50 value indicates higher toxicity.
The data in Table 1 clearly illustrates this principle. For both Daphnia magna and the alga S. quadricauda, the toxicity ranking is 2,4,6-TBP > 2,4-DBP > 2,6-DBP.[5] This demonstrates that the tribrominated phenol is significantly more toxic than the dibrominated isomers.[5]
Furthermore, when comparing different types of halogens at the same substitution sites, the toxicity trend is generally iodophenols > bromophenols > chlorophenols.[9] However, some isomers, like 2-bromophenol, have been shown to exhibit relatively low cytotoxicity compared to other halophenolic compounds.[9]
Pillar 3: Unraveling the Mechanisms of Toxicity
The cytotoxic effects of bromophenols are not merely a result of non-specific cellular damage. They often trigger specific, programmed cell death pathways and induce oxidative stress.
Induction of Apoptosis
Apoptosis is a form of programmed cell death crucial for eliminating damaged cells without inducing inflammation.[10][11] In contrast, necrosis is an uncontrolled form of cell death resulting from severe injury that often triggers an inflammatory response.[11][12] Several bromophenols, particularly those with higher bromination, have been shown to be potent inducers of apoptosis.[13][14]
Studies on 2,4,6-Tribromophenol (2,4,6-TBP) and Pentabromophenol (PBP) in human peripheral blood mononuclear cells (PBMCs) revealed that these compounds induce apoptosis primarily through the intrinsic, or mitochondrial, pathway.[13][14] Key events in this process include:
-
Increased Intracellular Calcium (Ca2+): Exposure to BPs can elevate cytosolic Ca2+ levels.[13][15]
-
Mitochondrial Membrane Potential (ΔΨm) Depletion: The increase in Ca2+ disrupts mitochondrial function, leading to a loss of the mitochondrial membrane potential.[13]
-
Caspase Activation: This mitochondrial distress triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[13][14]
-
PARP-1 Cleavage and DNA Fragmentation: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), leading to DNA fragmentation and the characteristic morphological changes of apoptosis.[13][14]
Pentabromophenol was found to be a more potent inducer of apoptosis than 2,4,6-TBP.[13]
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies. [16]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Include wells for controls (untreated cells) and blanks (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the bromophenol isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Add fresh medium to control wells.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [16]6. Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.
-
Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). [16]A reference wavelength of >650 nm can be used to subtract background absorbance. 9. Calculation: Calculate the percentage of cell viability using the formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Protocol 2: LDH Release Assay
This protocol is based on established principles for measuring membrane integrity. [17]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. It is crucial to use medium with low or no serum during the assay, as serum contains LDH which can increase background levels. 2. Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells. 3. Supernatant Transfer: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new, clean flat-bottom 96-well plate. This contains the released LDH (LDH release).
-
Total LDH Lysate (Optional but Recommended): To the original plate containing the remaining cells, add 1/10 volume of a lysis solution (e.g., 1% Triton X-100) to each well. Incubate for 45 minutes to lyse all remaining cells and release their total LDH content. [17]Centrifuge the plate again and collect the supernatant. This serves as the maximum LDH control.
-
Enzymatic Reaction: Prepare an LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a cofactor like NAD⁺). Add the reaction mixture to the wells of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the samples will catalyze the reduction of NAD⁺ to NADH, which then reduces a tetrazolium salt to a colored formazan product. 7. Measurement: Measure the absorbance of the samples on a microplate reader at the wavelength specified by the kit (e.g., 450-490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Absorbance of Treated Supernatant - Absorbance of Spontaneous Control) / (Absorbance of Maximum LDH Control - Absorbance of Spontaneous Control)] x 100
-
Conclusion and Future Directions
The cytotoxic potential of bromophenol isomers is intrinsically linked to their chemical structure, with toxicity generally increasing with the degree of bromination. The primary mechanisms of cell death involve the induction of apoptosis via the mitochondrial pathway and the generation of oxidative stress.
For professionals in drug development and toxicology, this comparative guide underscores the necessity of a multi-assay approach. Combining metabolic assays like MTT with membrane integrity assays like LDH provides a more complete and nuanced picture of a compound's cytotoxic profile. Future research should focus on expanding the range of isomers tested on various human cell lines and further elucidating the specific signaling pathways perturbed by these environmental contaminants.
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A Senior Application Scientist's Guide to the Selection of Analytical Standards for Brominated Flame Retardant (BFR) Metabolite Identification
Introduction: The Growing Imperative for BFR Metabolite Analysis
Brominated flame retardants (BFRs) have been incorporated into a vast array of consumer products, from electronics to furniture, to inhibit fire propagation.[1][2] However, their widespread use has led to ubiquitous environmental contamination.[2][3] These compounds are persistent, bioaccumulative, and pose significant health risks, including endocrine disruption and neurotoxicity.[4] The analytical challenge extends beyond the parent compounds to their metabolites, which can be equally or even more toxic. As a result, robust and reliable analytical methods are paramount for researchers in environmental science, toxicology, and drug development to accurately assess exposure and understand the metabolic fate of these compounds.
This guide provides a comparative analysis of the current analytical strategies and standards for identifying BFR metabolites. We will delve into the causality behind experimental choices, from sample preparation to instrumental analysis, to equip you with the expertise to develop and validate trustworthy methods for this challenging class of analytes.
The Analytical Challenge: Navigating Physicochemical Diversity
A primary hurdle in developing comprehensive analytical methods for BFRs and their metabolites is the vast range of their physicochemical properties.[1] These compounds vary significantly in molecular weight, polarity, and thermal stability. For instance, polybrominated diphenyl ethers (PBDEs) are relatively nonpolar, whereas their hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) metabolites, along with compounds like tetrabromobisphenol A (TBBPA), exhibit higher polarity.[5][6] This diversity necessitates a multi-faceted analytical approach, as a single method is often insufficient for comprehensive screening.
PART 1: Sample Preparation — The Foundation of Accurate Quantification
The goal of sample preparation is to isolate the target BFR metabolites from complex biological and environmental matrices (e.g., serum, tissue, soil, sludge) while removing interfering substances. The choice of technique is dictated by the matrix, the physicochemical properties of the target analytes, and the desired sample throughput.
Common Extraction and Cleanup Techniques
Several extraction techniques are employed for BFRs, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Accelerated Solvent Extraction (ASE), and the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4]
-
Solid-Phase Extraction (SPE): This is a frequently used technique for biological samples like serum.[4] A notable advancement involves using acidified diatomaceous earth as an SPE adsorbent, which effectively serves as a defatting material and allows for the simultaneous determination of BFRs and their metabolites with varying polarities from a single serum sample.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE remains a common method, particularly for tissue samples, due to its efficiency in isolating a majority of flame retardant biomarkers.[4][6]
-
Cleanup: Following extraction, a cleanup step is crucial to remove co-extracted matrix components like lipids that can interfere with instrumental analysis. Common techniques include gel permeation chromatography (GPC) and the use of sorbents like acidified silica gel and Florisil.[1][6] Acidified silica is particularly effective at reducing emulsifications that can occur during extraction, thereby enhancing extraction efficiencies.[6]
Comparison of Sample Preparation Methodologies
| Technique | Typical Matrix | Principle | Advantages | Disadvantages | Experimental Data Insights |
| Solid-Phase Extraction (SPE) | Serum, Water, Urine[4][5] | Differential partitioning between a solid sorbent and a liquid phase. | High selectivity, reduced solvent consumption, potential for automation. | Can be costly, method development can be complex. | A method using acidified diatomaceous earth for human serum showed recoveries of 67–134% for a wide range of BFRs and metabolites.[6] |
| Liquid-Liquid Extraction (LLE) | Tissues, Serum[4] | Partitioning of analytes between two immiscible liquid phases. | Simple, inexpensive, effective for a broad range of compounds. | Labor-intensive, uses large volumes of organic solvents, can form emulsions. | A foundational technique often used as a benchmark for newer methods.[4] |
| QuEChERS | Tissues, Food[4] | A streamlined approach combining extraction with a salting-out step and dispersive SPE for cleanup. | Fast, high throughput, low solvent use, robust.[4] | May have lower recoveries for certain analyte/matrix combinations compared to exhaustive methods. | Increasingly adopted for its efficiency in isolating analytes from complex matrices.[4] |
| Gel Permeation Chromatography (GPC) | Tissues, Sludge | Size-exclusion chromatography to separate large molecules (lipids) from smaller analytes. | Effective for lipid removal from fatty samples. | Time-consuming, requires specialized equipment. | Often used as a cleanup step in methods for analyzing BFRs in sewage sludge and human serum.[3][6] |
PART 2: Instrumental Analysis — Separation and Detection Strategies
The instrumental analysis of BFR metabolites typically involves a combination of chromatography for separation and mass spectrometry for detection and quantification.[4][7]
Chromatographic Separation: GC vs. LC
-
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is the traditional and widely used technique for analyzing semi-volatile and thermally stable BFRs like PBDEs and their MeO-PBDE metabolites.[4][6] For hydroxylated metabolites (OH-PBDEs), a derivatization step is often required to increase their volatility and improve chromatographic performance.[4]
-
Liquid Chromatography (LC): LC coupled with tandem mass spectrometry (LC-MS/MS) is increasingly preferred for more polar, less volatile, and thermally labile BFRs and metabolites, such as TBBPA, HBCD isomers, and OH-PBDEs.[3][5] LC-MS/MS avoids the high temperatures of the GC inlet, preventing the thermal degradation of sensitive compounds like BDE-209 and HBCD.[3]
Mass Spectrometric Detection
Mass spectrometry is the gold standard for the reliable identification and quantification of BFRs due to its high sensitivity and selectivity.[7][8][9]
-
Ionization Sources:
-
Electron Ionization (EI): A hard ionization technique used in GC-MS that produces extensive fragmentation, which is useful for structural elucidation but may result in a weak or absent molecular ion.[10]
-
Electron Capture Negative Ionization (ECNI): A soft ionization technique for GC-MS that is highly sensitive for electronegative compounds like BFRs, often providing a strong molecular ion signal.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): A soft ionization source that can be coupled with both GC and LC. GC-APCI-MS is particularly promising for highly brominated congeners, offering improved sensitivity (LODs < 10 fg) and producing highly abundant molecular ions, which is advantageous for tandem MS.[10]
-
Electrospray Ionization (ESI): The most common ion source for LC-MS, ideal for polar and ionic compounds.[8]
-
-
Mass Analyzers:
-
Triple Quadrupole (QqQ): The workhorse for targeted quantification due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[9][11]
-
Time-of-Flight (TOF) and Orbitrap: High-resolution mass spectrometry (HRMS) instruments that provide highly accurate mass measurements, enabling the confident identification of unknown metabolites and differentiation between compounds with the same nominal mass.[11]
-
Comparison of Instrumental Analysis Platforms
| Platform | Analyte Class | Ionization | Advantages | Disadvantages | Typical LODs |
| GC-MS | PBDEs, MeO-PBDEs, other nonpolar BFRs | EI, ECNI | High separation efficiency, established libraries.[4] | Requires derivatization for polar metabolites, thermal degradation risk.[3][4] | Low pg to fg range |
| GC-APCI-MS/MS | Highly brominated BFRs (e.g., BDE-209) | APCI | Excellent sensitivity (<10 fg), strong molecular ion signal.[10] | Less common than EI/ECNI sources. | < 10 fg[10] |
| LC-MS/MS | OH-PBDEs, HBCD, TBBPA, polar metabolites | ESI, APCI | Analyzes polar and thermolabile compounds without derivatization, high specificity.[3][5] | Matrix effects can be more pronounced. | pg/mL range[6] |
| LC-HRMS (TOF, Orbitrap) | Unknown metabolite screening, confirmation | ESI, APCI | High mass accuracy for unambiguous formula determination.[11] | Higher instrument cost, more complex data analysis. | Varies by instrument and analyte |
PART 3: A Validated Workflow for Comprehensive BFR Metabolite Analysis
To achieve trustworthy and reproducible results, a self-validating system is essential. This involves a well-defined protocol, the use of appropriate standards, and rigorous quality control. Below is a detailed workflow that combines SPE with both LC-MS/MS and GC-MS for comprehensive coverage of BFRs and their key metabolites in human serum.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the analysis of BFR metabolites.
Step-by-Step Methodology
-
Sample Collection & Storage: Collect whole blood in tubes without anticoagulant. Allow to clot, then centrifuge to separate serum. Store serum at -80°C until analysis to prevent degradation.[12][13]
-
Internal Standard Spiking: Before extraction, spike a known amount of serum (e.g., 1 mL) with a mixture of stable isotope-labeled internal standards corresponding to the target analytes. This is crucial for accurate quantification via isotope dilution, as it corrects for matrix effects and variations in extraction recovery.
-
Solid-Phase Extraction (SPE):
-
Condition an acidified diatomaceous earth SPE cartridge.
-
Load the spiked serum sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol) to remove polar interferences.
-
-
Elution and Fractionation:
-
Elute the analytes from the SPE cartridge using appropriate organic solvents.
-
A key step is to perform a sequential elution to separate the analytes into fractions based on polarity. For example, an initial elution with a moderately polar solvent can isolate TBBPA, HBCD isomers, and OH-BDEs (for LC-MS/MS). A subsequent elution with a nonpolar solvent can then isolate PBDEs and MeO-BDEs (for GC-MS).[5]
-
-
Analysis of Polar Fraction (LC-MS/MS):
-
The polar fraction is concentrated and reconstituted in a suitable solvent.
-
Inject the sample into an LC-MS/MS system, typically using a C18 column and a gradient elution with water and methanol/acetonitrile mobile phases.
-
Detection is performed using an ESI source in negative ionization mode, with MRM transitions optimized for each analyte and its corresponding internal standard.
-
-
Analysis of Nonpolar Fraction (GC-MS):
-
The nonpolar fraction is concentrated to a small volume.
-
Inject the sample into a GC-MS system, often using a low-bleed capillary column suitable for persistent organic pollutants.
-
Detection via ECNI provides high sensitivity for these brominated compounds.
-
-
Quantification and Quality Control:
-
Quantify analytes by calculating the ratio of the native analyte peak area to the corresponding isotope-labeled internal standard peak area.
-
Quality control is essential. Each analytical batch should include procedural blanks, matrix spikes, and laboratory control samples to monitor for contamination, accuracy, and precision.
-
PART 4: The Cornerstone of Confidence — Analytical Standards and CRMs
The accuracy of any analysis is fundamentally dependent on the quality of the analytical standards used for calibration and identification.
-
Certified Reference Materials (CRMs): CRMs are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate.[14] They are used to validate analytical methods and ensure the traceability of measurements. The National Institute of Standards and Technology (NIST) provides several Standard Reference Materials (SRMs), such as fish tissue and house dust, with certified values for various PBDE congeners.[14]
-
Analytical Standards: High-purity single-compound standards are required for instrument calibration and analyte identification. Several commercial suppliers offer a wide range of standards for BFRs and their metabolites.
Examples of Commercially Available BFR Metabolite Standards
| Standard Type | Compound Class | Examples | Suppliers | Purpose |
| Native Standards | Hydroxylated PBDEs (OH-PBDEs) | 3-OH-BDE-47, 4'-OH-BDE-49 | AccuStandard, Cambridge Isotope Laboratories | Instrument calibration, analyte identification (retention time matching). |
| Methoxylated PBDEs (MeO-PBDEs) | 6-MeO-BDE-47, 2'-MeO-BDE-68 | AccuStandard, Cambridge Isotope Laboratories | Calibration, identification. | |
| Other BFRs/Metabolites | TBBPA, α,β,γ-HBCD | AccuStandard[2][15] | Calibration, identification. | |
| Isotope-Labeled Standards | Labeled PBDEs & Metabolites | ¹³C₁₂-4'-OH-BDE-49, ¹³C₁₂-BDE-209 | Cambridge Isotope Laboratories[16] | Internal/surrogate standards for accurate quantification by isotope dilution. |
Conclusion and Recommendations
The identification and quantification of BFR metabolites is a complex analytical task that demands a carefully designed and validated workflow. There is no one-size-fits-all solution; the optimal strategy depends on the specific research question, the target analytes, and the sample matrix.
Key Recommendations for Researchers:
-
Employ a Multi-Analyte Approach: Given the diverse physicochemical properties of BFR metabolites, a combination of LC-MS/MS for polar compounds and GC-MS for nonpolar compounds provides the most comprehensive coverage.[5]
-
Prioritize Sample Preparation: The extraction and cleanup steps are critical for removing matrix interferences and achieving low detection limits. Techniques like SPE with tailored sorbents offer significant advantages in selectivity and recovery.[6]
-
Use Isotope Dilution: The use of stable isotope-labeled internal standards is non-negotiable for accurate and precise quantification, as it effectively corrects for matrix effects and procedural losses.
-
Validate with CRMs: Method validation using matrix-matched Certified Reference Materials is the only way to ensure the accuracy and traceability of your results, providing confidence in inter-laboratory comparisons.[14]
As regulations evolve and new BFRs and their metabolites emerge, the field of analytical chemistry must continue to innovate. The development of advanced high-resolution mass spectrometry techniques and novel sample preparation materials will be crucial in continuing to shed light on the environmental fate and toxicological impact of these pervasive contaminants.
References
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Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latiff, A. A., & Halim, S. Z. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available at: [Link]
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Lu, Z., Feng, C., Li, J., Yin, L., Liu, Y., & Ma, Y. (2017). Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum. PubMed. Available at: [Link]
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Yakout, A. M., Isa, M. M., El-Sayed, Y. S., & Aziz, H. A. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]
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Lu, Z., Feng, C., Li, J., Yin, L., Liu, Y., & Ma, Y. (2017). Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum. ResearchGate. Available at: [Link]
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de Boer, J., & Wells, D. E. (2006). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. PubMed. Available at: [Link]
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Global Science. (n.d.). PBDE and Metabolites, BFRs & PFRs Standard. Laboratory Supplies & Equipment Supplier in Singapore. Available at: [Link]
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Portolés, T., Pitarch, E., Sancho, J. V., López, F. J., & Hernández, F. (2014). Novel analytical approach for brominated flame retardants based on the use of gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry with emphasis in highly brominated congeners. PubMed. Available at: [Link]
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Keller, J. M., et al. (2007). Standard Reference Materials Available from the National Institute of Standards and Technology for the Analysis of Brominated Flame Retardants. ResearchGate. Available at: [Link]
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Hadi, A. S., & Bahadir, M. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. ResearchGate. Available at: [Link]
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Zulfiqar, U., & Subbarao, T. (2023). Advances in Mass Spectrometry-Based Blood Metabolomics Profiling for Non-Cancer Diseases: A Comprehensive Review. PubMed Central. Available at: [Link]
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Letertre, M. P. M., et al. (2023). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. PMC - PubMed Central. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 2,4-Dibromobenzene-1,3,5-triol: A Guide for Laboratory Professionals
The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 2,4-Dibromobenzene-1,3,5-triol, a halogenated phenolic compound. As a Senior Application Scientist, this document synthesizes regulatory mandates with practical, field-proven insights to establish a self-validating system for waste management that protects both personnel and the institution.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
-
Chemical Class: Halogenated Organic Compound. This classification is critical as it places the substance under specific environmental regulations due to the persistence and potential toxicity of carbon-halogen bonds.[1][2] The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds that are regulated as hazardous waste.[1][3]
-
Inferred Hazards: Based on similar dibrominated and phenolic compounds, this compound should be handled as a substance that:
This assessment dictates that all disposal procedures must prioritize containment and prevent environmental release. Disposal down the drain is strictly prohibited.[4][5][8][9]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, establishing a robust safety perimeter is essential.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4][6][7] | Protects against accidental splashes and contact with airborne particulates, preventing eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer data for breakthrough times.[10] | Prevents skin contact, which can cause irritation.[4][5][7] |
| Protective Clothing | Standard laboratory coat. Consider a chemically resistant apron if handling large quantities.[10] | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[4][5][11] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[4][6] |
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[4][5] Seek medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[4][5] Seek medical attention if irritation occurs or persists.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[4][5]
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with correct waste characterization. This compound is classified as a Halogenated Organic Waste . This is the single most important factor determining its disposal pathway.
The core principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or compromise the disposal process. Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed facility, a process that can be hindered by improper mixing.[2][9]
Waste Segregation Protocol:
| Waste Type | Compatible with Halogenated Organics? | Disposal Container | Rationale |
| Non-Halogenated Organic Solvents | NO | Separate, clearly labeled container for "Non-Halogenated Waste".[2][12] | Mixing increases the volume and cost of halogenated waste disposal.[9] Non-halogenated solvents can often be recycled or used for fuel blending, a different disposal pathway. |
| Aqueous Waste (Acids/Bases) | NO | Separate, clearly labeled containers for "Aqueous Acid Waste" or "Aqueous Base Waste". | Mixing organic compounds with strong acids or bases can cause dangerous reactions. Acids and bases must also be stored separately from each other.[8] |
| Solid Chemical Waste (Non-Halogenated) | NO | Separate, clearly labeled container. | Prevents cross-contamination and ensures proper disposal routing for each chemical class. |
| Other Halogenated Solvents | YES | The designated "Halogenated Organic Waste" container.[12] | Similar halogenated compounds (e.g., Dichloromethane, Chloroform) share the same disposal pathway (incineration) and can typically be combined.[2][9] |
Step-by-Step Disposal Workflow
This workflow provides a procedural guide from the point of waste generation to its final removal from the laboratory, in accordance with EPA's Resource Conservation and Recovery Act (RCRA) and OSHA standards.[13][14]
Caption: Disposal Decision Workflow for this compound.
Detailed Protocol:
-
Container Selection:
-
Choose a container that is chemically compatible with brominated phenols. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.
-
Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw cap.[8][13]
-
Never use food-grade containers (e.g., jars, beverage bottles) for hazardous waste.[8]
-
-
Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[14][15]
-
The label must include the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[12]
-
If mixing with other compatible halogenated wastes, list all constituents.[2]
-
Indicate the primary hazards (e.g., Irritant, Environmental Hazard).[15]
-
-
Accumulation and Storage:
-
Transfer the waste into the labeled container within a chemical fume hood to minimize inhalation exposure.
-
Keep the waste container closed at all times except when actively adding waste.[8][12] This is a key EPA requirement to prevent the release of volatile organic compounds (VOCs).
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[8][14][15]
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain potential spills.[13]
-
-
Final Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12][15]
-
Once the container is full or ready for disposal, follow your institution's specific procedures for requesting a pickup from the Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.[13]
-
This waste must be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper management, which for halogenated organics is typically high-temperature incineration.[2]
-
References
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
